Thiazolo[4,5-c]pyridine-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-[1,3]thiazolo[4,5-c]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-6-8-4-3-7-2-1-5(4)10-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMAXWYCUREYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570236 | |
| Record name | [1,3]Thiazolo[4,5-c]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65128-66-7 | |
| Record name | [1,3]Thiazolo[4,5-c]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Analysis of Thiazolo[4,5-c]pyridine-2-thiol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[4,5-c]pyridine-2-thiol and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural resemblance to purine nucleosides makes them compelling candidates for investigation as enzyme inhibitors and therapeutic agents. A thorough understanding of their molecular structure and physicochemical properties is paramount for elucidating their mechanism of action and for the rational design of new, more potent analogues. Spectroscopic analysis is the cornerstone of this characterization, providing detailed insights into the molecular framework, functional groups, and electronic properties of these compounds.
This technical guide offers a comprehensive overview of the core spectroscopic techniques employed in the analysis of this compound derivatives. As a Senior Application Scientist, the following sections will not only detail the "how" but, more importantly, the "why" behind the experimental choices and data interpretation, grounded in the fundamental principles of spectroscopy and extensive experience with heterocyclic compounds.
The Critical Aspect of Thione-Thiol Tautomerism
A pivotal consideration in the spectroscopic analysis of this compound is the existence of thione-thiol tautomerism. The molecule can exist in two interconverting forms: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, containing a sulfhydryl group (-SH).
Caption: Thione-thiol tautomerism in this compound.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. Spectroscopic techniques are instrumental in identifying the predominant tautomeric form under specific conditions. In many related heterocyclic systems, the thione form is favored in the solid state and in polar solvents, while the thiol form may be more prevalent in nonpolar solvents.[1] This guide will address the spectroscopic signatures of both tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound derivatives.
¹H NMR Spectroscopy
Causality Behind Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for these compounds due to its excellent dissolving power for polar heterocyclic compounds and its ability to reveal exchangeable protons like those of N-H and S-H groups.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-4 | 8.5 - 8.7 | d | ~5 | The proton on the pyridine ring adjacent to the nitrogen. |
| H-5 | 7.3 - 7.5 | dd | ~8, 5 | The proton on the pyridine ring coupled to both H-4 and H-7. |
| H-7 | 8.0 - 8.2 | d | ~8 | The proton on the pyridine ring. |
| N-H | 13.0 - 14.0 | br s | - | Broad signal due to proton exchange; characteristic of the thione tautomer. |
| S-H | 3.5 - 4.5 | br s | - | If the thiol tautomer is present, a broad signal may be observed. |
Note: The chemical shifts are predictions based on data for analogous thiazolopyridine and mercaptopyridine systems. Actual values may vary.[2][3][4]
Interpretation: The presence of a broad signal in the downfield region (13-14 ppm) is a strong indicator of the N-H proton in the thione form. The observation of a signal for the S-H proton would confirm the presence of the thiol tautomer. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the pyridine ring.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 180 - 190 | The C=S carbon in the thione form; a key indicator. |
| C-4 | 145 - 150 | Aromatic carbon in the pyridine ring. |
| C-5 | 120 - 125 | Aromatic carbon in the pyridine ring. |
| C-5a | 130 - 135 | Bridgehead carbon. |
| C-7 | 135 - 140 | Aromatic carbon in the pyridine ring. |
| C-7a | 150 - 155 | Bridgehead carbon. |
Note: The chemical shifts are predictions based on data for analogous thiazolopyridine systems. Actual values may vary.[3]
Interpretation: The most diagnostic signal in the ¹³C NMR spectrum is that of the C-2 carbon. A chemical shift in the range of 180-190 ppm is characteristic of a thiocarbonyl (C=S) group and strongly supports the predominance of the thione tautomer.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for NMR analysis of this compound derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Causality Behind Experimental Choices: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred over KBr pellets as it requires minimal sample preparation and avoids potential complications from moisture.
Predicted FT-IR Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration | Notes |
| 3100 - 3000 | C-H stretch (aromatic) | Characteristic of the pyridine and thiazole rings. |
| 2800 - 2500 | S-H stretch | A weak, broad band, if the thiol tautomer is present. |
| 1620 - 1580 | C=N stretch | Vibrations within the heterocyclic rings. |
| 1550 - 1450 | C=C stretch (aromatic) | Skeletal vibrations of the pyridine and thiazole rings.[5][6][7] |
| 1350 - 1100 | C-N stretch | |
| 1200 - 1000 | C=S stretch (thione) | A strong band, indicative of the thione tautomer. |
Note: These are predicted vibrational frequencies based on data from related heterocyclic thiols and pyridines. Actual peak positions may vary.[8]
Interpretation: The IR spectrum can provide strong evidence for the predominant tautomeric form. The presence of a strong absorption band in the 1200-1000 cm⁻¹ region, attributed to the C=S stretching vibration, is a key indicator of the thione form. Conversely, a weak and broad absorption in the 2800-2500 cm⁻¹ range would suggest the presence of the S-H group of the thiol tautomer.
Experimental Protocol for FT-IR Analysis (ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of compounds, often yielding a prominent molecular ion peak. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
Predicted Mass Spectrometry Fragmentation:
The fragmentation of the this compound molecular ion (m/z 168) is expected to proceed through characteristic pathways for heterocyclic systems.
| m/z | Proposed Fragment | Notes |
| 168 | [M]⁺ | Molecular ion. |
| 135 | [M - SH]⁺ | Loss of the sulfhydryl radical from the thiol form. |
| 124 | [M - CS]⁺ | Loss of carbon monosulfide from the thione form. |
| 97 | [C₄H₃N₂S]⁺ | Fragmentation of the pyridine ring. |
Note: The fragmentation pattern is a prediction based on general principles of mass spectrometry and data from related thiazolopyrimidine systems.[2]
Interpretation: The molecular ion peak at m/z 168 (for the parent compound) confirms the molecular weight. The presence of fragments corresponding to the loss of SH or CS can provide clues about the tautomeric form present in the gas phase.
Experimental Protocol for Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters:
-
Ionization Mode: Positive or negative, depending on the derivative.
-
Mass Analyzer: High-resolution analyzer (e.g., TOF or Orbitrap).
-
Acquisition Range: Scan a wide m/z range (e.g., 50-500).
-
-
Data Analysis: Determine the exact mass of the molecular ion and major fragments and compare them with the calculated values.
Caption: Predicted fragmentation pathways for this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.
Causality Behind Experimental Choices: The choice of solvent can significantly impact the UV-Vis spectrum, especially for compounds exhibiting tautomerism. Running spectra in both polar (e.g., ethanol) and non-polar (e.g., cyclohexane) solvents can provide insights into the predominant tautomeric form in solution.
Predicted UV-Vis Absorption Maxima (λmax):
| Tautomer | Predicted λmax (nm) | Solvent | Notes |
| Thione | 280 - 300 and 340 - 360 | Polar (e.g., Ethanol) | Two distinct absorption bands are expected. |
| Thiol | 260 - 280 | Non-polar (e.g., Cyclohexane) | A single, more intense absorption band is likely. |
Note: These are predicted absorption maxima based on studies of related mercaptopyridines and thiazoles.[1][9][10]
Interpretation: The UV-Vis spectrum is a powerful tool for investigating the thione-thiol equilibrium in solution. A shift in the absorption maxima and changes in the shape of the spectrum upon changing the solvent polarity can be indicative of a shift in the tautomeric equilibrium. The thione form, with its extended conjugation involving the C=S group, typically absorbs at longer wavelengths compared to the thiol form.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (e.g., ethanol) to have an absorbance in the range of 0.1 - 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as a reference.
-
Data Acquisition: Scan the spectrum over a range of 200-800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Conclusion
The spectroscopic analysis of this compound derivatives is a multifaceted process that requires a combination of techniques to achieve a comprehensive structural characterization. NMR spectroscopy provides the most detailed structural information, while IR and UV-Vis spectroscopy are invaluable for identifying functional groups and investigating the crucial thione-thiol tautomerism. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns. By carefully designing experiments and interpreting the resulting data in the context of established spectroscopic principles for related heterocyclic systems, researchers can confidently elucidate the structures of these important molecules, paving the way for further advancements in drug discovery and development.
References
- Bell, C. L. et al. (1965). J. Heterocycl. Chem. 2, 420.
- Chaban, T. I., et al. (2019). Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. Journal of Heterocyclic Chemistry, 56(11), 3033-3039.
- Kim, J. H., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 12(11), 3169.
- Behçet, A. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Journal of Molecular Structure, 1099, 439-445.
- Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Pharmacia, 66(3), 123-129.
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Lee, H. J., et al. (2002). Synthesis of thiazolo[4,5-e][2][11][12]triazolo[1,5-c]pyrimidine derivatives. Archiv der Pharmazie, 335(3), 101-105.
- da Silva, J. P., et al. (2016). A computational UV–Vis spectroscopic study of the chemical speciation of 2-mercaptobenzothiazole corrosion inhibitor in aqueous solution. Journal of Molecular Modeling, 22(4), 81.
- Harvey, A. J., et al. (2004). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.
- El-Gohary, N. S., & Shaaban, M. R. (2017). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Journal of the Korean Chemical Society, 61(6), 329-335.
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National Center for Biotechnology Information (n.d.). Thiazolo(5,4-b)pyridine. PubChem Compound Database. Retrieved from [Link]
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The Royal Society of Chemistry (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]
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- Katcka, M., & Urbanski, T. (1968). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
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"quantum chemical studies of Thiazolo[4,5-c]pyridine-2-thiol"
A Technical Guide: Quantum Chemical Analysis of Thiazolo[4,5-c]pyridine-2-thiol
Abstract
This compound is a heterocyclic compound of significant interest within medicinal chemistry due to the established biological activities of the parent thiazolopyridine scaffold. This technical guide provides a comprehensive framework for the quantum chemical investigation of this molecule, offering researchers and drug development professionals a detailed protocol for in silico analysis. We will explore the critical thiol-thione tautomerism, molecular structure optimization, vibrational frequency analysis, and the elucidation of electronic properties through Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) mapping. The methodologies described herein are grounded in Density Functional Theory (DFT), a robust computational method for predicting molecular properties, and are designed to be validated against experimental spectroscopic data.
Introduction: The Scientific Rationale
The fusion of pyridine and thiazole rings creates the thiazolopyridine scaffold, a privileged structure in drug discovery. Derivatives of this core have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anti-cancer properties[1]. The specific isomer, this compound, presents a unique subject for study due to its reactive thiol group, which can exist in equilibrium with its thione tautomer. Understanding the relative stability and electronic characteristics of these tautomers is paramount, as it directly influences the molecule's reactivity, binding interactions with biological targets, and overall pharmacological profile.
Quantum chemical studies provide a powerful, non-destructive method to predict these properties before undertaking potentially costly and time-consuming synthesis and experimental testing. By employing methods like Density Functional Theory (DFT), we can model the molecule's three-dimensional structure, vibrational modes (which correspond to FT-IR spectra), and electronic landscape with high accuracy[2][3]. This guide outlines the theoretical and practical steps for conducting such an investigation.
Methodologies: A Validated Workflow
The foundation of a reliable computational study is a well-chosen methodology that balances accuracy with computational cost. The following workflow is a field-proven approach for the analysis of heterocyclic compounds.
Computational Workflow
The logical progression of the quantum chemical analysis ensures that each step builds upon a validated foundation. The workflow begins with identifying the correct tautomeric form, followed by structural optimization, and culminates in the analysis of electronic properties.
Caption: Computational workflow for this compound analysis.
Step-by-Step Computational Protocol
This protocol utilizes the Gaussian suite of programs, a widely adopted standard in the field, but the principles are transferable to other quantum chemistry software.
-
Structure Preparation & Tautomer Analysis :
-
Action: Draw the 3D structures of both the thiol and thione tautomers of this compound using a molecular editor like GaussView.
-
Causality: The thiol (-SH) and thione (C=S) forms are isomers that can interconvert. Their relative energies determine which form is predominant and therefore most relevant for biological activity. An initial energy calculation is required to identify the ground state tautomer before proceeding with more computationally expensive calculations[4].
-
-
Geometry Optimization and Frequency Calculation :
-
Action: Perform a full geometry optimization followed by a frequency calculation for the most stable tautomer.
-
Theory/Basis Set: B3LYP/6-311++G(d,p).
-
Causality: The B3LYP functional is a hybrid functional that provides a robust balance of accuracy and efficiency for organic molecules[5]. The 6-311++G(d,p) basis set is chosen for its flexibility. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing lone pairs and potential non-covalent interactions. The (d,p) polarization functions allow for non-spherical electron density distribution, which is essential for describing chemical bonds accurately[4]. The frequency calculation serves a dual purpose: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and it provides the theoretical vibrational wavenumbers for comparison with experimental FT-IR data[6].
-
-
Electronic Property Calculations :
-
Action: Using the optimized geometry, perform single-point energy calculations to derive the Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP).
-
Causality: These calculations do not alter the molecular geometry but provide deep insight into the electronic behavior of the molecule.
-
-
Spectroscopic Simulation (Optional but Recommended) :
-
Action: Simulate the UV-Vis spectrum using Time-Dependent DFT (TD-DFT) calculations and NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Causality: TD-DFT is an effective method for modeling electronic transitions (i.e., UV-Vis absorption)[7]. The GIAO method provides reliable predictions of NMR chemical shifts, which, along with vibrational data, serves as a stringent validation of the computed molecular structure[6].
-
Results and Discussion: Interpreting the Data
Molecular Geometry and Tautomeric Stability
The initial energy calculations will determine the relative stability of the thiol and thione tautomers. The tautomer with the lower absolute energy is the more stable form and should be used for all subsequent analyses. The optimized geometry will yield precise bond lengths, bond angles, and dihedral angles. These parameters should be compared with crystallographic data of similar heterocyclic systems to further validate the computational model.
Vibrational Analysis: Bridging Theory and Experiment
The calculated vibrational frequencies correspond to specific molecular motions (e.g., C-H stretch, N-H bend, C=S stretch). A key validation step is the comparison of these theoretical wavenumbers with an experimental FT-IR spectrum. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model[6].
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) (Hypothetical) | Assignment |
| O-H/N-H Stretch | ~3400 | ~3410 | Thiol S-H or Thione N-H stretch |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3080 | Stretching of C-H bonds on pyridine ring |
| C=N Stretch | ~1620 | ~1625 | Stretching of imine bonds in the rings |
| C=C Stretch (Aromatic) | ~1580-1450 | ~1575, 1460 | Ring stretching vibrations |
| C=S Stretch | ~1100 | ~1105 | Thione characteristic stretch |
This table presents hypothetical data for illustrative purposes. Actual values must be obtained from calculation and experiment.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to understanding a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential. Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity. Regions of high LUMO density are likely sites for nucleophilic attack.
-
Energy Gap (ΔE = ELUMO - EHOMO): This is a critical indicator of molecular reactivity and stability. A small energy gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO[8]. This value is also crucial for understanding the electronic absorption spectrum, as the primary electronic transition often corresponds to the HOMO→LUMO excitation[6].
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a color-coded map of the total electron density on the surface of the molecule. It provides an intuitive visualization of the charge distribution and is an invaluable tool for predicting intermolecular interactions and sites of reactivity.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (e.g., Nitrogen, Sulfur). These are the most likely sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, typically around hydrogen atoms bonded to electronegative atoms (e.g., the H of an N-H or S-H group). These are sites for nucleophilic attack and hydrogen bond donation.
-
Green/Yellow Regions (Neutral Potential): Indicate areas of intermediate potential, often associated with the carbon framework of the molecule.
An MEP map of this compound would likely show strong negative potential around the pyridine nitrogen and the sulfur atom (in the thione form), identifying them as key interaction sites.
Caption: Interpreting Molecular Electrostatic Potential (MEP) maps for reactivity.
Conclusion
The quantum chemical investigation of this compound, guided by the principles of Density Functional Theory, offers profound insights into its structural, vibrational, and electronic properties. By carefully analyzing the thiol-thione tautomerism and mapping the molecule's electronic landscape through HOMO-LUMO and MEP analyses, researchers can make informed predictions about its reactivity and potential as a pharmacophore. The validation of these computational results against experimental data (FT-IR, UV-Vis) is a critical step that ensures the reliability of the theoretical model, providing a solid foundation for future drug design and development efforts.
References
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Alzahrani, A., El‐Helw, E., & Ramadan, S. K. (2024). Some Thiazolopyrimidine Derivatives: Synthesis, DFT, Cytotoxicity, and Pharmacokinetics Modeling Study. Synlett. Available from: [Link]
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The Thiazolo[4,5-c]pyridine-2-thiol Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks with diverse biological activities is paramount. Among these, heterocyclic compounds have consistently proven to be a rich source of therapeutic agents. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a prominent pharmacophore found in numerous natural products and FDA-approved drugs.[1][2] When fused with a pyridine ring, it gives rise to the thiazolopyridine scaffold, a class of compounds that has garnered significant attention for its broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[3][4][5]
This technical guide focuses specifically on the thiazolo[4,5-c]pyridine-2-thiol scaffold and its derivatives. We will delve into the synthetic strategies for its construction, explore its diverse biological activities with a focus on anticancer and antimicrobial applications, elucidate the underlying mechanisms of action, and discuss the structure-activity relationships (SAR) that guide the design of more potent and selective therapeutic agents. This guide is intended to be a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and practical insights into the exploitation of this promising heterocyclic system.
I. The Synthetic Keystone: Constructing the this compound Core
The synthesis of the this compound core is a critical first step in the exploration of its medicinal chemistry potential. The most direct and convergent approach involves the cyclization of a key intermediate, 4-aminopyridine-3-thiol , with carbon disulfide . This reaction provides an efficient route to the target scaffold, which can then be further functionalized to generate a library of derivatives.
A. Synthesis of the 4-Aminopyridine-3-thiol Precursor
The synthesis of 4-aminopyridine-3-thiol is a multi-step process that begins with a commercially available starting material, 4-chloropyridine. A plausible synthetic route is outlined below:
-
Nitration of 4-Aminopyridine: The synthesis can commence with the nitration of 4-aminopyridine to yield 4-amino-3-nitropyridine. This electrophilic aromatic substitution is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.[6][7]
-
Reduction of the Nitro Group: The nitro group of 4-amino-3-nitropyridine is then reduced to an amino group to afford 3,4-diaminopyridine. This reduction can be achieved using various reducing agents, such as iron powder in the presence of an acid.
-
Introduction of the Thiol Group: The introduction of the thiol group at the 3-position can be a challenging step. One potential strategy involves the diazotization of the 3-amino group of 3,4-diaminopyridine, followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile. A more direct approach, if the starting material is available, is the conversion of 4-chloropyridin-3-amine to 4-aminopyridine-3-thiol.[8]
B. Cyclization to the this compound Scaffold
Once 4-aminopyridine-3-thiol is obtained, the final cyclization to form the this compound core is achieved through a reaction with carbon disulfide.[9][10] This reaction proceeds via a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to form the fused thiazole ring.
Figure 1: General synthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine [6][7]
-
In a round-bottom flask, dissolve 4-aminopyridine (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 5 hours.
-
Allow the reaction to warm to room temperature and then heat at 90 °C for 3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-amino-3-nitropyridine.
Step 2: Synthesis of 4-Aminopyridine-3-thiol (Conceptual)
-
Dissolve 4-amino-3-nitropyridine in a suitable solvent.
-
Perform a reduction of the nitro group to an amino group, followed by a diazotization reaction and subsequent introduction of a thiol group. This is a complex transformation that would require significant optimization.
Step 3: Synthesis of this compound [9][10]
-
Dissolve 4-aminopyridine-3-thiol (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add a base (e.g., potassium carbonate or triethylamine, 1.2 equivalents).
-
Add carbon disulfide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Acidify the solution to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.
II. A Spectrum of Biological Activities: Therapeutic Potential
The this compound scaffold and its derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs. The primary areas of investigation include their anticancer and antimicrobial properties.
A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of the thiazolopyridine scaffold have shown significant cytotoxic effects against a variety of cancer cell lines.[5][11][12] The mechanism of action is often multifaceted, involving the inhibition of key enzymes in cell signaling pathways and the induction of programmed cell death (apoptosis).
1. Kinase Inhibition: A prominent mechanism of anticancer activity for thiazolopyridine derivatives is the inhibition of protein kinases.[3][4] These enzymes play a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Thiazolopyridine derivatives have been identified as inhibitors of several important kinases, including:
-
c-KIT: This receptor tyrosine kinase is a key driver in certain types of gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been shown to be potent inhibitors of both wild-type and imatinib-resistant c-KIT mutants.[7][11][13]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Thiazolo[5,4-b]pyridine analogues have been developed as potent PI3K inhibitors.[14]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Thiazolo-pyridopyrimidines have been investigated as potential CDK4/6 inhibitors for the treatment of breast cancer.[15][16]
Figure 2: Simplified signaling pathway showing kinase inhibition by thiazolopyridine derivatives.
2. Induction of Apoptosis: In addition to kinase inhibition, thiazolopyridine derivatives can induce apoptosis in cancer cells.[4][17][18][19] This programmed cell death is a crucial mechanism for eliminating damaged or unwanted cells. Studies have shown that these compounds can trigger apoptosis through both the intrinsic and extrinsic pathways, often involving:
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[4]
-
Activation of Caspases: These proteases are the executioners of apoptosis. Thiazolopyridine treatment has been shown to lead to the activation of key caspases, such as caspase-3, -7, and -8.[4][16][18]
-
Modulation of Apoptotic Proteins: These compounds can alter the expression of pro- and anti-apoptotic proteins, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2.[18]
Table 1: Anticancer Activity of Selected Thiazolopyridine Derivatives
| Compound/Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[5,4-b]pyridine derivative (6r) | HMC1.2 (c-KIT mutant) | 1.15 (GI50) | [11][13] |
| Thiazolo[5,4-d]pyrimidine derivative (4k) | A549 (Lung) | 1.4 | [17] |
| Pyridine-thiazole hybrid (3) | HL-60 (Leukemia) | 0.57 | [11] |
| Thiazolyl pyridine derivative | A549 (Lung) | 0.452 | [1] |
| Thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (Melanoma) | 24.4 | [20][21] |
| Thiazole derivative (4c) | MCF-7 (Breast) | 2.57 | [22] |
B. Antimicrobial Activity: Combating Pathogenic Microbes
The thiazolo[4,5-c]pyridine scaffold has also emerged as a promising framework for the development of novel antimicrobial agents.[23][24][25] Derivatives have shown activity against a range of pathogenic bacteria and fungi.
The mechanism of antimicrobial action is still under investigation but is thought to involve the inhibition of essential microbial enzymes. For instance, molecular docking studies have suggested that some thiazolopyridine derivatives may inhibit bacterial enzymes such as E. coli MurB, which is involved in peptidoglycan biosynthesis.[24]
Table 2: Antimicrobial Activity of Selected Thiazolopyridine Derivatives
| Compound/Scaffold | Microorganism | MIC (µg/mL) | Reference |
| Thiazolo[4,5-b]pyridin-5-one (4p) | S. aureus | 120-470 | [8][24] |
| Thiazolo[4,5-b]pyridin-5-one (4i) | C. albicans | 120-470 | [24] |
| Thiazolo[4,5-b]pyridine derivative | P. aeruginosa | 11.57 (µM) | [8] |
| Thiazolo[4,5-b]pyridine derivative | E. coli | 23.14 (µM) | [8] |
| Thiazolo[4,5-b]pyridine derivative | C. albicans | 12.5 | [23] |
III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationships of the this compound scaffold is crucial for the rational design of more potent and selective drug candidates. While specific SAR studies on the thiazolo[4,5-c]pyridine isomer are limited in the provided search results, valuable insights can be gleaned from studies on the closely related thiazolo[5,4-b]pyridine scaffold.[7][11][13]
For instance, in the development of c-KIT inhibitors based on the thiazolo[5,4-b]pyridine core, it was found that:
-
Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the scaffold significantly impact activity. Electron-withdrawing groups, such as a trifluoromethyl group, can enhance inhibitory potency.[11]
-
The Thioether Linkage: The presence and nature of a linker, such as a thioether, and the substituents on the attached aromatic ring are critical for activity.
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can participate in key hydrogen bonding interactions with the target protein.
These findings suggest that systematic modification of the this compound scaffold at various positions is likely to yield derivatives with improved biological profiles.
IV. Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, robust and standardized biological assays are essential.
A. In Vitro Anticancer Activity: The MTT Assay[3][27][28][29]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Antimicrobial Susceptibility Testing: The Broth Microdilution Method[10][30][31][32]
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Microtiter Plates: Prepare a series of dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
V. Conclusion and Future Directions
The this compound scaffold represents a privileged core in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the realms of anticancer and antimicrobial research, underscore its significance.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: The synthesis and biological evaluation of a wider range of derivatives with diverse substituents to build a comprehensive SAR profile for the thiazolo[4,5-c]pyridine core.
-
Elucidation of Detailed Mechanisms of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of the this compound scaffold and contribute to the development of the next generation of innovative medicines.
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A Technical Guide to the Physicochemical Properties of Thiazolo[4,5-c]pyridine-2-thiol
Abstract
The thiazolopyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including kinase inhibition and anti-inflammatory effects.[1][2] Thiazolo[4,5-c]pyridine-2-thiol, a specific isomer within this class, presents a unique combination of structural features, notably its potential for thiol-thione tautomerism, which significantly influences its physicochemical behavior and biological interactions. This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. In the absence of extensive published data for this specific isomer, this document outlines the authoritative experimental protocols and theoretical approaches required for its complete characterization. By leveraging data from closely related analogs and the parent heterocyclic systems, we provide a predictive framework for understanding its molecular behavior, serving as a vital resource for researchers in drug discovery and materials science.
Introduction: The Thiazolopyridine Scaffold
Fused heterocyclic systems are cornerstones of modern pharmaceutical development, offering rigid three-dimensional structures essential for specific biological interactions.[3] The thiazolopyridine family, as a bioisostere of purine, has garnered significant attention for its therapeutic potential.[4][5] Derivatives have been developed as inhibitors of phosphoinositide 3-kinase (PI3K), c-KIT, and as antagonists for the H3 receptor, highlighting the scaffold's versatility.[1][6]
This compound is distinguished by the fusion of a thiazole ring to the 'c' face of a pyridine ring. A critical feature of this molecule is the existence of a tautomeric equilibrium between the thiol and thione forms. This equilibrium is highly sensitive to the molecule's environment (e.g., solvent polarity, pH, physical state) and dictates its hydrogen bonding capabilities, acidity, and nucleophilicity—properties that are paramount in drug-receptor binding and formulation science.[7][8] The thione tautomer is generally favored in solution and the solid state for related 2-mercapto-N-heterocycles.[7]
Caption: Thiol-Thione Tautomeric Equilibrium of this compound.
Molecular Structure and Core Properties
A precise understanding of a molecule's fundamental properties is the foundation of all subsequent experimental design. While comprehensive experimental data for this compound is sparse in the literature, its core attributes can be defined and its properties predicted using computational methods.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂S₂ | [9] |
| Molecular Weight | 168.2 g/mol | [9][10] |
| IUPAC Name | 3H-thiazolo[4,5-c]pyridine-2-thione | [10] |
| CAS Number | 65128-66-7 | [11] |
| Predicted XLogP3 | 1.5 | [10] |
| Predicted Polar Surface Area | 82.3 Ų | [10] |
| Predicted H-Bond Donors | 1 | [10] |
| Predicted H-Bond Acceptors | 3 | [10] |
Note: Predicted values are based on the closely related[1][12]thiazolo[4,5-b]pyridine-2-thiol isomer as reported in PubChem and serve as an estimation.[10]
Synthesis and Purification Workflow
The synthesis of fused thiazolopyridines can be approached through several established routes, typically involving the cyclization of a suitably substituted pyridine precursor.[13] A logical and robust strategy for synthesizing this compound involves the reaction of a 4-aminopyridine-3-thiol derivative with a thiocarbonyl source like carbon disulfide. This approach builds the thiazole ring onto the existing pyridine scaffold.
Caption: Representative workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Rationale: This protocol is adapted from established methods for synthesizing related mercapto-N-heterocycles.[14] The reduction of the nitro group to an amine and the subsequent cyclization with carbon disulfide is a high-yield, reliable method for forming the fused thiazole-2-thione ring system.
-
Step 1: Reduction of Precursor:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-nitropyridine in a suitable solvent (e.g., aqueous ethanol).
-
Heat the solution to 50-60°C.
-
Slowly add a reducing agent such as sodium dithionite (Na₂S₂O₄) portion-wise until the yellow color of the starting material disappears.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Cool the reaction, and extract the product (4-amino-3-mercaptopyridine) into an organic solvent like ethyl acetate. This intermediate can be unstable and is often used directly in the next step.
-
-
Step 2: Cyclization:
-
Prepare a solution of potassium hydroxide in ethanol. To this, slowly add carbon disulfide at 0-10°C.
-
Add the 4-amino-3-mercaptopyridine solution from the previous step to the ethanolic CS₂ mixture.
-
Reflux the reaction mixture for 12-20 hours. The progress is monitored by TLC. The choice of reflux is to provide sufficient activation energy for the intramolecular cyclization to overcome any rotational energy barriers.
-
-
Step 3: Isolation and Purification:
-
After cooling, filter the reaction mixture to remove any inorganic salts.
-
Neutralize the filtrate with a weak acid, such as acetic acid, which will protonate the thiolate and cause the product to precipitate out of the solution.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a DMF/water mixture) to yield the final product.
-
Physicochemical Characterization and Analysis
Characterizing a novel compound requires a suite of orthogonal analytical techniques. Each method provides a piece of the puzzle, and together they confirm the structure, purity, and properties of the molecule.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp, defined melting range suggests a highly pure crystalline compound, whereas a broad melting range indicates the presence of impurities which disrupt the crystal lattice.
Protocol:
-
Load a small amount of the dried, crystalline this compound into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15°C/min initially, then slow to 1-2°C/min as the expected melting point is approached.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Analysis
Causality: Solubility is a fundamental property for drug development, affecting everything from reaction conditions to bioavailability. Assessing solubility in a range of solvents (polar protic, polar aprotic, nonpolar) provides a comprehensive profile for downstream applications. Given the fused aromatic structure, poor aqueous solubility is expected, a common challenge for such heterocyclic systems.[12]
Protocol:
-
Add a known mass (e.g., 1 mg) of the compound to a series of vials.
-
Add a measured volume (e.g., 0.1 mL) of a test solvent (e.g., Water, PBS pH 7.4, Ethanol, DMSO, Dichloromethane) to each vial.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If dissolved, add another portion of the compound. If not, add more solvent incrementally.
-
Quantify the solubility (e.g., in mg/mL) for each solvent. For poorly soluble compounds, analysis of the saturated solution by HPLC-UV is required for accurate quantification.
Spectroscopic Characterization
Spectroscopy provides unambiguous structural confirmation. A combination of NMR, IR, and Mass Spectrometry is essential for full characterization.
Caption: Labeled structure for spectroscopic assignment discussion.
4.3.1 Nuclear Magnetic Resonance (¹H and ¹³C NMR)
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts indicate the electronic environment of each nucleus, while coupling constants reveal connectivity. For this compound, ¹H NMR is expected to show distinct signals for the three protons on the pyridine ring. The NH proton of the thione tautomer is expected to appear as a broad singlet at a significantly downfield chemical shift (>12 ppm).[7]
Expected ¹H NMR Signals (in DMSO-d₆):
-
H-7: Expected to be a doublet, influenced by H-6.
-
H-6: Expected to be a doublet of doublets, coupled to both H-7 and H-4.
-
H-4: Expected to be a doublet, coupled to H-6.
-
N-H: A broad singlet, far downfield, characteristic of a thione/thioamide proton.
4.3.2 Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify functional groups present in a molecule. Key vibrational modes for this compound include the N-H stretch, C=S stretch (confirming the thione tautomer), and C=N/C=C stretches within the aromatic rings.
Expected Key IR Absorptions (cm⁻¹):
-
~3100-3000: Aromatic C-H stretching.
-
~2900-3200 (broad): N-H stretching of the thione group.
-
~1600-1450: C=C and C=N stretching vibrations from the fused aromatic rings.[15]
-
~1200-1050: C=S stretching, a key indicator of the thione tautomer.[16]
4.3.3 High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern also offers structural clues.
Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the spectrum in both positive and negative ion modes.
-
The exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) should be compared to the theoretical mass calculated for C₆H₄N₂S₂. The difference should be less than 5 ppm.
Potential Applications in Drug Discovery
The physicochemical properties of this compound—its semi-rigid structure, hydrogen bonding capabilities, and aromatic nature—make it an attractive starting point for medicinal chemistry campaigns. The thiol group is a versatile handle for further functionalization, allowing for the synthesis of diverse compound libraries. Given the established biological activities of related scaffolds, derivatives of this molecule could be investigated for a range of therapeutic targets.[2][17] The demonstrated activity of related compounds as kinase inhibitors, for instance, suggests that this core could be elaborated to target the ATP-binding sites of various enzymes.[6]
Conclusion
This compound is a heterocyclic compound of significant interest due to the pharmacological importance of its parent scaffold. This guide provides the necessary theoretical framework and detailed experimental protocols for its comprehensive physicochemical characterization. By systematically applying these methodologies—from synthesis and purification to detailed spectroscopic analysis—researchers can build the foundational knowledge required to unlock the full potential of this molecule in drug discovery and materials science. The interplay of its fused aromatic system and the dominant thione tautomer defines its properties and provides a rich platform for future chemical exploration.
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A Technical Guide to the Biological Potential of Novel Thiazolo[4,5-c]pyridine-2-thiol Derivatives: Synthesis, Bioactivity, and Future Perspectives
Abstract
Fused heterocyclic systems represent a cornerstone of modern medicinal chemistry, with thiazolopyridines emerging as a particularly privileged scaffold. This technical guide provides an in-depth exploration of the biological potential of Thiazolo[4,5-c]pyridine-2-thiol derivatives. While direct research on this specific isomer is nascent, this paper synthesizes authoritative data from structurally related thiazolopyridine and thiazolopyrimidine analogs to build a predictive framework for its therapeutic promise. We will dissect synthetic strategies, analyze key biological activities including anticancer, antimicrobial, and anti-inflammatory properties, and elucidate critical structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.
Introduction: The Rationale for Thiazolopyridines in Drug Discovery
The fusion of pyridine and thiazole rings creates a bioisostere of purine, granting it access to a wide range of biological targets.[1] Thiazole derivatives are integral to numerous clinically approved drugs, valued for their broad pharmacological versatility.[2][3] Similarly, the pyridine moiety is a staple in medicinal chemistry, found in over 10% of the most commonly prescribed medicines.[1] The combination of these two heterocycles into a rigid, fused system like thiazolopyridine results in compounds with unique electronic and steric properties, often leading to enhanced biological activity compared to their monocyclic counterparts.[1][4]
The Thiazolo[4,5-c]pyridine core, while less explored than its [4,5-b] and [5,4-b] isomers, presents a unique frontier for investigation. This guide leverages the extensive research on related scaffolds to illuminate the probable mechanistic pathways and therapeutic applications of its novel 2-thiol derivatives, providing a robust foundation for future research and development.
Synthetic Strategies and Methodologies
The synthesis of the thiazolopyridine scaffold is a critical first step in exploring its derivatives. The methodologies generally involve the construction of the thiazole ring onto a pre-existing, functionalized pyridine core. One-step procedures utilizing chloronitropyridines and thioamides or thioureas have proven effective for related isomers and represent a viable pathway.[5]
General Synthetic Workflow
A logical workflow for generating a library of this compound derivatives begins with the synthesis of the core scaffold, followed by diversification at key positions to explore structure-activity relationships (SAR).
Caption: General workflow for synthesis and screening.
Comprehensive Biological Evaluation
Data from analogous thiazolopyridine and thiazolopyrimidine structures reveal a wealth of biological activities, with anticancer and antimicrobial effects being the most prominently documented.
Anticancer Potential
Thiazole-based pyridine derivatives have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines.[2] The mechanism often involves the inhibition of critical cellular pathways necessary for tumor growth and proliferation.
Mechanism of Action Insight: Kinase Inhibition A key finding in related scaffolds, such as Thiazolo[5,4-b]pyridines, is their ability to function as potent kinase inhibitors.[6] For instance, derivatives have been developed to target c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). These inhibitors can overcome resistance to existing drugs like imatinib, highlighting their therapeutic potential.[6] This class of compounds has also been used to discover inhibitors against other crucial kinases like VEGFR2, PI3K, and RAF.[6]
Caption: Diagram of kinase inhibition by a derivative.
Summary of In Vitro Anticancer Activity of Related Compounds
| Compound Class | Cell Line(s) | Reported IC₅₀ / Activity | Reference |
| Pyridine-Thiazole Hybrids | Leukemia (HL-60) | 0.57 µM | [7] |
| Pyridine-Thiazole Hybrids | Melanoma (LOX IMVI) | 0.312 μM | [7] |
| Thiazolo[4,5-d]pyrimidin-2-one | Renal Cancer (UO-31) | Noticeable Cytotoxicity | [8] |
| Thiazolo[5,4-b]pyridine | c-KIT V560G/D816V Mutant | IC₅₀ = 4.77 μM | [6] |
| Pyridothienopyrimidine | EGFR Kinase | IC₅₀ = 7.27–17.29 nM | [9] |
| Thiazolo[4,5-d]pyrimidine | Breast Cancer (MCF-7) | Active at 10⁻⁵ M | [10] |
Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[11] Thiazolopyridine derivatives and related compounds have shown significant activity against a broad spectrum of pathogens.
Many synthesized derivatives exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger).[11][12][13] The mechanism of action is believed to involve the disruption of essential bacterial enzymes or cellular processes.
Summary of Minimum Inhibitory Concentration (MIC) of Related Compounds
| Compound Class | Organism | Reported MIC (µM/ml or µg/mL) | Reference |
| Pyrimidin-2-thiol Derivative | S. aureus | 0.87 µM/ml | [12] |
| Pyrimidin-2-thiol Derivative | P. aeruginosa | 0.77 µM/ml | [12] |
| Thiazolo[4,5-b]pyridine | P. aeruginosa | 0.21 µM | [4] |
| Thiazolo[4,5-b]pyridine | E. coli | 0.21 µM | [4] |
| Pyridothienopyrimidine | B. cereus | 4 µg/mL | [9] |
| Pyridine/Thienopyridine | B. mycoides & C. albicans | <0.0048 mg/mL | [11] |
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are underlying factors in many diseases. Novel Thiazolo[4,5-b]pyridine derivatives have been shown to possess strong anti-inflammatory properties, with some compounds exceeding the activity of the standard drug ibuprofen in carrageenan-induced rat paw edema models.[14][15] Furthermore, their ability to scavenge free radicals, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, indicates significant antioxidant potential.[14][16]
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on the nature and position of substituents on the core scaffold. Analysis of existing data reveals several key trends:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro or fluoro substituents, on aromatic rings attached to the core often enhances both antimicrobial and anticancer activity.[8][12]
-
Substituents at the 7-position: In thiazolo[4,5-d]pyrimidine systems, a 7-chloro substituent was found to be crucial for potent antiproliferative effects.[8]
-
Aromatic Moieties: The presence of various substituted phenyl rings is a common feature in the most active anticancer compounds, suggesting that these groups are critical for target binding.[7][8][17]
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In Silico Screening of Thiazolo[4,5-c]pyridine-2-thiol Libraries: A Strategic Workflow for Lead Identification
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico screening of Thiazolo[4,5-c]pyridine-2-thiol libraries, a chemical scaffold of significant interest due to its diverse pharmacological potential. We will move beyond a simple recitation of steps to explore the underlying rationale for key methodological choices, offering a robust, self-validating workflow from target selection to hit prioritization. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage virtual screening to accelerate the identification of novel therapeutic agents.
The Strategic Imperative: Why Thiazolo[4,5-c]pyridine and In Silico Screening?
The Thiazolo[4,5-c]pyridine core is a "privileged scaffold" in medicinal chemistry. Fused heterocyclic systems like this exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4] The thiazole ring, in particular, is a key feature in numerous approved drugs, valued for its ability to engage in diverse non-covalent interactions with biological targets. The 2-thiol group provides a versatile synthetic handle, allowing for the creation of large, diverse chemical libraries ripe for exploration.
However, synthesizing and screening vast chemical libraries through traditional high-throughput screening (HTS) is a resource-intensive endeavor with historically low hit rates.[5] Virtual screening (VS) offers a powerful computational alternative, enabling the rapid and cost-effective evaluation of billions of molecules to enrich the selection for promising candidates.[6][7] This in silico-first approach allows research teams to focus precious laboratory resources on a smaller, more promising set of compounds, dramatically improving the efficiency of the hit discovery process.[5][8]
The In Silico Screening Cascade: A Funneling Strategy
A successful virtual screening campaign is not a single computational experiment but a multi-stage cascade designed to progressively filter a large, diverse library down to a manageable number of high-potential candidates. Each subsequent step increases computational complexity and predictive accuracy, ensuring that only the most promising molecules advance.
Caption: The virtual screening cascade for drug discovery.
Phase 1: Building a Solid Foundation
The success of the entire campaign hinges on the quality of the initial inputs: the biological target and the compound library.
Target Selection and Preparation
The first step is the selection of a validated biological target, typically a protein whose structure has been determined by X-ray crystallography or cryo-electron microscopy.[7]
Experimental Protocol 1: Target Structure Preparation
-
Structure Acquisition: Download the 3D structure of the target protein from the Protein Data Bank (RCSB PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand, as this provides an experimentally validated binding site.
-
Initial Cleanup: Using molecular visualization software like UCSF Chimera or Maestro (Schrödinger), remove all non-essential components from the PDB file.[9] This includes water molecules not critical to binding, co-solvents, and ions. The rationale is to create a clean binding site, as these non-structural elements can interfere with the docking algorithm.[10][11]
-
Structural Refinement:
-
Add Hydrogens: Add hydrogen atoms, which are typically absent in crystallographic files but are essential for proper hydrogen bonding and charge calculations.[10]
-
Assign Protonation States: Assign correct protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).
-
Assign Bond Orders & Charges: Ensure correct bond orders are assigned and add atomic charges using a standard force field (e.g., AMBER, CHARMM).[11]
-
Energy Minimization: Perform a brief energy minimization of the structure to relieve any steric clashes introduced during preparation. This ensures the protein is in a low-energy, stable conformation.
-
Library Design for the this compound Scaffold
The goal is to create a diverse yet relevant chemical library around the core scaffold.
-
Scaffold Definition: Define the this compound core structure.
-
Enumeration: Identify synthetically feasible points for substitution (R-groups) on the scaffold. Using combinatorial chemistry principles, enumerate a large virtual library by attaching various chemical fragments (e.g., from commercially available building block databases) to these points.
-
Ligand Preparation & Filtering:
-
Generate 3D conformations for each molecule.
-
Assign appropriate protonation states and tautomers.
-
Filter the library based on physicochemical properties to enhance "drug-likeness." A common first pass is applying Lipinski's Rule of Five to remove molecules with properties that may predict poor oral bioavailability.
-
Phase 2: High-Throughput Molecular Docking
Molecular docking is the computational engine of structure-based virtual screening.[7] It predicts the preferred orientation (pose) and binding affinity of a ligand within the protein's active site.[12]
Experimental Protocol 2: Molecular Docking
-
Binding Site Definition: Define the docking search space. This is typically a grid box centered on the known binding site, guided by the co-crystallized ligand or predicted by pocket-finding algorithms.[10] The box must be large enough to allow the ligand rotational and translational freedom but small enough to focus the search and save computational time.
-
Docking Execution: Using software like AutoDock Vina, Glide, or GOLD, dock the prepared library of this compound derivatives into the prepared receptor grid.[9] The software systematically samples ligand poses and uses a scoring function to estimate the binding affinity for each.[13]
-
Scoring and Ranking: The primary output is a docking score, typically expressed in kcal/mol, which ranks the compounds. A lower (more negative) score generally indicates a stronger predicted binding affinity.[12]
Data Presentation: Representative Docking Results
| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions |
| T45P-1021 | -11.5 | H-bond with SER154, Pi-Pi stacking with PHE298 |
| T45P-0875 | -11.2 | H-bond with SER154, Salt bridge with ASP296 |
| T45P-2344 | -10.9 | H-bond with GLN188, Hydrophobic contact with LEU301 |
| ... | ... | ... |
-
Pose Analysis: A docking score is only a prediction. It is critical to visually inspect the top-ranked poses. The goal is to verify that the predicted interactions are chemically sensible (e.g., correct hydrogen bond geometries) and to prioritize compounds that interact with key residues known to be important for biological activity. This expert review step is crucial for weeding out false positives.
Phase 3: Post-Screening Refinement and Validation
Top-ranked compounds from docking undergo further computational analysis to predict their real-world behavior and validate the initial findings.
In Silico ADMET Prediction
A potent compound is useless if it cannot reach its target in the body or is toxic.[8] Early prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential to reduce late-stage failures.[14][15] Computational tools can predict these properties, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles.[16][17]
Key ADMET Properties to Predict:
-
Absorption: Oral bioavailability, Caco-2 permeability.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Susceptibility to Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Predicted clearance pathways.
-
Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity, or hepatotoxicity.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[18] By simulating the movements of the protein-ligand complex in a solvated environment over time, MD can assess the stability of the predicted binding pose and provide a more rigorous understanding of the binding event.[19][20]
Caption: Workflow for a protein-ligand molecular dynamics simulation.
Experimental Protocol 3: Molecular Dynamics Simulation
-
System Setup: The highest-scoring, visually inspected protein-ligand complex from docking is placed in a periodic box of explicit water molecules. Counter-ions are added to neutralize the system's charge.
-
Minimization & Equilibration: The system's energy is first minimized to remove steric clashes. It is then gradually heated to physiological temperature (e.g., 300K) and equilibrated at constant pressure to ensure the solvent density is correct.
-
Production MD: A long-duration simulation (typically 50-200 nanoseconds) is run, during which the atomic coordinates are saved at regular intervals, creating a trajectory file.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the ligand in the binding pocket. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and the persistence of key hydrogen bonds and other interactions over time. A stable complex with persistent interactions provides much higher confidence in the compound as a potential hit.
Phase 4: Hit Prioritization for Experimental Validation
The final step is to synthesize the data from all computational stages. The best candidates for experimental validation are not necessarily those with the single best docking score. Instead, they are compounds that exhibit a compelling combination of:
-
A strong docking score.
-
A chemically reasonable binding pose with interactions to key residues.
-
Predicted stability in molecular dynamics simulations.
-
A favorable in silico ADMET profile.
This holistic approach ensures that the final selection of 5-20 compounds for synthesis and in vitro testing has the highest probability of yielding confirmed, developable hits, thus fulfilling the primary objective of the in silico screening campaign.
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Methodological & Application
Application Note: A Framework for Evaluating the Antimicrobial Efficacy of Thiazolo[4,5-c]pyridine-2-thiol and Related Thiazolopyridine Derivatives
Introduction
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Heterocyclic compounds, particularly those containing a thiazole ring, are recognized as valuable scaffolds in medicinal chemistry due to their diverse biological activities.[2][3] The thiazolopyridine nucleus, a fusion of thiazole and pyridine rings, has emerged as a promising framework for developing new antimicrobial agents.[4][5] Derivatives of related structures like thiazolo[4,5-d]pyrimidines and thiazolo[4,5-b]pyridines have demonstrated notable activity against a range of pathogens, including resistant strains.[6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the antimicrobial potential of novel investigational compounds, using Thiazolo[4,5-c]pyridine-2-thiol as a representative example. While extensive public data on this specific molecule is nascent, the protocols detailed herein are based on standardized, globally recognized methodologies for evaluating any new chemical entity for antimicrobial properties. We will detail the foundational principles, step-by-step experimental protocols, and data interpretation frameworks necessary for a robust evaluation, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Guiding Principles: From Inhibition to Cidal Activity
The primary goal of antimicrobial susceptibility testing (AST) is to determine a compound's effectiveness against a specific microorganism. This is quantified by two key metrics:
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[11][12] This is the fundamental measure of a compound's potency. A low MIC value indicates that less of the drug is required to inhibit the organism's growth.[13]
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] The MBC test is a critical follow-up to the MIC assay, as it distinguishes between agents that are bacteriostatic (inhibit growth) and those that are bactericidal (kill the bacteria).[16][17] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[17]
The potential mechanism of action for many thiazole derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[3] By evaluating the MIC and MBC, researchers can gain initial insights into the potency and cidal nature of new thiazolopyridine compounds, guiding further development and mechanistic studies.
Part 1: Experimental Workflow for Antimicrobial Evaluation
A systematic approach is crucial for evaluating a new compound. The workflow typically progresses from a qualitative screening to quantitative and bactericidal assessments. This ensures that resources are focused on the most promising candidates.
Caption: Overall experimental workflow for evaluating a novel antimicrobial compound.
Part 2: Detailed Experimental Protocols
These protocols are based on CLSI guidelines (M07, M02) and established laboratory practices.[18][19] All procedures should be performed in a biological safety cabinet using aseptic techniques.
Protocol 2.1: Broth Microdilution for MIC Determination
This method is the gold standard for quantitatively determining the in vitro activity of a new antimicrobial agent.[20][21]
A. Materials
-
This compound (or derivative)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[22]
-
Bacterial strains (e.g., ATCC quality control strains like Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922)
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
B. Preparation of Compound Stock
-
Solubilization: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The final solvent concentration in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
Working Solution: Prepare a working solution by diluting the stock solution in CAMHB to twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL working solution).[23]
C. Preparation of Bacterial Inoculum
-
Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[24]
D. Plate Setup and Assay Procedure
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[23]
-
Add 100 µL of the compound working solution (e.g., 256 µg/mL) to the wells in Column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. Continue this process across the plate to Column 10. Discard 100 µL from Column 10.[23]
-
Column 11 will serve as the Growth Control (no compound).
-
Column 12 will serve as the Sterility Control (no compound, no bacteria).
-
Add 100 µL of the standardized bacterial inoculum to wells in Columns 1 through 11. Do not add bacteria to Column 12. The final volume in each well (1-11) is now 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[21]
Caption: Example 96-well plate layout for a broth microdilution MIC assay.
E. Interpretation
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[12][16]
-
The growth control (Column 11) must show turbidity. The sterility control (Column 12) must remain clear.
Protocol 2.2: Agar Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative or semi-quantitative assessment and is excellent for screening multiple compounds or strains.[25][26]
A. Materials
-
Sterile 6-mm paper disks
-
Standardized bacterial inoculum (prepared as in Protocol 2.1)
-
Sterile cotton swabs
-
Micropipette
-
Forceps
B. Procedure
-
Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[28]
-
Inoculate a dry MHA plate by streaking the swab over the entire surface to ensure a confluent lawn of growth. Rotate the plate by 60° between streaks.[28][29]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[28]
-
Using a micropipette, apply a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution) to a sterile paper disk. A solvent-only disk should be used as a negative control.
-
Using sterile forceps, place the impregnated disks on the agar surface, ensuring firm contact.[27]
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
C. Interpretation
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
-
The size of the zone correlates with the susceptibility of the organism to the compound. Larger zones indicate greater susceptibility.
Protocol 2.3: Minimum Bactericidal Concentration (MBC) Determination
This assay is performed after the MIC has been determined to assess bactericidal activity.[30][31]
A. Materials
-
MIC plate from Protocol 2.1
-
Sterile MHA plates
-
Micropipette and sterile tips
B. Procedure
-
From the MIC plate, select the well corresponding to the MIC and at least two more concentrated wells.
-
Mix the contents of each selected well thoroughly.
-
Aspirate a 10 µL aliquot from each of these wells and spot-plate it onto a labeled MHA plate.
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
C. Interpretation
-
Count the number of colonies (CFU) on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control well.[14][15][30]
Part 3: Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison.
Table 1: Sample Antimicrobial Activity Data for this compound
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | 16 | 128 | 8 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | 64 | >256 | >4 | Tolerant/Bacteriostatic |
| C. albicans ATCC 90028 | 32 | N/A | N/A | Antifungal Activity |
Interpreting the MBC/MIC Ratio:
-
≤ 4: The compound is generally considered bactericidal .[17]
-
> 4: The compound is considered bacteriostatic . This indicates that the organism can recover once the agent is removed.
References
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. [Link]
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CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing, 35th Edition. Clinical and Laboratory Standards Institute. [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics Tech. [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark. [Link]
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]
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Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Creative BioMart Microbe. [Link]
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Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]
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UKHSA. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. MIS AG. [Link]
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SEAFDEC/AQD. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
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Wikipedia. (n.d.). Minimum bactericidal concentration. Wikipedia. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. [Link]
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FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Balkan, A., Urgun, H., & Ozalp, M. (2001). Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines. Arzneimittelforschung, 51(10), 839-42. [Link]
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ResearchGate. (n.d.). Antibacterial activity of thiazolo[4,5-b]pyridin-5-one dertivatives (MIC/MBC in mg/ml). ResearchGate. [Link]
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El-Sayed, N. N. E., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 10015. [Link]
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ResearchGate. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. [Link]
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Karcı, F. (2007). Synthesis and Antimicrobial Evaluation of Some New Thiazolo[4,5-d]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 853-863. [Link]
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MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8016. [Link]
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PubMed Central. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2025). Synthesis, Characterization, DFT Analysis, and Antimicrobial Evaluation of Thiazolo[4,5‐d]Pyrimidine and Thiazolo[4,5‐b]Pyridine Derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). (PDF) Thiazolo[4,5-d]pyrimidines: Synthesis and antibacterial evaluation. ResearchGate. [Link]
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ResearchGate. (2025). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. ResearchGate. [Link]
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PubMed Central. (n.d.). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][9][11][12]triazolo[4,3-a]pyrimidines. Molecules. [Link]
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Application Note: Thiazolo[4,5-c]pyridine-2-thiol as a Potential Kinase Inhibitor
Introduction: The Therapeutic Promise of Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, thereby modulating their activity. The dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer. This has established protein kinases as one of the most important classes of therapeutic targets in modern drug discovery. The development of small molecule inhibitors that can selectively target and modulate the activity of specific kinases has revolutionized the treatment of various cancers and other diseases.
The thiazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of kinases, including phosphoinositide 3-kinases (PI3Ks) and Aurora kinases.[1][2][3][4][5] This application note describes detailed protocols for the evaluation of Thiazolo[4,5-c]pyridine-2-thiol , a novel compound with potential kinase inhibitory activity. We will use the PI3K/AKT signaling pathway as a representative target to illustrate the experimental workflow for characterizing the biochemical and cellular activity of this compound. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that is frequently hyperactivated in human cancers, making it a prime target for anticancer drug development.[6]
Chemical Profile of this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₄N₂S₂
-
Molecular Weight: 168.24 g/mol
-
CAS Number: 65128-66-7[7]
-
Chemical Structure:
Caption: Chemical structure of this compound.
Representative Synthesis
A general method for the synthesis of the thiazolo[4,5-b]pyridine core, a related isomer, involves the reaction of 2-chloro-3-nitropyridines with appropriate sulfur-containing nucleophiles.[8] While a specific detailed synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established heterocyclic chemistry principles. One potential approach involves the cyclization of a suitably substituted aminopyridine precursor with a thiocarbonyl-containing reagent. For the purposes of this application note, it is assumed that this compound has been synthesized and characterized, with its purity confirmed by standard analytical techniques (NMR, mass spectrometry, and elemental analysis).
Experimental Protocols
This section provides detailed protocols for the in vitro and cell-based evaluation of this compound as a PI3K inhibitor.
Part 1: In Vitro Biochemical Kinase Assay
This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a recombinant PI3K enzyme. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials and Reagents:
-
Recombinant human PI3Kα (p110α/p85α)
-
This compound (test compound)
-
Wortmannin (positive control inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM to 1 nM).
-
Prepare a stock solution of Wortmannin in DMSO for use as a positive control.
-
-
Assay Procedure: [6]
-
Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[6]
-
Add 10 µL of diluted PI3Kα enzyme solution to each well.[6] The optimal enzyme concentration should be empirically determined to ensure the reaction is in the linear range.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.[6]
-
Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and PIP2 substrate to each well.[6] The final ATP concentration should be near the Km value for PI3Kα.
-
Incubate the reaction at 30°C for 60 minutes. The incubation time should be optimized to remain within the linear range of the assay.[6]
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.[6] This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Expected Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | PI3Kα | [Example: 50] |
| Wortmannin (Positive Control) | PI3Kα | [Example: 5] |
Part 2: Cell-Based Assay for PI3K Pathway Inhibition (Western Blot)
This protocol describes the use of Western blotting to assess the ability of this compound to inhibit the phosphorylation of AKT, a key downstream effector of PI3K, in a cellular context.[6]
Materials and Reagents:
-
Human cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87 MG)
-
Cell culture medium and supplements
-
This compound
-
Wortmannin
-
Growth factor (e.g., IGF-1)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Digital imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture the chosen cancer cell line to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.[9]
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the PI3K pathway by adding a growth factor like IGF-1 for 15-30 minutes.[6]
-
-
Protein Extraction:
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the protein bands using an ECL substrate and capture the image with a digital imaging system.[6]
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of AKT phosphorylation.
-
Compare the levels of phospho-Akt in treated cells to the vehicle-treated control to assess the inhibitory effect of this compound.
-
Visualizing the Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for evaluating this compound.
Caption: Simplified PI3K/AKT signaling pathway and the site of inhibition.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of a potent, well-characterized positive control inhibitor (Wortmannin) in both the biochemical and cell-based assays provides a benchmark for assessing the activity of the test compound. In the Western blot analysis, the use of antibodies against both the phosphorylated and total forms of AKT, along with a loading control, ensures that any observed decrease in phosphorylation is a direct result of kinase inhibition and not due to changes in total protein expression or unequal sample loading.
Conclusion and Future Directions
The methodologies outlined in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor, using the PI3K/AKT pathway as a prime example. Positive results from these assays, demonstrating potent and selective inhibition of a target kinase, would warrant further investigation. Subsequent steps would include broader kinase profiling to assess selectivity, cell viability and apoptosis assays to determine the functional consequences of target inhibition, and ultimately, in vivo studies in preclinical models to evaluate therapeutic efficacy. The versatile thiazolopyridine scaffold holds significant promise for the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
-
Jo, H. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
- Abdel-Maksoud, M. S., et al. (2024).
-
Nam, J., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(19), 4539. [Link]
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Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4699. [Link]
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Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
-
Chaban, T. I., et al. (2020). Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. Zeitschrift für Naturforschung B, 75(5), 419-426. [Link]
-
PubChem. (n.d.). Thiazolo[4,5-c]pyridine. Retrieved from [Link]
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PubChem. (n.d.). [11][12]Thiazolo[4,5-b]pyridine-2-thiol. Retrieved from [Link]
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Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]
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Nam, J., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(19), 4539. [Link]
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Smalley, K. S. M., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 183-191. [Link]
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Lesyk, R., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 26(16), 4945. [Link]
-
Anderson, M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4448-4458. [Link]
-
Singh, P., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 12(1), 12562. [Link]
- Yakan, H., & Demirayak, Ş. (2013). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. Journal of the Korean Chemical Society, 57(1), 114-117.
- Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228.
- Pavesi, A., et al. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cellular Oncology.
-
Kumar, R., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(4), 2538-2592. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Thiazolo[4,5-d]pyridines. Retrieved from [Link]
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- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 12. protocols.io [protocols.io]
Application of Thiazolo[4,5-c]pyridine-2-thiol Derivatives in Cancer Cell Line Studies: A Technical Guide
This guide provides a comprehensive overview and detailed protocols for investigating the anticancer potential of Thiazolo[4,5-c]pyridine-2-thiol and its analogs in cancer cell line studies. As the direct biological data for the parent compound is limited in publicly accessible literature, this document will leverage data from closely related and biologically active thiazolopyridine derivatives to illustrate the experimental workflows and potential mechanisms of action. This approach provides a robust framework for researchers to design and execute their own investigations into this promising class of heterocyclic compounds.
The thiazole and pyridine rings are key pharmacophores found in numerous FDA-approved drugs and clinical candidates, known to impart a wide range of biological activities, including potent anticancer effects.[1][2] Derivatives of the fused thiazolopyrimidine and thiazolopyridine ring systems have demonstrated significant cytotoxic and antiproliferative activities against a variety of human cancer cell lines.[3][4] These compounds have been shown to induce cell cycle arrest and apoptosis, often through the modulation of key signaling pathways involved in cancer progression.[5][6]
This application note will detail the essential methodologies for evaluating the efficacy of thiazolopyridine compounds, including assessing cytotoxicity, and elucidating the mechanisms of cell death and cell cycle disruption.
Part 1: Initial Screening for Cytotoxicity
The first step in evaluating a novel compound is to determine its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Principle of the MTT Assay
In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells. The crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically 570 nm).
Protocol: MTT Assay for Cell Viability
Materials:
-
This compound or its analog, dissolved in DMSO to prepare a stock solution (e.g., 10 mM).
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT-116 - colorectal carcinoma).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Expected Results and Data Presentation
The results of the MTT assay can be presented in a table summarizing the IC50 values of the test compound on different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Thiazolo[5,4-b]pyridine Derivative | HepG2 | 24.7 ± 9.5 |
| Thiazolo[5,4-b]pyridine Derivative | MCF-7 | 42.6 ± 31.8 |
| Thiazolo[5,4-b]pyridine Derivative | HCT-116 | 15.87 ± 1.3 |
| Thiazolo[5,4-b]pyridine Derivative | PC-3 | 168.9 ± 4.57 |
| (Data is representative of a thiazolopyridine derivative as reported in the literature and may not reflect the exact values for this compound)[2] |
Part 2: Investigating the Mechanism of Cell Death - Apoptosis
Once the cytotoxic potential of a compound is established, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis by flow cytometry.
Principle of the Annexin V/PI Assay
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[7]
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Cancer cells treated with the IC50 concentration of the test compound.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the thiazolopyridine derivative for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower right and upper right quadrants indicates that the compound induces apoptosis.
Workflow for Apoptosis Detection
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Part 3: Cell Cycle Analysis
Anticancer compounds often exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase). This arrest can prevent cancer cells from proliferating and can trigger apoptosis.
Principle of Cell Cycle Analysis
Flow cytometry can be used to analyze the cell cycle distribution of a population of cells. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[8] The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
Sub-G1 phase: Cells with less than 2n DNA content, which are typically apoptotic.
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells treated with the IC50 concentration of the test compound.
-
Cold 70% ethanol.
-
PBS.
-
RNase A solution (100 µg/mL).
-
Propidium Iodide (PI) staining solution (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells for at least 30 minutes at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Data Interpretation and Potential Signaling Pathways
The results are typically displayed as a histogram showing the number of cells versus fluorescence intensity. An accumulation of cells in a particular phase (e.g., G1, S, or G2/M) compared to the control suggests that the compound induces cell cycle arrest at that checkpoint. Some thiazolopyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK4/6, which are key regulators of the G1-S transition.[9]
Caption: Potential Mechanism of G1 Cell Cycle Arrest by a Thiazolopyridine Derivative.
References
- Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one deriv
- Cytotoxic Effects of Thiazolo[3,2-C]Pyrimidines Against Mcf-7 And Hepg2/C3a Carcinoma Cell Lines. SciSpace.
- Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Royal Society of Chemistry.
- Anticancer Activities of Some New Synthesized Thiazolo[3,2-a]Pyrido[4,3-d]Pyrimidine Deriv
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis, Antiproliferative and Apoptosis-Inducing Activity of thiazolo[5,4-d]pyrimidines. PubMed.
- Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH.
- Cell cycle arrest resulted from the potent thiazolo-[2,3-b] quinazolin-6-one derivative using flow cytometry, DNA accumulations that occurred in the sub-G1 and G2/M phases were observed.
- Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Deriv
- Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.
- Thiazole Ring—A Biologically Active Scaffold. MDPI.
- Tea pigments induce cell-cycle arrest and apoptosis in HepG2 cells. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. actascientific.com [actascientific.com]
- 3. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Thiazolo[4,5-c]pyridine-2-thiol
Introduction: The Strategic Importance of the Thiazolo[4,5-c]pyridine Scaffold in Drug Discovery
The thiazolo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its structural resemblance to purine has made it a valuable isostere in the design of kinase inhibitors and other targeted therapies. The functionalization of Thiazolo[4,5-c]pyridine-2-thiol is a critical step in the synthesis of diverse compound libraries for drug screening. This document provides detailed protocols and expert insights into the key functionalization strategies for this versatile building block, focusing on S-alkylation, N-alkylation, and modification of the pyridine ring.
I. S-Alkylation: Targeting the Thiol Group
The thiol group at the 2-position of the thiazolo[4,5-c]pyridine ring is the most nucleophilic site, making it the primary target for electrophilic attack. S-alkylation is a straightforward and efficient method for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Mechanistic Rationale
The reaction proceeds via a classical SN2 mechanism. The thiol is first deprotonated by a base to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkyl halide or a similar electrophile, displacing the leaving group and forming a new carbon-sulfur bond. The choice of base and solvent is crucial for efficient reaction and to minimize side reactions.
Experimental Protocol: General Procedure for S-Alkylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen solvent (e.g., DMF) under an inert atmosphere, add the base (1.1-1.5 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or heat as required (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, NaH, Cs₂CO₃ | The choice of base depends on the acidity of the thiol and the reactivity of the electrophile. NaH is a strong, non-nucleophilic base suitable for less reactive systems. K₂CO₃ is a milder base often sufficient for reactive alkyl halides. |
| Solvent | DMF, ACN, THF | Polar aprotic solvents are preferred as they solvate the cation of the base, enhancing the nucleophilicity of the thiolate. |
| Temperature | 0 °C to reflux | The reaction temperature is dependent on the reactivity of the electrophile. More reactive halides can be reacted at room temperature, while less reactive ones may require heating. |
Workflow for S-Alkylation
Caption: General workflow for the S-alkylation of this compound.
II. N-Alkylation: Regioselective Functionalization of the Ring System
N-alkylation of the thiazolo[4,5-c]pyridine core presents a greater challenge due to the presence of two potential nitrogen sites for alkylation: the thiazole nitrogen (N-3) and the pyridine nitrogen (N-5). The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of solvent and base.[1][2]
Mechanistic Considerations and Regioselectivity
The regiochemical outcome of N-alkylation is governed by a delicate interplay of electronic and steric factors, as well as the nature of the ion-pairing between the deprotonated heterocycle and the counter-ion of the base.[1]
-
In polar aprotic solvents (e.g., DMF, DMSO): Solvent-separated ion pairs (SIPs) are favored, leading to alkylation at the more thermodynamically stable position, which is often the pyridine nitrogen (N-5).[1]
-
In non-polar solvents (e.g., THF, dioxane): Close ion pairs (CIPs) or tight ion pairs (TIPs) are more prevalent. In this scenario, the cation can coordinate to a specific nitrogen atom, directing the alkylation to that site, often the thiazole nitrogen (N-3).[1][2]
Experimental Protocol: Solvent-Controlled N-Alkylation
This protocol provides a starting point for achieving regioselective N-alkylation.
Materials:
-
2-S-Alkyl-thiazolo[4,5-c]pyridine (starting material from S-alkylation)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS))
-
Solvent (THF for N-3 selectivity, DMF for N-5 selectivity)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the 2-S-Alkyl-thiazolo[4,5-c]pyridine (1.0 eq.) in the chosen solvent (THF or DMF) under an inert atmosphere, add the base (1.1 eq.) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq.) dropwise.
-
Monitor the reaction by TLC to determine the optimal reaction time and temperature.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the regioisomers by column chromatography.
| Parameter | Recommendation for N-3 Alkylation | Recommendation for N-5 Alkylation | Rationale |
| Solvent | THF, Dioxane | DMF, DMSO | Influences the nature of the ion pair, thereby controlling regioselectivity.[1] |
| Base | NaH, KHMDS | NaH, K₂CO₃ | Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation. |
Logical Diagram for Regioselective N-Alkylation
Caption: Solvent-dependent regioselectivity in the N-alkylation of the thiazolo[4,5-c]pyridine core.
III. Functionalization of the Pyridine Ring
Modification of the pyridine ring allows for the introduction of aryl or other substituents, significantly expanding the chemical space of the thiazolo[4,5-c]pyridine scaffold. C-H activation and cross-coupling reactions are powerful tools for this purpose.[3][4][5]
A. Palladium-Catalyzed C-H Arylation
Direct C-H arylation is an atom-economical method for forming carbon-carbon bonds. The regioselectivity of this reaction on the pyridine ring can be influenced by the directing ability of the fused thiazole ring and the specific catalytic system employed.[3][4][6]
Experimental Protocol: C-H Arylation
This protocol is based on general procedures for the C-H arylation of related heterocyclic systems and will likely require optimization.[3][4]
Materials:
-
Substituted Thiazolo[4,5-c]pyridine
-
Aryl halide (e.g., bromobenzene, iodobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if necessary, e.g., PPh₃, Xantphos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMA, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the substituted Thiazolo[4,5-c]pyridine (1.0 eq.), aryl halide (1.5 eq.), palladium catalyst (2-5 mol%), ligand (if used), and base (2.0 eq.).
-
Add the solvent under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
B. Suzuki Cross-Coupling
For a more controlled introduction of substituents, a halogenated thiazolo[4,5-c]pyridine can be used in a Suzuki cross-coupling reaction with a boronic acid.[5][7][8][9]
Experimental Protocol: Suzuki Cross-Coupling
Materials:
-
Bromo-Thiazolo[4,5-c]pyridine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₃PO₄)
-
Solvent system (e.g., DME/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a degassed mixture of the bromo-thiazolo[4,5-c]pyridine (1.0 eq.), arylboronic acid (1.2 eq.), and base (2.0 eq.) in the chosen solvent system, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere at reflux until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Reaction Scheme for Pyridine Ring Functionalization
Sources
- 1. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biological Screening of Thiazolo[4,5-c]pyridine-2-thiol Derivatives
Introduction: The Therapeutic Potential of the Thiazolo[4,5-c]pyridine Scaffold
The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of this core have demonstrated a wide range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5] The fusion of a thiazole and a pyridine ring creates a unique electronic and steric environment, enabling these molecules to interact with various biological targets. This document provides detailed protocols for the initial in vitro biological screening of novel Thiazolo[4,5-c]pyridine-2-thiol derivatives to assess their potential as therapeutic agents.
The strategic rationale for focusing on this scaffold lies in its structural similarity to purine bioisosteres, which allows for interaction with a broad range of biological targets.[2] Furthermore, the thiol group at the 2-position offers a reactive handle for further chemical modification and optimization of lead compounds. These application notes are designed to guide researchers in performing robust and reproducible preliminary screens to identify promising candidates for further drug development.
Part 1: Anticancer Activity Screening
A significant number of thiazole and pyridine-containing compounds have shown promise as anticancer agents by targeting various cellular pathways, including protein and lipid kinases.[1] The following protocols are designed to evaluate the cytotoxic and anti-proliferative effects of novel this compound derivatives against relevant cancer cell lines.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[6][7] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7][8] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Experimental Workflow: MTT Assay
Caption: Workflow for MTT-based cell viability assay.
Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, HCT-116)[9]
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[6]
-
Include wells for vehicle control (DMSO) and untreated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of the test compounds to the respective wells.[6]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
Example Data Presentation:
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on HepG2 | IC50 (µM) on HCT-116 |
| Derivative 1 | 15.2 ± 1.8 | 25.7 ± 2.3 | 18.9 ± 1.5 |
| Derivative 2 | 8.5 ± 0.9 | 12.1 ± 1.1 | 9.8 ± 0.7 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Part 2: Antimicrobial Activity Screening
The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria.[12][13] Thiazole derivatives have been reported to possess significant antimicrobial properties.[3] The following protocols are fundamental for the preliminary screening of this compound derivatives for their antibacterial activity.
Disk Diffusion Assay (Kirby-Bauer Test)
The disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a substance.[14][15] It is a simple and rapid screening tool.[16] An antimicrobial agent-impregnated disk is placed on an agar plate inoculated with a test microorganism. If the compound is effective, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[15][17]
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for the disk diffusion assay.
Protocol: Disk Diffusion Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper disks
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic disks (e.g., ciprofloxacin)
-
Negative control disks (solvent only)
-
0.5 McFarland turbidity standard
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation:
-
Plate Inoculation:
-
Disk Application:
-
Aseptically apply a known amount of the test compound solution onto sterile filter paper disks.
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface.[17]
-
-
Incubation:
-
Data Acquisition:
-
After incubation, measure the diameter of the zone of inhibition in millimeters.[18]
-
Data Analysis: The size of the zone of inhibition is indicative of the antimicrobial activity. A larger zone generally suggests greater potency.[15]
Example Data Presentation:
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Derivative 3 | 18 | 12 |
| Derivative 4 | 22 | 15 |
| Ciprofloxacin (Control) | 25 | 28 |
| DMSO (Control) | 0 | 0 |
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[19][20][21] This quantitative measure is crucial for evaluating the potency of a new antimicrobial compound.[19][21] The broth microdilution method is a commonly used technique for determining MIC values.[19][20][21]
Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[20]
-
This compound derivatives
-
Sterile 96-well microtiter plates[21]
-
Bacterial inoculum adjusted to ~5x10^5 CFU/mL[21]
Procedure:
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.
-
-
Inoculation:
-
Add a standardized bacterial inoculum to each well.[21]
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.[19]
-
-
Data Acquisition:
Example Data Presentation:
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Derivative 3 | 16 | 64 |
| Derivative 4 | 8 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Part 3: Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of a specific enzyme target.[22][23] Thiazolo[4,5-c]pyridine derivatives have been reported as inhibitors of various kinases.[24][25] The following is a general protocol for a kinase inhibition assay.
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for a kinase inhibition assay.
Protocol: General Kinase Inhibition Assay
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer
-
This compound derivatives
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96- or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the kinase, substrate, and ATP in the appropriate assay buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Plate Setup:
-
Add the test compounds, kinase, and substrate to the wells of the assay plate.
-
Include controls for 100% activity (no inhibitor) and 0% activity (no kinase).
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
-
Signal Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 x [1 - (Signal with inhibitor - Signal of 0% activity) / (Signal of 100% activity - Signal of 0% activity)]
The IC50 value is determined by plotting a dose-response curve of compound concentration versus percentage of inhibition.
Example Data Presentation:
| Compound | IC50 (µM) against Target Kinase |
| Derivative 5 | 5.6 ± 0.7 |
| Derivative 6 | 1.2 ± 0.2 |
| Staurosporine (Control) | 0.01 ± 0.002 |
Conclusion
These protocols provide a foundational framework for the initial in vitro biological screening of novel this compound derivatives. The data generated from these assays will enable the identification of promising lead compounds for further optimization and development in the areas of oncology, infectious diseases, and other therapeutic fields. It is essential to follow these protocols diligently and maintain good laboratory practices to ensure the generation of reliable and reproducible data.
References
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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Al-Malki, J. S., & Elhady, S. S. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 989539. [Link]
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
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Nam, S., Jo, H., Kim, H. P., & Lee, K. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4088. [Link]
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Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]
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Lesyk, R., et al. (2020). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 25(23), 5648. [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 34-45. [Link]
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Mac-Leod, B., & Rebets, Y. (2022). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 11(12), 1819. [Link]
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MDPI. (2021). Peer-review of "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance". [Link]
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Horinouchi, T., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Szychta, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6598. [Link]
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Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 56(1), 1-13. [Link]
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El-Sayed, W. A., et al. (2018). Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Bioorganic chemistry, 81, 299-310. [Link]
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Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry, 17(3), 52-58. [Link]
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Lelyukh, M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4983. [Link]
-
ResearchGate. (2025, August 7). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. [Link]
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ResearchGate. (2025, August 9). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. [Link]
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Royal Society of Chemistry. (2025, October 6). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. [Link]
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ResearchGate. (2023, December). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. [Link]
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Application Notes and Protocols for the Development of Thiazolo[4,5-c]pyridine-2-thiol-Based Therapeutic Agents
Introduction: The Therapeutic Promise of the Thiazolo[4,5-c]pyridine Scaffold
The thiazolo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, attracting significant attention for its diverse pharmacological activities. This bicyclic system, integrating a thiazole and a pyridine ring, provides a unique three-dimensional structure that can effectively interact with a range of biological targets. Derivatives of the closely related thiazolopyridine isomers have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and insights into the synthesis, in vitro evaluation, and in vivo assessment of novel therapeutic agents based on the Thiazolo[4,5-c]pyridine-2-thiol backbone.
PART 1: Synthesis of Thiazolo[4,5-c]pyridine Derivatives
The synthesis of the thiazolo[4,5-c]pyridine scaffold is a critical first step in the development of novel therapeutic agents. A versatile one-step method for the synthesis of related thiazolo[5,4-c]pyridine derivatives has been reported, which can be adapted for the synthesis of the target [4,5-c] isomer.[4] This approach involves the reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea.[4]
Protocol 1: General One-Step Synthesis of Thiazolo[4,5-c]pyridine Derivatives
This protocol is a representative method adapted from the synthesis of related isomers and should be optimized for specific target molecules.
Materials:
-
Substituted 4-chloro-3-nitropyridine
-
Thiourea or a substituted thioamide
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium Carbonate - K₂CO₃)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
In a round-bottom flask, dissolve the substituted 4-chloro-3-nitropyridine (1 equivalent) in anhydrous DMF.
-
Add thiourea or the desired thioamide (1.1 equivalents) to the solution.
-
Add potassium carbonate (2 equivalents) as a base.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction.
-
Potassium Carbonate: Acts as a base to deprotonate the thioamide/thiourea, generating the nucleophile required for the reaction.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
TLC Monitoring: Allows for real-time tracking of the reaction's progress, ensuring that it goes to completion and preventing the formation of byproducts due to prolonged heating.
PART 2: In Vitro Evaluation of Therapeutic Potential
Once synthesized, the novel this compound derivatives must be screened for their biological activity. In vitro assays are crucial for determining the cytotoxic effects of these compounds against cancer cell lines and for assessing their antioxidant and anti-inflammatory properties.
Anticancer Activity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] It is widely used for in vitro screening of potential anticancer agents.[6][7]
Protocol 2: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation: In Vitro Anticancer Activity
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| TPC-1 | MCF-7 | Value |
| TPC-1 | HCT-116 | Value |
| TPC-1 | A549 | Value |
| Doxorubicin | MCF-7 | Value |
Antioxidant Activity Assessment
Several in vitro assays can be employed to determine the antioxidant potential of the synthesized compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
PART 3: In Vivo Evaluation of Therapeutic Efficacy
Promising candidates from in vitro screening should be further evaluated in vivo to assess their efficacy and safety in a living organism. The carrageenan-induced paw edema model is a widely accepted and reproducible method for screening the acute anti-inflammatory activity of novel compounds.[11][12][13]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds (this compound derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Ibuprofen or Indomethacin)[2][11]
-
Plethysmometer for paw volume measurement
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups at different doses.
-
-
Compound Administration:
-
Administer the test compounds and the positive control drug orally via gavage one hour before carrageenan injection.[11] The vehicle control group receives only the vehicle.
-
-
Induction of Edema:
-
Paw Volume Measurement:
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Data Presentation: In Vivo Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | Value | 0 |
| Ibuprofen | 10 | Value | Value |
| TPC-1 | 25 | Value | Value |
| TPC-1 | 50 | Value | Value |
PART 4: Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design and optimization of therapeutic agents. Thiazolopyridine derivatives have been shown to interact with various signaling pathways implicated in cancer and inflammation.
Kinase Inhibition in Cancer
Several thiazolopyridine derivatives have been identified as potent kinase inhibitors.[15][16] For instance, they have been shown to inhibit c-KIT, a receptor tyrosine kinase often dysregulated in gastrointestinal stromal tumors (GIST), and Phosphoinositide 3-kinase (PI3K), a key enzyme in cell growth and survival pathways.[15] Furthermore, some derivatives have demonstrated inhibitory activity against Cyclin-Dependent Kinases (CDKs), such as CDK4/6, which are critical regulators of the cell cycle.[16]
Diagram: Simplified Kinase Inhibition Pathway
Caption: Inhibition of key kinases by Thiazolo[4,5-c]pyridine derivatives.
DNA Intercalation
Some thiazolopyridine derivatives have been shown to exert their anticancer effects by interacting with DNA.[6] These compounds can intercalate between the base pairs of the DNA double helix, leading to structural distortions that can interfere with DNA replication and transcription, ultimately inducing cell death.
Diagram: DNA Intercalation Mechanism
Caption: DNA intercalation as a mechanism of action.
PART 5: Drug-Likeness and ADMET Profiling
For a compound to be a successful drug candidate, it must possess favorable pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are valuable for predicting these properties early in the drug discovery process.
Lipinski's Rule of Five:
Lipinski's Rule of Five provides a set of guidelines to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability.[16]
-
Molecular weight ≤ 500 Da
-
LogP (octanol-water partition coefficient) ≤ 5
-
Number of hydrogen bond donors ≤ 5
-
Number of hydrogen bond acceptors ≤ 10
Synthesized this compound derivatives should be evaluated against these criteria to assess their potential as orally bioavailable drugs.
In Silico ADMET Prediction:
Various computational tools can predict the ADMET properties of compounds, including gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity.[17][18] These predictions help in prioritizing compounds for further development and identifying potential liabilities that may need to be addressed through chemical modification.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse pharmacological activities. The protocols and insights provided in this document offer a comprehensive framework for the synthesis, in vitro and in vivo evaluation, and mechanistic understanding of this important class of compounds. By following these guidelines, researchers can accelerate the discovery and development of new and effective treatments for a range of diseases, including cancer and inflammatory disorders.
References
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
- Chaban, T. I., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 11(6), 14369-14379.
- Chaban, T. I., et al. (2020). Development of effective anti-inflammatory drug candidates among novel thiazolopyridines.
- Nam, Y., et al. (2023).
- Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PLoS One, 18(9), e0291167.
- Chaban, T. I., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 11(6), 14369-14379.
- Chaban, T. I., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 67(3), 171-176.
- El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 48-63.
- Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea Preprints.
- Chaban, T. I., et al. (2020). Development of effective anti-inflammatory Drug canDiDates among novel thiazolopyriDines.
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- Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 60(3/4), 130-132.
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ResearchGate. (2025). Synthesis of thiazolo pyridine. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Color and Curing: Exploring Thiazolo[4,5-b]pyridine Derivatives in New Applications. Retrieved from [Link]
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Semantic Scholar. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). Retrieved from [Link]
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ResearchGate. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Retrieved from [Link]
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MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][5][11]triazole and Imidazo[2,1-b][5][11][12]thiadiazole Derivatives. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Retrieved from [Link]
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Application Notes & Protocols for High-Throughput Screening of Thiazolo[4,5-c]pyridine-2-thiol Compounds
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of Thiazolo[4,5-c]pyridine-2-thiol compounds, a novel class of molecules with potential therapeutic applications. We will delve into the strategic considerations for assay development, present detailed protocols for a luminescence-based kinase inhibition assay as a primary screening platform, and outline the subsequent data analysis workflow for hit identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently screen small molecule libraries against enzymatic targets.
Introduction: The Rationale for Screening this compound Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel lead compounds for therapeutic development.[1] The Thiazolo[4,5-c]pyridine scaffold is a promising heterocyclic system with diverse biological activities. The introduction of a thiol group at the 2-position of the thiazolo[4,5-c]pyridine core presents a unique chemical entity with the potential for novel interactions with biological targets. Given the precedence of thiazole and pyridine derivatives in medicinal chemistry, a focused HTS campaign against a well-validated target class is a logical step in elucidating the therapeutic potential of this compound series.[2]
For the purpose of this application note, we will focus on screening these compounds for their ability to inhibit protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently implicated in diseases such as cancer, inflammation, and neurodegenerative disorders, making them a prime target for drug discovery.[3] Luminescence-based kinase assays are well-suited for HTS due to their high sensitivity, broad dynamic range, and amenability to automation.[3]
Assay Development and Optimization: Laying the Foundation for a Successful Screen
The development of a robust and reliable assay is paramount for a successful HTS campaign.[4] The primary goal of assay development is to create a screening window that is sufficiently large and reproducible to confidently identify true "hits" from a large compound library.[5]
Choice of Assay Technology: Luminescence-Based Kinase Assay
We have selected the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6] This assay format offers several advantages for HTS:
-
High Sensitivity and Wide Dynamic Range: The luminescent signal is directly proportional to ADP production, allowing for the detection of both potent and weak inhibitors.[3]
-
Universal Applicability: The assay can be used for virtually any kinase that utilizes ATP as a phosphate donor.[6]
-
Homogeneous Format: The "add-and-read" format simplifies automation and reduces the number of steps, minimizing variability.[7]
-
Reduced Interference: Luminescence assays are generally less prone to interference from fluorescent compounds that can be present in small molecule libraries.[8]
The assay is performed in two steps. First, after the kinase reaction, an ATP-depletion reagent is added to terminate the reaction and eliminate any remaining ATP. Second, a detection reagent is added to convert ADP to ATP and then catalyze a luciferase reaction that generates a light signal.[6]
Key Assay Parameters and Optimization
Before initiating the full-scale screen, several key parameters must be optimized to ensure the assay is robust and reproducible.[9]
-
Enzyme and Substrate Concentration: The concentrations of the kinase and its substrate should be optimized to achieve a balance between signal strength and assay cost. For identifying competitive inhibitors, it is recommended to use a substrate concentration at or below its Michaelis-Menten constant (Km).[10]
-
ATP Concentration: The ATP concentration should be close to the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Reaction Time: The kinase reaction should be allowed to proceed within the linear range of product formation.
-
DMSO Tolerance: Small molecule libraries are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used in the screen (typically 0.5-1%).[11]
Assay Validation: The Z'-Factor
The quality of an HTS assay is statistically validated using the Z'-factor.[12] The Z'-factor is a measure of the separation between the positive and negative controls and takes into account the dynamic range of the assay and the variability of the data.[13]
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| [14]
Where:
-
SD is the standard deviation.
-
The positive control represents 100% enzyme activity (e.g., enzyme, substrate, ATP in DMSO).
-
The negative control represents 0% enzyme activity (e.g., a known potent inhibitor or no enzyme).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls with low data variability. Ideal for HTS.[15] |
| 0 to 0.5 | Acceptable | The assay is suitable for screening, but may require more stringent hit confirmation.[13] |
| < 0 | Unacceptable | Significant overlap between the positive and negative control populations. The assay is not suitable for HTS.[13] |
Protocol for Z'-Factor Determination:
-
Prepare a 384-well plate with 32 wells each of the positive control and negative control.
-
Add all assay components (enzyme, substrate, ATP, buffer, and DMSO or a known inhibitor).
-
Incubate the plate for the optimized reaction time.
-
Add the ADP-Glo™ reagent and incubate.
-
Add the Kinase Detection Reagent and incubate.
-
Read the luminescence on a plate reader.
-
Calculate the mean and standard deviation for both the positive and negative controls.
-
Calculate the Z'-factor using the formula above. A Z'-factor of ≥ 0.5 is required to proceed with the HTS.[9]
High-Throughput Screening Workflow
The HTS workflow is a highly automated process designed to screen thousands of compounds per day.[16] It involves several key stages, from compound library preparation to hit confirmation.
Caption: High-Throughput Screening Workflow for this compound Compounds.
Primary Screen Protocol
The primary screen is performed at a single concentration of each test compound to identify initial "hits".
Materials:
-
This compound compound library (e.g., 10 mM in DMSO)
-
Kinase of interest
-
Kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque-bottom assay plates
-
Automated liquid handling systems
-
Luminescence plate reader
Protocol:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound from the library plate into the wells of a 384-well assay plate. Also, include wells for positive (DMSO only) and negative (known inhibitor) controls.
-
Enzyme and Substrate Addition: Add 5 µL of a 2X kinase/substrate solution in reaction buffer to all wells.
-
Initiate Reaction: Add 5 µL of a 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL, and the final compound concentration is typically 10 µM.
-
Incubation: Incubate the plate at room temperature for the predetermined optimal reaction time (e.g., 60 minutes).
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[18]
-
Data Acquisition: Read the luminescence intensity for each well using a plate reader.
Data Analysis and Hit Identification
Raw data from the HTS must be normalized and analyzed to identify compounds that exhibit significant activity.[19]
Data Normalization
The raw luminescence data is normalized to the in-plate controls to determine the percent inhibition for each compound.
Percent Inhibition = 100 * (1 - (Signal_compound - Mean_negative_control) / (Mean_positive_control - Mean_negative_control))
Hit Selection
A "hit" is defined as a compound that produces a statistically significant effect in the primary screen. A common threshold for hit selection is a percent inhibition greater than 50% or three standard deviations from the mean of the sample population.[20]
Hit Confirmation and Dose-Response Analysis
Primary hits must be confirmed through re-testing. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50).[10]
Protocol for Dose-Response Analysis:
-
Prepare a serial dilution of the confirmed hit compound (e.g., 10-point, 3-fold dilution).
-
Perform the kinase assay as described in the primary screen protocol with the different concentrations of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
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Application Notes & Protocols for Employing Thiazolo[4,5-c]pyridine-2-thiol in Anti-inflammatory Studies
Introduction: Targeting Inflammation with a Novel Scaffold
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but detrimental when dysregulated, leading to chronic diseases such as arthritis, inflammatory bowel disease, and atherosclerosis.[1] The development of new anti-inflammatory agents with improved efficacy and fewer side effects remains a critical goal in modern medicine.[1] Heterocyclic compounds, particularly those containing thiazole and pyridine rings, represent a class of "privileged structures" in medicinal chemistry, known for a wide range of biological activities.[2][3][4]
This document provides a detailed guide to investigating the anti-inflammatory potential of Thiazolo[4,5-c]pyridine-2-thiol , a novel compound featuring a fused thiazolopyridine core. While extensive research has been conducted on the related thiazolo[4,5-b]pyridine scaffold, which has demonstrated considerable anti-inflammatory effects in preclinical models[5][6][7], the [4,5-c] isomer remains a promising yet underexplored entity. This guide offers a systematic approach, from mechanistic hypothesizing to detailed in vitro and in vivo experimental protocols, to rigorously evaluate its potential as a new therapeutic agent.
Section 1: Mechanistic Rationale - Potential Anti-inflammatory Pathways
Understanding the potential molecular targets is crucial for designing a logical screening strategy. Based on the known pharmacology of related thiazole-containing molecules, we hypothesize that this compound may exert its anti-inflammatory effects by modulating one or both of the following major pathways.
The Arachidonic Acid Cascade: COX and LOX Inhibition
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes.[8] Thiazole and thiazolidinone derivatives have been successfully developed as selective COX-2 inhibitors and dual COX/LOX inhibitors.[9][10] It is plausible that the this compound scaffold could fit into the active sites of these enzymes, thereby reducing the synthesis of these inflammatory lipids.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation.[11] In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[11] This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it drives the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[11][12] Inhibition of this pathway is a highly sought-after therapeutic strategy, and several heterocyclic compounds have been identified as potent NF-κB inhibitors.[11]
Section 2: Experimental Workflow - A Phased Approach
A tiered screening approach is recommended to efficiently evaluate the anti-inflammatory properties of this compound, progressing from broad cellular assays to specific mechanistic and in vivo studies.
Section 3: In Vitro Evaluation Protocols
The murine macrophage cell line RAW 264.7 is an excellent model for these studies, as it robustly produces inflammatory mediators in response to LPS.[13][14]
Protocol 3.1: Preliminary Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which the compound is not cytotoxic. A reduction in inflammatory markers could be falsely attributed to an anti-inflammatory effect when it is merely a result of cell death. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.[13]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with 0.1% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_Vehicle) * 100.
| Data Summary: Cytotoxicity | |
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Select the highest non-toxic concentrations (e.g., >90% viability) for subsequent experiments.
Protocol 3.2: Assessment of Nitric Oxide (NO) Production (Griess Assay)
Causality: LPS stimulation strongly induces the expression of inducible nitric oxide synthase (iNOS), which produces large quantities of NO, a key inflammatory mediator.[13] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant, providing an indirect but reliable measure of iNOS activity.[13]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 3.1.
-
Pre-treatment: Remove the old medium and add 100 µL of medium containing non-toxic concentrations of this compound or vehicle (0.1% DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS to all wells (except the untreated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect 50 µL of supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (sulfanilamide solution). Incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production relative to the LPS-only control.
| Data Summary: NO Inhibition | |
| Treatment | Nitrite Conc. (µM) (Mean ± SD) |
| Control (No LPS) | |
| LPS (1 µg/mL) | |
| LPS + Compound (Conc. 1) | |
| LPS + Compound (Conc. 2) | |
| LPS + Compound (Conc. 3) |
Protocol 3.3: Quantification of Pro-inflammatory Cytokines (ELISA)
Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines whose expression is heavily dependent on the NF-κB pathway.[15] Measuring their secretion into the cell culture medium via Enzyme-Linked Immunosorbent Assay (ELISA) provides a direct assessment of the compound's ability to suppress key inflammatory outputs.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 3.2, typically in a 24-well plate for a larger volume of supernatant.
-
Supernatant Collection: After 24 hours of incubation, collect the supernatant and centrifuge to remove any cell debris. Store at -80°C until use.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for your specific kit. This typically involves coating a plate with a capture antibody, adding the samples/standards, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).
-
Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.
Protocol 3.4: Mechanistic Studies - Western Blot Analysis
Causality: To determine if the observed effects are due to modulation of the NF-κB or COX pathways, Western blotting is used to measure the levels of key regulatory proteins. A decrease in COX-2 and iNOS protein levels would confirm an effect on their expression. A decrease in the phosphorylation of IκBα (p-IκBα) would strongly indicate that the compound acts upstream in the NF-κB pathway, preventing its activation.[12]
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL). For p-IκBα analysis, a shorter LPS stimulation time (e.g., 15-30 minutes) is required. For COX-2/iNOS, a longer time (e.g., 12-24 hours) is appropriate.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies (e.g., anti-COX-2, anti-iNOS, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).
Section 4: In Vivo Validation Protocols
Ethical Considerations: All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 4.1: Acute Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Causality: This is a classic and highly reproducible model of acute inflammation.[16] The injection of carrageenan into a rat's paw induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced via the COX pathway.[16] Inhibition of edema in the late phase is indicative of COX inhibition, making this model excellent for validating in vitro findings.[5][7]
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize them for at least one week.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin or Ibuprofen, 10 mg/kg, p.o.)
-
Group 3-5: Test Compound (this compound at 3 different doses, p.o.)
-
-
Dosing: Administer the vehicle, standard drug, or test compound orally 60 minutes before inducing inflammation.
-
Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Inflammation Induction: Inject 0.1 mL of a 1% (w/v) carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Analysis:
-
Calculate the increase in paw volume for each animal at each time point: (Paw Volume at time 't') - (Initial Paw Volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
| Data Summary: Carrageenan-Induced Paw Edema | ||||
| Treatment Group | Mean Paw Volume Increase (mL) at Hour: | |||
| 1h | 2h | 3h | 4h | 5h |
| Vehicle Control | ||||
| Positive Control | ||||
| Test Compound (Dose 1) | ||||
| Test Compound (Dose 2) | ||||
| Test Compound (Dose 3) |
Section 5: Data Interpretation and Troubleshooting
-
Strong NO inhibition but weak effect on COX-2 protein: This could suggest the compound is a potent iNOS inhibitor or acts on the NF-κB pathway, which regulates iNOS expression. The lack of effect on COX-2 might indicate pathway specificity.
-
No cytotoxicity but low activity in cell-based assays: The compound may have poor cell permeability. Consider performing cell-free enzyme inhibition assays (e.g., purified COX-2) to investigate direct target engagement.
-
High variability in paw edema model: Ensure consistent injection technique (volume and location) and accurate plethysmometer readings. Animal stress can also affect results, so handle animals gently.
-
Insolubility of the compound: this compound may have limited aqueous solubility. For in vivo studies, formulation in a suitable vehicle like 0.5% carboxymethyl cellulose (CMC) or Tween 80 may be necessary. Test vehicle compatibility and stability beforehand.
References
- Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models. WuXi Biology.
- Gautam, R. K., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- Gautam, R. K., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- Patil, K. R., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Devaraj, S., et al. (2008). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. The American Journal of Clinical Nutrition.
- Al-Ostath, O. A., et al. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- Ivanova, Y. B., & Atanasova, M. R. (2018). In Silico Exploration of Molecular Mechanisms for Inhibiting Inflammatory Responses by 3Н-Thiazolo[4,5-b]pyridin-2-ones. Pharmacia.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- Sharma, A., et al. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in Drug Design & Discovery.
- Manolov, I., et al. (2024).
- Chaban, T., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Letters in Organic Chemistry.
- Matiychuk, V., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
- Chaban, T., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Bentham Science.
- Chaban, T., et al. (2020). Development of effective anti-inflammatory drug candidates among novel thiazolopyridines. Pharmacia.
- Chaban, T., et al. (2020).
- Gupta, S. C., et al. (2013). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA)
- Al-Ostath, O. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Wójcik, M., et al. (2020).
- Kim, B., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- El-Sayed, N. N. E., & Al-Zahrani, A. A. M. (2020).
- Chaban, T., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia.
- Dadashpour, S., et al. (2018). Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages. Advanced Pharmaceutical Bulletin.
- Kumar, S., et al. (2024).
- Wang, Y., et al. (2021). Design, synthesis and molecular modeling of novel D-ring substituted steroidal 4,5-dihydropyrazole thiazolinone derivatives as anti-inflammatory agents by inhibition of COX-2/iNOS production and down-regulation of NF-κB/MAPKs in LPS-induced RAW264.7 macrophage cells. European Journal of Medicinal Chemistry.
- El-Sayed, M. A. A., et al. (2024). Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Geronikaki, A., & Gavalas, A. (2006). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Current Medicinal Chemistry.
- Kim, H. Y., et al. (2018). Anti-inflammatory effects of a novel NF-kB inhibitory derivative derived from pyrazolo[3,4-d]pyrimidine in three inflammation models.
- El-Naggar, M., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Scientific Reports.
- Tenore, G. C., et al. (2022). Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway.
- Al-Ostath, O. A., et al. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. MDPI.
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Thiazolo[4,5-c]pyridine-2-thiol: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the Thiazolopyridine Core
In the landscape of medicinal chemistry, the thiazolopyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby serving as a fertile ground for the development of novel therapeutics.[1][2] The fusion of a thiazole ring with a pyridine moiety creates a unique electronic and structural architecture, bearing resemblance to endogenous purines, which allows for interactions with a wide array of enzymes and receptors.[1] Among the various isomers, the thiazolo[4,5-c]pyridine system has garnered significant attention for its role in crafting potent and selective modulators of cellular pathways implicated in cancer, inflammation, and infectious diseases.[3]
This technical guide focuses on a particularly valuable building block derived from this scaffold: Thiazolo[4,5-c]pyridine-2-thiol . The presence of the thiol group at the 2-position provides a versatile handle for a multitude of chemical transformations, enabling the systematic construction of diverse compound libraries for drug discovery campaigns. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes, detailed experimental protocols, and the scientific rationale behind the utilization of this powerful heterocyclic building block.
Chemical Properties and Reactivity
This compound exists in a tautomeric equilibrium with its thione form, thiazolo[4,5-c]pyridin-2(3H)-thione. This characteristic is fundamental to its reactivity, influencing its behavior in various chemical reactions. The thiol (S-H) form is nucleophilic, while the thione (C=S) form can also exhibit reactivity at the sulfur atom. This dual nature allows for a broad range of derivatization strategies.
The scaffold itself is a fused aromatic system, which imparts a degree of rigidity, a desirable trait for molecular recognition by biological targets. The pyridine nitrogen introduces a region of basicity and a hydrogen bond acceptor, while the thiazole ring contributes to the overall electronic properties and provides additional points for molecular interactions.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of the thiazolo[4,5-c]pyridine core generally involves the construction of the thiazole ring onto a pre-existing pyridine framework. A common and effective approach involves the cyclization of substituted pyridine derivatives.[3] While multiple synthetic routes to various thiazolopyridine isomers have been reported, a representative strategy for accessing the this compound scaffold is outlined below.
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound, starting from a suitable pyridine precursor.
Caption: Conceptual workflow for the synthesis of this compound.
Application Notes: Harnessing this compound in Drug Discovery
The true potential of this compound lies in its application as a versatile building block for generating libraries of compounds with diverse biological activities. The thiol group serves as a key anchor point for introducing a wide range of substituents, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).
Anticancer Agents: Targeting Kinase Signaling
A significant body of research highlights the potential of thiazolopyridine derivatives as potent anticancer agents.[3] Many of these compounds exert their effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival.
-
c-KIT Inhibition: Derivatives of the isomeric thiazolo[5,4-b]pyridine scaffold have been identified as inhibitors of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST).[4] Notably, some of these derivatives have demonstrated efficacy against imatinib-resistant mutants.[4] The this compound core can be utilized to design novel c-KIT inhibitors by introducing appropriate pharmacophores at the 2-position that can interact with the ATP-binding site of the kinase.
-
PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers. The thiazolopyridine scaffold has been successfully employed in the development of potent PI3K inhibitors.[3] The thiol group of this compound can be derivatized to introduce moieties that target specific isoforms of PI3K, potentially leading to more selective and less toxic therapeutic agents.
The following diagram illustrates a simplified representation of the PI3K signaling pathway, a common target for thiazolopyridine-based inhibitors.
Caption: Simplified PI3K signaling pathway, a target for anticancer drug discovery.
Antimicrobial Agents: A Scaffold for New Antibiotics and Antifungals
The emergence of drug-resistant pathogens represents a critical global health threat. The thiazolopyridine scaffold has shown promise in the development of novel antimicrobial agents.[5][6]
-
Antibacterial Activity: Derivatives of thiazolo[4,5-b]pyridin-5-ones have demonstrated moderate to good antibacterial activity against a range of pathogenic bacteria.[6] By utilizing this compound, researchers can explore a different region of chemical space, potentially leading to compounds with novel mechanisms of action or improved activity against resistant strains.
-
Antifungal Properties: Thiazole-containing compounds have a long history in the development of antifungal agents. The thiazolopyridine core can be derivatized to create compounds that interfere with fungal cell wall synthesis or other essential fungal processes.
Anti-inflammatory and Antioxidant Agents
Chronic inflammation and oxidative stress are underlying factors in many diseases. Thiazolopyridine derivatives have been investigated for their anti-inflammatory and antioxidant properties.[7][8]
-
Anti-inflammatory Activity: Some thiazolo[4,5-b]pyridine derivatives have shown potent anti-inflammatory effects in preclinical models.[7] The derivatization of this compound can lead to the discovery of new anti-inflammatory agents that may target enzymes such as cyclooxygenases (COX) or other mediators of inflammation.
-
Antioxidant Potential: The search for effective antioxidants is an active area of research. Novel thiazolo[4,5-b]pyridine-2-ones have been synthesized and shown to possess antioxidant properties.[8] The thiol group in the target building block is itself redox-active and can be a starting point for designing novel antioxidants.
Experimental Protocols
The following protocols are provided as representative examples and should be adapted and optimized based on the specific substrate and desired product. Standard laboratory safety procedures should always be followed.
Protocol 1: Synthesis of this compound (A Representative Method)
This protocol is a conceptual representation based on general methods for the synthesis of related heterocyclic thiols.
Materials:
-
4-aminopyridine-3-thiol (or a suitable precursor)
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., potassium hydroxide, sodium ethoxide)
-
Ethanol or another suitable solvent
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and purification apparatus (e.g., for filtration, recrystallization, or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-aminopyridine-3-thiol in ethanol.
-
Addition of Reagents: To the stirred solution, add the base, followed by the slow, dropwise addition of carbon disulfide. Caution: Carbon disulfide is highly flammable and toxic. Handle in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
-
Characterization: Confirm the structure of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: S-Alkylation of this compound – A Key Derivatization Reaction
This protocol describes a general method for attaching various alkyl or aryl groups to the sulfur atom of the thiol, a common first step in building a compound library.
Materials:
-
This compound
-
An appropriate alkylating agent (e.g., benzyl bromide, methyl iodide, 2-chloro-N-phenylacetamide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetone)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Deprotonation: Add the base to the solution and stir for a short period at room temperature to form the thiolate anion.
-
Alkylation: Add the alkylating agent to the reaction mixture. The reaction may be stirred at room temperature or gently heated to facilitate the reaction, depending on the reactivity of the alkylating agent.
-
Monitoring: Follow the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. The product may precipitate out of solution or require extraction with an organic solvent.
-
Isolation and Purification: Isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography.
-
Characterization: Characterize the structure of the S-alkylated derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Derivatization and Screening
The following diagram outlines a typical workflow for utilizing this compound as a building block in a drug discovery project.
Caption: A typical workflow for drug discovery using a building block approach.
Data Summary: Biological Activities of Thiazolopyridine Derivatives
The following table summarizes the reported biological activities of various thiazolopyridine derivatives, providing a rationale for the exploration of the this compound scaffold.
| Scaffold/Derivative | Biological Activity | Target/Mechanism of Action | Reference(s) |
| Thiazolo[5,4-b]pyridine | Anticancer | c-KIT inhibitor | [4] |
| Thiazolo[4,5-c]pyridine | Anticancer | PI3K inhibitor | [3] |
| Thiazolo[4,5-b]pyridin-5-one | Antibacterial | Not specified | [6] |
| Thiazolo[4,5-b]pyridine | Anti-inflammatory | Not specified | [7] |
| Thiazolo[4,5-b]pyridine-2-one | Antioxidant | Radical scavenging | [8] |
Conclusion and Future Perspectives
This compound represents a high-value building block for contemporary drug discovery. Its unique structural features, combined with the versatile reactivity of the thiol group, provide medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The demonstrated potential of the broader thiazolopyridine class in oncology, infectious diseases, and inflammatory conditions underscores the importance of continued exploration of this scaffold. Future research efforts focused on developing efficient and scalable syntheses of this compound and its derivatives, coupled with innovative biological screening strategies, are poised to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]
-
Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. Thieme . [Link]
-
Synthesis of thiazolo pyridine. ResearchGate. [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. [Link]
-
Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. PubMed. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. NIH. [Link]
-
Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. ResearchGate. [Link]
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Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH. [Link]
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Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Publishing. [Link]
-
Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. National University of Pharmacy. [Link]
-
Facile Methods for Preparation of Thiazolopyridine and Tetrahydrothiazolopyridine Derivatives. ResearchGate. [Link]
-
Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. OUCI. [Link]
-
Thiazolo[5, 4-b]pyridine-2-thiol, min 95%, 1 gram. hd-scientific. [Link] 22.[4][9]Thiazolo[4,5-b]pyridine-2-thiol | C6H4N2S2. PubChem. [Link]
-
Synthesis of thiazolo[4,5-e][1][4][10]triazolo[1,5-c]pyrimidine derivatives. ResearchGate. [Link]
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. [Link]
-
Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. ResearchGate. [Link]
-
Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
-
Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiazolo[4,5-c]pyridine-2-thiol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of Thiazolo[4,5-c]pyridine-2-thiol. Recognizing the nuanced challenges of heterocyclic chemistry, this document provides in-depth troubleshooting protocols and frequently asked questions to address common issues encountered during this specific synthesis, with the goal of improving reaction yield, product purity, and overall process efficiency.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying chemical principles to empower users to diagnose and resolve issues effectively.
Issue 1: Consistently Low or No Yield of this compound
Question: My reaction to synthesize this compound from 3-Amino-4-chloropyridine and carbon disulfide is resulting in a very low yield or only starting material. What are the critical parameters I should investigate?
Answer: A low yield in this cyclization reaction is a common hurdle that can often be traced back to several key factors related to reagents, reaction conditions, and atmospheric control.
-
Purity and Integrity of Starting Materials: The quality of your 3-Amino-4-chloropyridine is paramount. Aminopyridines can be susceptible to oxidation and may contain residual impurities from their synthesis that can inhibit the reaction.
-
Causality: Electrophilic impurities can compete for the nucleophilic amino group, while metallic residues can catalyze decomposition pathways.
-
Solution:
-
Verify Purity: Confirm the purity of 3-Amino-4-chloropyridine via ¹H NMR and melting point analysis.
-
Purification: If necessary, recrystallize the starting material from a suitable solvent system (e.g., ethanol/water or toluene) to remove impurities.
-
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation steps that facilitate nucleophilic attack and cyclization.
-
Causality: An insufficiently strong base will not generate the necessary dithiocarbamate intermediate effectively. Conversely, an overly harsh base or excess amount can lead to decomposition of the starting material or product.
-
Solution:
-
Recommended Bases: Potassium hydroxide (KOH) or sodium hydride (NaH) are effective. KOH is often used in a solvent like ethanol, while NaH is used in aprotic polar solvents like DMF.
-
Stoichiometry: Use at least two equivalents of the base. The first equivalent deprotonates the amine to react with CS₂, and the second facilitates the intramolecular cyclization and elimination of HCl. A slight excess (2.1-2.2 eq.) can be beneficial.
-
-
-
Solvent and Temperature Optimization: The reaction involves ionic intermediates and requires a solvent that can facilitate their formation and subsequent intramolecular reaction.
-
Causality: The solvent must adequately dissolve the starting materials and the intermediate salts. Temperature controls the reaction kinetics; too low, and the reaction stalls; too high, and side reactions or decomposition can occur.
-
Solution:
-
Solvent Screening: Polar aprotic solvents like DMF or DMSO are often excellent choices as they can solvate the intermediates well. Ethanol is also a common choice, particularly with bases like KOH.[1]
-
Temperature Control: The reaction typically requires heating. Start with a moderate temperature (e.g., 80 °C) and monitor progress by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be incrementally increased to 100-120 °C. For syntheses of related mercapto-heterocycles, reflux conditions are common.[2][3]
-
-
-
Inert Atmosphere: The thiol product is susceptible to oxidation.
-
Causality: Oxygen can oxidize the thiol (-SH) group to form a disulfide (-S-S-) bridge between two molecules, which complicates purification and reduces the yield of the desired monomeric product.
-
Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon from start to finish, including the workup if possible.
-
Troubleshooting Flowchart for Low Yield
Sources
"overcoming solubility issues of Thiazolo[4,5-c]pyridine-2-thiol in assays"
Here is the technical support center for overcoming solubility issues of Thiazolo[4,5-c]pyridine-2-thiol.
Welcome to the technical support guide for this compound. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in experimental assays.
Understanding the Challenge: Key Properties
This compound, like many heterocyclic thiol compounds, presents a significant solubility challenge in aqueous buffers common to biological assays. Its structure, which exists in a tautomeric equilibrium between thiol and thione forms, and its weakly acidic nature are central to its solubility behavior. An analog, 2-Mercaptobenzothiazole (MBT), has a pKa of approximately 7.0, indicating that its solubility is highly dependent on pH.[1] Below its pKa, the neutral, less soluble form predominates, while above the pKa, it deprotonates to form a more soluble thiolate salt.
Table 1: Physicochemical Properties of this compound and Analogs
| Property | This compound | 2-Mercaptobenzothiazole (Analog) | Notes |
| Molecular Formula | C₆H₄N₂S₂[2] | C₇H₅NS₂ | Structural analog for solubility reference. |
| Molecular Weight | 168.2 g/mol [3] | 167.25 g/mol | Similar molecular weights suggest comparable diffusion properties. |
| Aqueous Solubility | Predicted to be low[4] | 117 mg/L (at 20°C, pH 7)[1][5] | Solubility is expected to be very low in neutral or acidic aqueous media. |
| Solubility in Organics | High solubility in DMF and DMSO[4] | Soluble in ethanol, acetone, ethyl acetate, and chloroform[6][7][8] | Excellent solubility in polar aprotic solvents is key for stock solutions. |
| pKa | Not experimentally determined | ~7.03[1] | The thiol proton is weakly acidic, making solubility pH-dependent. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer from a DMSO stock?
A: This is a classic solubility problem often seen with hydrophobic compounds.[9] The compound is highly soluble in your 100% DMSO stock but crashes out when diluted into the aqueous buffer where DMSO is no longer the primary solvent. The final DMSO concentration in your assay is likely too low to maintain solubility. Typically, final DMSO concentrations should be kept low (e.g., <0.5% - 1%) to avoid artifacts, but this may be insufficient for your compound.[10]
Q2: I can't increase the DMSO concentration in my assay due to cellular toxicity or enzyme inhibition. What's my next step?
A: When the primary solvent concentration is maxed out, you should explore pH modification or the use of co-solvents.[10][11] Given the compound's acidic nature, increasing the buffer pH to a value above its pKa (likely >7.5) can significantly enhance solubility by converting it to the more soluble anionic (thiolate) form.[5]
Q3: How do I know if the solubilizing agent or pH change is affecting my assay results?
A: This is a critical validation step. You must run parallel vehicle controls.[10] This means testing the assay with the exact same concentration of DMSO, co-solvent, or the same pH buffer but without your compound. Any change observed in this control group is an artifact of the vehicle, not your compound.
Q4: Can I use surfactants like Tween-20 or Triton X-100?
A: Yes, non-ionic surfactants can be effective, particularly for cell-free enzyme assays.[12] Adding a low concentration (e.g., 0.01-0.05%) of Tween-20 or Triton X-100 to the assay buffer can help maintain the solubility of hydrophobic compounds.[12] However, for cell-based assays, surfactants are often lytic and must be used with extreme caution, if at all.[12]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound. Follow the workflow to diagnose and solve the problem methodically.
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for systematically troubleshooting solubility issues.
Step 1: Optimizing the Stock Solution and Dilution
The first line of defense is proper preparation of the stock solution and careful dilution.
Experimental Protocol 1: Preparing a High-Concentration DMSO Stock
-
Weighing: Accurately weigh 1-5 mg of this compound.
-
Solvent Addition: Add the minimum volume of high-purity, anhydrous DMSO required to fully dissolve the compound, aiming for a high concentration (e.g., 10-50 mM).
-
Dissolution: Vortex vigorously. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes.[13]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Dilution Technique: When adding the stock to your aqueous buffer, vortex the buffer continuously while adding the stock solution drop-by-drop. This rapid mixing can prevent localized high concentrations that lead to precipitation.[14]
Step 2: Leveraging pH to Enhance Solubility
The thiol group on the thiazole ring is acidic and can be deprotonated to form a much more water-soluble thiolate anion.
Diagram 2: pH-Dependent Tautomerism and Ionization
Caption: The equilibrium between the insoluble and soluble forms is controlled by pH.
Experimental Protocol 2: pH Screening for Solubility
-
Buffer Preparation: Prepare a series of your primary assay buffer at different pH values (e.g., pH 7.4, 8.0, 8.5, and 9.0).
-
Compound Addition: To a small volume (e.g., 1 mL) of each buffer, add your DMSO stock solution to the final desired assay concentration.
-
Observation: Vortex each sample and let it stand at room temperature for 30 minutes. Visually inspect for precipitation or measure turbidity using a spectrophotometer at 600 nm.
-
Assay Compatibility Check: Once you identify a pH that maintains solubility, run a vehicle control at this pH to confirm that the elevated pH does not adversely affect your enzyme, cells, or other assay components.
Step 3: Using Co-solvents and Other Excipients
If pH adjustment is not viable or insufficient, the use of co-solvents or other solubilizing agents is the next step.[15][16] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[17]
Table 2: Common Co-solvents and Excipients for Assay Development
| Agent | Type | Typical Final Conc. | Pros | Cons |
| DMSO | Polar Aprotic Solvent | 0.1 - 1% | Powerful solvent for many compounds.[15] | Can inhibit enzymes or be toxic to cells at >0.5-1%.[18][19] |
| Ethanol | Polar Protic Solvent | 1 - 5% | Less toxic than DMSO for some cell lines. | Less powerful solvent than DMSO; may still require high concentrations. |
| PEG 400 | Polymer | 1 - 10% | Generally low toxicity.[9] | Can increase viscosity of the solution. |
| SBE-β-CD | Cyclodextrin | 1 - 10 mM | Forms inclusion complexes to shield the hydrophobic compound from water. | Can sometimes interfere with compound-target binding. |
Experimental Protocol 3: Co-solvent Screening
-
Select Co-solvents: Based on Table 2, select a few co-solvents to test (e.g., Ethanol, PEG 400).
-
Prepare Buffer with Co-solvent: Prepare your assay buffer (at the optimal pH determined in Step 2) containing the co-solvent at a range of concentrations (e.g., 1%, 2%, 5% Ethanol).
-
Test Compound Solubility: Add your DMSO stock to the final desired concentration in these co-solvent-containing buffers. Observe for precipitation as done previously.
-
Critical Control: For any co-solvent concentration that successfully dissolves your compound, you must run a full vehicle control in your assay. This control will contain the same final concentration of DMSO and the co-solvent to ensure they do not generate false positive or negative results.
By following this structured guide, you can identify the underlying cause of your solubility issues and implement a rational, validated solution to ensure the integrity and accuracy of your experimental results.
References
-
Adachi, I., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. Technical Note. Available at: [Link]
-
Williams, R., et al. (2012). Formulating Poorly Water Soluble Drugs. ResearchGate. Available at: [Link]
-
Ling, Y., et al. (2007). Effect of DMSO concentration. ResearchGate. Available at: [Link]
-
Fioravanti, R., et al. (2019). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Biochemical Pharmacology. Available at: [Link]
-
Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications. Available at: [Link]
-
PubChem. (n.d.).[20][21]Thiazolo[4,5-b]pyridine-2-thiol. National Center for Biotechnology Information. Available at: [Link]
-
Adachi, I., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ataman Kimya. (n.d.). 2-Mercaptobenzothiazole (MBT). atamankimya.com. Available at: [Link]
-
Miljøstyrelsen. (2001). 2-Mercapto-benzothiazole (MBT). Danish Environmental Protection Agency. Available at: [Link]
-
Dong, L. C., et al. (2006). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Available at: [Link]
-
Various Authors. (2022). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]
-
Gholivand, M. B., et al. (2009). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Journal of Chemistry. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Singh, A., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. Available at: [Link]
-
Kumar, A. (2015). Response to "How can I increase the solubility of a compound for an MTT assay?". ResearchGate. Available at: [Link]
-
Rohe, A. (2014). Response to "How to enhance drug solubility for in vitro assays?". ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Thiazolo[4,5-c]pyridine. National Center for Biotechnology Information. Available at: [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Bergström, C. A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today. Available at: [Link]
-
PubChem. (n.d.). Thiazolo(5,4-b)pyridine. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). 2-Mercaptopyridine. Wikipedia. Available at: [Link]
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Technical Support Center: Optimization of Reaction Conditions for Thiazolo[4,5-c]pyridine-2-thiol Derivatization
Welcome to the technical support center for the derivatization of Thiazolo[4,5-c]pyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
The primary method for derivatizing this compound is through S-alkylation of the thiol group. This reaction is typically achieved by reacting the thiol with an appropriate alkyl halide (or other electrophile) in the presence of a base. This approach allows for the introduction of a wide variety of substituents at the 2-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2]
Q2: How critical is the purity of my starting materials and solvents?
The purity of your starting materials and solvents is paramount for achieving high yields and reproducible results.[3] Impurities in the this compound or the alkylating agent can lead to unwanted side reactions, consuming starting materials and complicating the purification of the final product. The presence of water can also be detrimental, especially if your chosen base is sensitive to moisture. Therefore, using anhydrous solvents is often recommended.[3]
Q3: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent plays a crucial role in reaction rate and yield. The optimal choice depends on the specific substrates and the base used. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they effectively dissolve the reactants and facilitate the S_N2 reaction. In some cases, protic solvents like ethanol may also be suitable.[4][5]
Q4: What are common side reactions I should be aware of?
A common side reaction is the oxidation of the thiol group in the starting material to form a disulfide byproduct, especially if the reaction is exposed to air for extended periods.[6] Another potential issue is over-alkylation or reaction at other nucleophilic sites on the heterocyclic ring, although the thiol group is generally the most reactive site. Monitoring the reaction by Thin Layer Chromatography (TLC) can help in identifying the formation of multiple products early on.[3]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired derivatized product is a frequent challenge. The following flowchart and table outline potential causes and their corresponding solutions.
Caption: Troubleshooting workflow for addressing low derivatization yield.
| Potential Cause | Recommendation & Rationale |
| Poor Quality of Starting Materials | Verify the purity of your this compound and alkylating agent using techniques like NMR or melting point analysis. The thiol group is susceptible to oxidation, so using freshly prepared or purified starting material is advisable.[6] |
| Suboptimal Base | The choice of base is critical for deprotonating the thiol. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N). The strength of the base should be matched to the acidity of the thiol. A slight excess (1.1-1.5 equivalents) is often used to drive the reaction to completion.[4] |
| Inappropriate Solvent | The solvent must be able to dissolve the reactants, particularly the thiolate salt intermediate. Polar aprotic solvents like DMF or acetonitrile are generally good choices. If solubility is an issue, consider gentle heating. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield.[6] Many S-alkylation reactions proceed well at room temperature, while others may require heating to overcome activation energy barriers. If the yield is low at room temperature, try gradually increasing the temperature (e.g., to 40-60°C).[4] Conversely, if side products are observed at elevated temperatures, lowering the temperature might be beneficial. |
| Inadequate Reaction Time | Derivatization reactions may require sufficient time to reach completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.[4] |
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in an anhydrous solvent (e.g., DMF, 5 mL).
-
Base Addition: Add the chosen base (e.g., K₂CO₃, 1.2 mmol) to the stirred solution at room temperature.
-
Electrophile Addition: Slowly add the alkylating agent (1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with water.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Issue 2: Formation of Multiple Products (Side Reactions)
The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.
Caption: Decision tree for addressing the formation of multiple products.
| Side Product | Cause | Recommendation |
| Disulfide | Oxidation of the starting thiol. | Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[6] |
| Over-alkylated Product | The product itself may be nucleophilic enough to react with the alkylating agent, or reaction may occur at a ring nitrogen. | Use a stoichiometric amount of the alkylating agent (or a slight excess). Consider adding the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Unidentified Impurities | Decomposition of starting materials or product under the reaction conditions. | If the reaction is being heated, try running it at a lower temperature for a longer period. Ensure the chosen base is compatible with the functional groups on your reactants. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be a hurdle.
| Purification Challenge | Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | The desired product and a major impurity have very similar R_f values on TLC. | Try a different solvent system for column chromatography.[6] If the product is a solid, recrystallization from a suitable solvent system may be effective. Preparative TLC is another option for small-scale purifications.[6] |
| Product is an Oil or Gummy Solid | The product does not crystallize easily. | If the product is an oil and difficult to purify by column chromatography, consider converting it to a solid derivative (e.g., a salt) for easier purification by recrystallization, and then regenerating the pure product.[6] |
| Product Streaking on Silica Gel | The compound may be too polar or acidic/basic for standard silica gel chromatography. | Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica. Adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can also improve peak shape. |
References
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- BenchChem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
- Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132.
- BenchChem. (n.d.). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol.
- Shetty, C. R., et al. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH.
- ResearchGate. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas.
- MDPI. (n.d.). Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates.
- Journal of Applied Pharmaceutical Science and Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- PMC. (2024).
- ResearchGate. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.
- PMC. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- PMC PubMed Central. (n.d.). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library.
- PubMed. (2024).
- ResearchGate. (n.d.). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives.
Sources
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- 2. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Thiazolo[4,5-c]pyridine-2-thiol Products
Welcome to the technical support center for the purification of Thiazolo[4,5-c]pyridine-2-thiol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable heterocyclic compounds in high purity. Here, we move beyond generic protocols to provide in-depth, causality-driven troubleshooting advice and practical solutions based on the fundamental chemical properties of this scaffold.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of this compound products. Each issue is presented in a question-and-answer format, providing not just a solution, but a rationale to empower you to adapt these strategies to your unique derivative.
Question 1: My primary impurity is the unreacted aminopyridine starting material. How can I remove it effectively?
This is a common issue, as the starting materials are often polar and can co-elute with the desired product in normal-phase chromatography.
Answer:
The most effective strategy leverages the basicity of the unreacted amine. The pyridine nitrogen and the free amine group make the starting material significantly more basic than the this compound product, whose thiazole nitrogen is less basic[1][2].
Strategy 1: Acid-Base Extraction
This classical technique is highly effective for bulk removal before chromatography.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic starting material will be protonated and partition into the aqueous layer.
-
Repeat the acid wash 2-3 times, monitoring the organic layer by TLC to confirm the removal of the starting material spot.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Causality: The thiazole nitrogen's lone pair is part of the aromatic system, making it a very weak base. The pyridine nitrogen in the product is also less basic than in the starting material due to the electron-withdrawing effect of the fused thiazole ring. Therefore, a dilute acid wash selectively protonates and removes the more basic starting amine.
Strategy 2: Modified Column Chromatography
If extraction is insufficient or impractical, modifying the chromatography conditions is necessary. The acidic nature of standard silica gel can cause severe streaking and poor separation of basic compounds[3].
-
Protocol:
-
Mobile Phase Modification: Add a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or a 1-2% solution of ammonia in methanol, added to a primary solvent system like DCM/Methanol or Ethyl Acetate/Hexane[4][5].
-
Stationary Phase Selection: If streaking persists, switch to a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for purifying nitrogen-containing heterocycles[4][6].
-
-
Causality: The acidic silanol groups (Si-OH) on the surface of silica gel strongly and often irreversibly interact with basic analytes, leading to tailing and poor peak shape. Adding a volatile base like triethylamine "neutralizes" these active sites, allowing for clean elution based on polarity[3]. Alumina, being inherently neutral or basic, does not suffer from this issue to the same extent[6].
Question 2: I'm struggling with a byproduct that has very similar polarity to my product, leading to poor separation on silica gel.
This often occurs with byproducts formed from side reactions, such as disulfide formation from the thiol group.
Answer:
When polarity differences are minimal, chromatographic resolution must be maximized, or an alternative purification technique like recrystallization should be employed.
Strategy 1: Optimize Column Chromatography
-
Protocol:
-
Solvent System Screening: The key is to find a solvent system that maximizes the difference in retention factors (ΔRf) between your product and the impurity. Use Thin Layer Chromatography (TLC) to screen a wide range of solvent systems. Good starting points for polar compounds include Ethyl Acetate/Hexane and Dichloromethane/Methanol[5].
-
Fine-Tune Polarity: Once a good solvent pair is identified, fine-tune the ratio. An ideal Rf for the desired compound on a TLC plate for column separation is between 0.25 and 0.35[7].
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient elution. Start with a lower polarity mobile phase and gradually increase the polarity. This helps to sharpen peaks and improve the separation of closely eluting compounds.
-
-
Causality: Column chromatography separates compounds based on an equilibrium of their adsorption to the stationary phase and solubility in the mobile phase[7]. By carefully selecting a solvent system that slightly favors the solubility of one compound over the other, you can exploit subtle polarity differences to achieve separation.
Strategy 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds and should always be considered. It relies on differences in solubility in a given solvent at different temperatures[8].
-
Protocol:
-
Solvent Selection: The ideal solvent should dissolve your compound well when hot but poorly when cold. The impurity should either be very soluble in the cold solvent or insoluble in the hot solvent. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures like ethanol/water or hexane/ethyl acetate) to find a suitable system[8][9][10].
-
Procedure: Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals, leaving impurities behind in the mother liquor[8].
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
-
-
Causality: The formation of a crystal lattice is a highly specific process. The molecules of the desired compound fit together perfectly, excluding dissimilar impurity molecules. As the solution cools and becomes supersaturated, the compound with the lower solubility (your product) will preferentially crystallize out, leaving the more soluble impurities in the solution[8].
Frequently Asked Questions (FAQs)
Q1: My this compound product seems to be "oiling out" instead of crystallizing during recrystallization. What should I do?
"Oiling out" occurs when the solubility of the compound in the cooling solvent is still too high, or when the solution is cooled too rapidly[4].
-
Solution:
-
Add More Solvent: Gently heat the mixture to redissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again[4].
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a "seed crystal" from a previously purified batch[4].
-
Change Solvent System: Your compound may be too soluble in the chosen solvent. Try a more non-polar solvent or a solvent mixture (e.g., add hexane as an anti-solvent to an ethyl acetate solution).
-
Q2: My compound is extremely polar and won't elute from a silica gel column, even with 20% methanol in DCM. What are my options?
This indicates a very strong interaction with the silica gel.
-
Solution:
-
Switch to Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid) is often the most effective solution[4].
-
Use HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent technique for purifying very polar compounds that are not well-retained by reversed-phase columns[4].
-
Salt Formation: If your molecule has an acidic or basic handle, you can sometimes purify it as a salt, which may have different chromatographic properties[9]. For the thiol group, you could potentially form a salt, but this must be done with care to avoid decomposition.
-
Q3: How should I store my purified this compound product to ensure its stability?
Thiols can be susceptible to air oxidation, leading to the formation of disulfides over time.
-
Best Practices:
-
Store the solid compound in a tightly sealed vial.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Keep the vial in a cool, dark, and dry place, such as a desiccator at -20°C.
-
Monitor the purity of stored samples by TLC or LC-MS periodically, especially before use in sensitive biological assays.
-
Q4: What are the key characterization techniques to confirm the purity of my final product?
A combination of techniques is essential to confirm both the identity and purity of your compound.
-
Recommended Analyses:
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities if their signals are visible.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. An analysis using a suitable column and detection method (e.g., UV-Vis) can quantify the purity as a percentage of the total peak area.
-
Visualization & Data
Workflow for Selecting a Purification Strategy
The following diagram outlines a decision-making process for selecting the most appropriate purification strategy based on the initial crude sample's characteristics.
Caption: Decision tree for selecting a purification strategy.
Table 1: Recommended Starting Conditions for Column Chromatography
| Impurity Type | Stationary Phase | Recommended Mobile Phase System (Starting Point) | Modifier | Rationale |
| Non-polar byproducts | Silica Gel | 20-50% Ethyl Acetate in Hexanes[5] | None | Standard conditions for moderately polar products. |
| Unreacted basic amines | Silica Gel | 5% Methanol in Dichloromethane[5] | 0.5-1% Triethylamine[4] | The modifier prevents peak tailing of basic compounds on acidic silica[3]. |
| Unreacted basic amines | Neutral Alumina | 2-10% Methanol in Dichloromethane | None | Alumina is less acidic than silica and is better suited for basic compounds[4][6]. |
| Highly polar byproducts | C18 Silica (Reversed-Phase) | 10-30% Acetonitrile in Water | 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) | Better retention and separation for very polar compounds that do not retain on silica[4]. |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- University of Alberta. (n.d.). Column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Unknown Source. (n.d.). Recrystallization.
- Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry.
- Unknown Source. (n.d.). RECRYSTALLISATION.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Wikipedia. (n.d.). Thiazole.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
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- 7. web.uvic.ca [web.uvic.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
"troubleshooting unexpected side reactions in Thiazolo[4,5-c]pyridine-2-thiol synthesis"
Technical Support Center: Thiazolo[4,5-c]pyridine-2-thiol Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, scientists, and drug development professionals who are utilizing this important heterocyclic scaffold. The following information is structured as a series of frequently asked questions (FAQs) to directly address common and unexpected issues encountered during synthesis, providing not only procedural solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
FAQ 1: My overall yield is low, and the crude product is a complex mixture. Where should I begin troubleshooting?
A low yield accompanied by multiple spots on a Thin-Layer Chromatography (TLC) plate is a common starting problem. This issue typically points to one of three areas: suboptimal reaction conditions, instability of the starting materials, or degradation of the product during workup.
The primary synthesis route involves the cyclization of a 4,5-diaminopyridine derivative with carbon disulfide (CS₂). A well-established variation of this is the Cook-Heilbron synthesis, which utilizes an α-aminonitrile and CS₂ to form a 5-aminothiazole.[1][2] The reaction mechanism involves nucleophilic attack of the amino group on CS₂, followed by intramolecular cyclization and tautomerization to yield the aromatic thiazole.[1]
Initial Diagnostic Workflow:
-
Re-evaluate Starting Material Purity: Ensure the 4,5-diaminopyridine precursor is pure. Amine-containing compounds are susceptible to air oxidation, which can introduce impurities that interfere with the reaction.
-
Inert Atmosphere is Critical: Both the aminopyridine precursor and the resulting thiol product are sensitive to oxygen.[3][4] Ensure the reaction is conducted under a rigorously inert atmosphere (Nitrogen or Argon). All solvents should be thoroughly degassed prior to use.
-
Temperature Control: The reaction is typically exothermic. Running the reaction at too high a temperature can lead to polymerization and the formation of unwanted side products. Conversely, a temperature that is too low can result in an incomplete reaction.
Troubleshooting Flowchart: General Low Yield
Caption: General troubleshooting workflow for low yield.
FAQ 2: I'm observing a significant amount of a higher molecular weight byproduct, likely a disulfide dimer. How can I prevent this?
This is the most common side reaction. Thiols are highly susceptible to oxidative dimerization to form disulfide bonds (R-S-S-R), especially in the presence of oxygen, metal catalysts, or under basic conditions.[3][4][5][6]
Causality: The thiol (-SH) group can be easily deprotonated to form a thiolate anion (R-S⁻). This anion is a potent nucleophile but can also be readily oxidized by losing an electron. Two resulting thiyl radicals (R-S•) can then combine to form a disulfide.
Mechanism of Oxidative Dimerization
Caption: Pathway for oxidative disulfide formation.
Prevention and Mitigation Strategies:
-
Atmosphere: As mentioned in FAQ 1, maintaining an inert atmosphere is the first line of defense.[3][4]
-
Acidic Conditions: Keeping the reaction and workup conditions acidic (pH < 7) can help minimize the formation of the thiolate anion, thereby reducing the rate of oxidation.[4]
-
Reducing Agents: If disulfide formation is persistent, consider adding a mild, water-soluble reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol during the workup phase. These agents can cleave the disulfide bond back to the desired thiol.
-
Direct Use: If the thiol is to be used in a subsequent step, it is often best to use the crude product directly without isolation, as purification (e.g., chromatography) can promote oxidation.[3]
| Condition | Effect on Dimer Formation | Recommendation |
| Atmosphere | Air (O₂) significantly promotes oxidation. | Use degassed solvents and maintain a N₂ or Ar atmosphere. |
| pH | Basic conditions (pH > 7) form the reactive thiolate. | Maintain a neutral or slightly acidic pH during reaction and workup. |
| Workup | Extended exposure to air during purification. | Minimize purification time or use the crude product directly if possible. |
FAQ 3: My reaction seems to stall, and I'm isolating unreacted aminopyridine precursor. What causes incomplete cyclization?
Incomplete cyclization suggests an issue with the second step of the reaction: the intramolecular ring closure to form the thiazole.
Potential Causes:
-
Insufficient Base/Incorrect Base: The reaction often requires a base (e.g., pyridine, triethylamine) to facilitate the initial reaction with CS₂ and the subsequent cyclization. Ensure the base is fresh and added in the correct stoichiometric amount.
-
Solvent Polarity: The choice of solvent can be critical. Highly polar aprotic solvents like DMF or DMSO are often used to ensure all reagents remain in solution. If your starting material is precipitating, the reaction will stall.
-
Steric Hindrance: If your aminopyridine precursor has bulky substituents near the reacting amino groups, this can sterically hinder the intramolecular cyclization step. This may require more forcing conditions (higher temperature, longer reaction time), but this must be balanced against the risk of side product formation.
Recommended Protocol for Cyclization:
A general procedure involves the slow addition of carbon disulfide to a solution of the diaminopyridine in a suitable solvent like pyridine or DMF at a controlled temperature.
Step-by-Step Protocol:
-
Dissolve the 4,5-diaminopyridine derivative (1.0 eq) in anhydrous, degassed DMF under an Argon atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add carbon disulfide (1.1 - 1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is typically poured into ice water and acidified to precipitate the thiol product.
FAQ 4: The product appears pure after reaction but degrades during purification by column chromatography. What are the best practices for isolation?
This compound, like many heterocyclic thiols, can be unstable on silica gel. The slightly acidic nature of standard silica gel can sometimes catalyze degradation or dimerization.
Purification Recommendations:
-
Avoid Silica Gel if Possible: The preferred method of purification is crystallization. Attempt to find a suitable solvent system to crystallize the crude product.
-
Trituration: Washing or triturating the crude solid with a solvent in which the impurities are soluble, but the product is not (e.g., cold diethyl ether or ethanol), can be very effective.[3]
-
Deactivated Silica: If chromatography is unavoidable, use silica gel that has been deactivated. This can be prepared by making a slurry of the silica in your eluent and adding 1-2% triethylamine or pyridine to neutralize the acidic sites.
-
Rapid Purification: Do not let the compound sit on the column for an extended period. Run the column as quickly as possible with a slightly higher polarity eluent than you might normally choose.
By understanding the chemical sensitivities of the reactants and products, these common side reactions and purification issues can be effectively managed, leading to a higher yield and purity of the target this compound.
References
-
Warren, J. D. (2013). Discussion on Thiol Dimerization. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Matiychuk, V., et al. (2020). Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. Molecules. [Link]
-
Lee, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. [Link]
-
Geletii, Y. V., & Martinelli, M. (2022). How can the dimerization of thiol be minimized in a solution?. ResearchGate. [Link]
-
Wikipedia. (2023). Cook–Heilbron thiazole synthesis. [Link]
-
Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. National University of Pharmacy of the Ministry of Health of Ukraine. [Link]
-
Pearson+. (2024). Thiols are prone to dimerize through the formation of a disulfide.... [Link]
-
Wikipedia. (2023). Thiazole. [Link]
-
ResearchGate. (2025). Synthesis of thiazolo pyridine. [Link]
-
Chaban, T. I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica. [Link]
-
Journal of Chromatographic Science. (n.d.). Oxidative Dimerization of a Thiol and Certain Thioethers During Thin-Layer Chromatography, Observed by Mass Spectrometry. Oxford Academic. [Link]
-
CUTM Courseware. (n.d.). Thiazole. [Link]
-
ResearchGate. (2015). Oxidative dimerization of thiols to disulfide using recyclable magnetic nanoparticles. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Thiazole formation through a modified Gewald reaction. [Link]
Sources
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiols are prone to dimerize through the formation of a disulfide... | Study Prep in Pearson+ [pearson.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Stabilizing Thiazolo[4,5-c]pyridine-2-thiol for Long-Term Storage
Introduction: Welcome to the technical support guide for Thiazolo[4,5-c]pyridine-2-thiol. This molecule is a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. However, the presence of a reactive thiol (-SH) group presents significant challenges for its long-term stability and storage. The primary mode of degradation is oxidative dimerization, which can compromise sample integrity, leading to inconsistent experimental results. This guide provides in-depth, field-proven answers and protocols to ensure the long-term stability and reliable use of your this compound samples.
Part 1: Frequently Asked Questions - Understanding Core Stability
Q1: What is the primary cause of degradation for this compound during storage?
The principal vulnerability of this compound lies in its thiol (-SH) group. Thiols are susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or basic conditions. The most common degradation pathway is the oxidation of two thiol molecules to form a disulfide-linked dimer. This dimerization results in the loss of the reactive free thiol, rendering the compound inactive for subsequent conjugation or derivatization reactions that rely on the sulfhydryl group. This process can be accelerated by exposure to light, elevated temperatures, and repeated freeze-thaw cycles in solution.[1][2][3]
Caption: Oxidative degradation of this compound.
Q2: I have just received a new batch of solid this compound. What are the absolute best practices for storing it?
Proper initial storage is the most critical step in preserving the compound's integrity. The goal is to minimize exposure to oxygen, moisture, heat, and light.
Upon Receipt:
-
Do Not Open Immediately: If the vial is cold, allow it to equilibrate to room temperature for at least 30-60 minutes in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid, which can accelerate degradation.
-
Inert Atmosphere Backfill: For long-term storage, it is highly recommended to backfill the vial with an inert gas like argon or dry nitrogen.[4][5] This displaces oxygen from the headspace, significantly slowing oxidation.
A summary of recommended storage conditions is provided below.
| Parameter | Optimal Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation and oxidative processes.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive thiol group by displacing oxygen.[4][5] |
| Light | Amber Vial / Dark | Protects the compound from light-induced degradation. |
| Moisture | Tightly Sealed, Desiccated | Minimizes hydrolysis and moisture-catalyzed oxidation. |
| Form | Solid / Lyophilized Powder | The solid state is significantly more stable than solutions.[2][7] |
Q3: How should I handle the compound during weighing and preparation for an experiment?
Handling procedures are designed to maintain the inert environment as much as possible and avoid introducing contaminants.
-
Work Quickly: Minimize the time the container is open to the atmosphere.
-
Use a Fume Hood: Handle the solid compound in a well-ventilated fume hood to avoid inhalation.[4]
-
Inert Gas Blanket: If possible, weigh the compound in a glovebox or under a gentle stream of argon or nitrogen.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Trace metal contaminants can catalyze oxidation.
-
Reseal Promptly: After weighing, tightly reseal the container, preferably after re-purging the headspace with inert gas.
Part 2: Troubleshooting Guide - Stock Solutions
Q4: I prepared a stock solution in DMSO, but it turned slightly yellow and I'm seeing inconsistent results. What happened?
This is a common issue. While DMSO is a powerful solvent, it is hygroscopic (absorbs water) and can contain trace oxidizing impurities, especially if it is not an anhydrous or high-purity grade. The yellowing may indicate the formation of the disulfide dimer or other degradation products.
Troubleshooting Steps:
-
Solvent Quality: Always use anhydrous, high-purity (≥99.9%) solvents packaged under nitrogen. Solvents in sure-seal bottles are ideal.
-
Oxygen Exposure: Dissolved oxygen in the solvent is a primary culprit. You must de-gas the solvent before use.
-
Storage of Solution: Stock solutions should be considered short-term resources. Prepare them fresh when possible. If storage is necessary, aliquot into single-use vials, purge the headspace with argon, and store at -80°C.[6]
| Solvent | Pros | Cons & Considerations |
| Anhydrous DMSO/DMF | High solvating power. | Hygroscopic. Can contain oxidizing impurities. Must use high-purity grade. |
| Anhydrous Acetonitrile | Less hygroscopic than DMSO. Volatile for easy removal. | Lower solvating power for some derivatives.[8] |
| Anhydrous Ethanol/Methanol | Good solvating power. | Protic nature can interfere with some downstream reactions. Can contain dissolved oxygen. |
Q5: What is the definitive protocol for preparing a stable stock solution?
This protocol incorporates best practices to minimize degradation during solution preparation.
Protocol 2.1: Preparation of Stabilized Stock Solution
-
Select Solvent: Choose a high-purity, anhydrous solvent appropriate for your experiment (e.g., anhydrous DMSO).
-
De-gas Solvent: Sparge the solvent with argon or dry nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Compound Equilibration: Allow the vial of solid this compound to warm to room temperature in a desiccator.
-
Weigh Compound: In a fume hood, quickly weigh the desired amount of the solid into a sterile, dry vial.
-
Add Solvent: Using a syringe, add the appropriate volume of de-gassed anhydrous solvent to the vial to achieve the target concentration.
-
Inert Gas Purge: Gently blow a stream of argon or nitrogen over the surface of the solution for 30-60 seconds to purge the headspace.
-
Seal and Mix: Immediately cap the vial tightly with a Teflon-lined cap. Mix by vortexing until fully dissolved.
-
Aliquot and Store: For long-term storage, immediately aliquot the solution into single-use, amber glass vials. Purge the headspace of each aliquot with inert gas, seal tightly, and flash-freeze before storing at -80°C.
Part 3: Quality Control Protocols
Q6: How can I confirm the purity and integrity of my compound after storage?
You should never assume 100% stability. Regular quality control is essential. A combination of chromatographic analysis to check for purity and a functional assay to quantify the active thiol is recommended.
Protocol 3.1: Purity Assessment by Reverse-Phase HPLC
This method can separate the parent thiol compound from its more non-polar disulfide dimer and other potential impurities.
-
Prepare Sample: Dilute a small amount of your solid or stock solution in the mobile phase to a concentration of ~1 mg/mL.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis: The disulfide dimer, being larger and more non-polar, will typically have a longer retention time than the parent thiol monomer. Calculate purity by integrating the peak areas. A significant peak at a later retention time is indicative of degradation.
Protocol 3.2: Quantification of Free Thiol Content using Ellman's Reagent (DTNB)
This spectrophotometric assay provides a direct measure of the concentration of active, free thiol groups, giving a functional assessment of the compound's integrity.[9]
Caption: Experimental workflow for the DTNB (Ellman's) assay.
-
Prepare Assay Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Prepare Cysteine Standards: Prepare a fresh set of cysteine standards (0 to 100 µM) in the assay buffer to create a standard curve.
-
Prepare Sample: Accurately prepare a solution of your this compound in the assay buffer. The final concentration should fall within the range of your standard curve.
-
Prepare DTNB Solution: Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 1 mL of assay buffer.
-
Reaction: In a 96-well plate, add 50 µL of the DTNB solution to 250 µL of each standard and sample.
-
Incubate: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure: Read the absorbance at 412 nm using a spectrophotometer.
-
Calculate: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve generated from the cysteine standards. This provides a direct measure of the "active" compound remaining.
By implementing these storage, handling, and verification procedures, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible scientific outcomes.
References
-
[4][5]thiazolo[5,4-b]pyridine-2-thiol - SAFETY DATA SHEET. (n.d.). Apollo Scientific. Retrieved January 14, 2026, from
- Crivello, J. V., & Angelopoulos, M. (2020). Stabilizer for thiol-ene compositions. U.S. Patent No. 10,563,125 B2.
-
Al-Ankooshi, A. (2022). How to protect thiol group? ResearchGate. Retrieved from [Link]
- Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.
- Wang, Y., et al. (2022). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 11(18), 2843.
- Balık, A. R., et al. (2021). Effects of storage conditions on thiol disulfide homeostasis.
- Lushchak, V. I. (2020). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants, 9(10), 957.
- Esin, K., & Penner, N. (2021). Medicinal Thiols: Current Status and New Perspectives. Antioxidants, 10(1), 11.
- Cheng, C., et al. (2012). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
Sources
- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound | 65128-66-7 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene [mdpi.com]
- 9. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
"analytical challenges in the characterization of Thiazolo[4,5-c]pyridine-2-thiol isomers"
Welcome to the technical support center for the analytical characterization of Thiazolo[4,5-c]pyridine-2-thiol and its isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of these compounds. The inherent structural nuances of thiazolopyridine scaffolds, coupled with the reactivity of the thiol group, present a unique set of analytical hurdles. This resource provides troubleshooting guidance and in-depth explanations to ensure accurate and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing multiple peaks in my HPLC analysis for a supposedly pure sample of this compound?
This is a frequent and important observation. The presence of multiple peaks, even from a synthetically pure starting material, often points to the existence of tautomers. This compound can exist in a thione-thiol tautomeric equilibrium.[1][2]
-
Thiol Form: The proton is on the sulfur atom.
-
Thione Form: The proton is on a nitrogen atom in the pyridine or thiazole ring, resulting in a C=S double bond.
The equilibrium between these forms can be influenced by solvent polarity, pH, and temperature.[1] In many chromatographic systems, especially reverse-phase HPLC, it is possible to partially or fully separate these tautomers, leading to the appearance of multiple peaks.
Troubleshooting Steps:
-
Vary Mobile Phase pH: Adjusting the pH of the mobile phase can shift the tautomeric equilibrium. For instance, in an alkaline solution, the equilibrium may shift towards the thiol form.[3]
-
Solvent Study: Analyze the sample in different solvents (e.g., polar vs. non-polar) to observe changes in the peak ratio, which can provide evidence of tautomerism.[1]
-
Temperature Variation: Altering the column temperature can also affect the equilibrium and the separation of the tautomers.
FAQ 2: My mass spectrometry data shows the correct molecular ion, but the fragmentation pattern is complex and difficult to interpret. How can I confirm the isomeric structure?
The mass spectra of thiazole derivatives can be complex, but they often exhibit characteristic fragmentation pathways.[4][5][6] For this compound isomers, distinguishing them solely by their primary mass spectrum can be challenging due to similar fragmentation patterns.
Advanced Troubleshooting with Mass Spectrometry:
-
Tandem Mass Spectrometry (MS/MS): This is a powerful tool for isomer differentiation. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), you can generate unique fragment ions for each isomer. Differences in the fragmentation pathways can provide structural confirmation.[7]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help confirm the elemental composition of fragment ions and lend further support to proposed fragmentation mechanisms.[7]
-
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy: This advanced technique, when coupled with tandem mass spectrometry, can provide vibrational spectra of gas-phase ions, offering a more definitive method for distinguishing between isomeric structures.[7]
FAQ 3: I am struggling to differentiate between this compound and its Thiazolo[5,4-b]pyridine-2-thiol isomer using NMR spectroscopy. What are the key distinguishing features?
While both isomers will show characteristic signals for the pyridine and thiazole ring protons, their chemical shifts and coupling constants will differ due to the different electronic environments.
Key NMR Observables for Isomer Differentiation:
-
1H NMR:
-
Chemical Shifts: The position of the protons on the pyridine ring will be a key indicator. The fusion of the thiazole ring at the 4,5-c position versus the 5,4-b position will result in different shielding/deshielding effects on the remaining pyridine protons.
-
Coupling Constants (J-values): The ortho, meta, and para coupling constants between the pyridine ring protons can help to definitively establish their relative positions and thus the fusion pattern of the heterocyclic system.
-
-
13C NMR: The chemical shifts of the carbon atoms, particularly at the ring fusion and in the pyridine ring, will be distinct for each isomer.[8]
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps to establish the connectivity of protons within the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Provides information about long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the overall scaffold and the position of substituents.[8]
-
Section 2: Troubleshooting Guides
Guide 1: Optimizing Chromatographic Separation of this compound Isomers
Problem: Co-elution or poor resolution of isomers and/or tautomers.
Underlying Cause: The structural similarity and potential for interconversion of tautomers make chromatographic separation challenging.
Workflow for Method Development:
Caption: Workflow for optimizing HPLC separation.
Detailed Protocol: HPLC Method Development
-
Initial Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 5-95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Troubleshooting Steps:
-
If peaks are broad or tailing: This could be due to interactions with residual silanols on the silica support. Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes improve peak shape. However, be mindful of MS compatibility.
-
If isomers co-elute:
-
Explore different organic modifiers: Replacing acetonitrile with methanol can alter the selectivity of the separation.[9]
-
Consider alternative stationary phases: A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity based on pi-pi and dipole-dipole interactions. For highly polar isomers, HILIC can be a valuable alternative.[10]
-
-
Guide 2: Definitive Structure Elucidation using a Multi-Spectroscopic Approach
Problem: Ambiguous structural assignment based on a single analytical technique.
Underlying Cause: The subtle structural differences between isomers and the potential for tautomerism require a combination of analytical methods for confident characterization.
Integrated Analytical Workflow:
Caption: Integrated workflow for structure elucidation.
Data Interpretation Strategy:
-
Mass Spectrometry:
-
NMR Spectroscopy:
-
1H NMR: Assign all proton signals and their multiplicities. Use coupling constants to determine the substitution pattern on the pyridine ring.
-
13C NMR: Assign all carbon signals. The chemical shift of the carbon attached to the thiol group (or in the thione) can be particularly informative.
-
HMBC: This is often the most critical experiment for distinguishing isomers. Look for long-range correlations between protons on one ring and carbons on the other to confirm the fusion of the thiazole and pyridine rings.
-
-
Infrared (IR) Spectroscopy:
-
The presence of a strong C=S stretching vibration (typically around 1250-1050 cm⁻¹) can suggest a significant contribution from the thione tautomer.
-
The S-H stretch (around 2600-2550 cm⁻¹) of the thiol form is often weak and may be difficult to observe.
-
Quantitative Data Summary Table (Example)
| Analytical Technique | Parameter | Isomer 1 (Thiazolo[4,5-c]) | Isomer 2 (Thiazolo[5,4-b]) |
| 1H NMR | Chemical Shift (Pyridine H) | δ 8.5 (d), 7.8 (d) | δ 8.2 (d), 7.5 (d) |
| 13C NMR | Chemical Shift (C=S/C-S) | δ 185 | δ 188 |
| LC-MS | Retention Time (min) | 4.2 | 4.8 |
| MS/MS | Major Fragment Ion (m/z) | 135 | 141 |
Note: The values in this table are hypothetical and for illustrative purposes only.
By systematically applying these troubleshooting guides and integrated analytical workflows, researchers can overcome the challenges associated with the characterization of this compound isomers, leading to a more confident and accurate understanding of their chemical properties.
References
- Buttery, R. G., et al. "Studies in mass spectrometry. Part VII. Mass spectra of thiazoles." Journal of the Chemical Society B: Physical Organic (1968): 1011-1014.
- Guella, G., et al. "Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives." Rapid Communications in Mass Spectrometry 10.10 (1996): 1235-1241.
- Mohamed, M. S., et al.
- Kutasi, C., et al. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." International Journal of Molecular Sciences 24.3 (2023): 2038.
- El-Sayed, W. A., et al. "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking." Molecules 24.9 (2019): 1741.
- Lee, T., et al. "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance." Cancers 11.11 (2019): 1656.
- Popiołek, Ł., and A. Dąbrowska. "Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4, 5-b] Pyridine." Acta Poloniae Pharmaceutica 72.3 (2015): 489-496.
- Savage, J. C., et al. "Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle.
- Huebner, C. F. "Paper Chromatography of Pyridine Derivatives.
- Beak, P. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Accounts of Chemical Research 10.5 (1977): 186-192.
- Arjmand, F., et al. "Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5-(2, 2, 2-trifluoro-1-trifluoromethylethyl)-1, 3-thiazoline." Journal of Fluorine Chemistry 127.1 (2006): 108-113.
- Reddy, P. S. N., and B. S. Chary. "Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds with dihydropyran." Green Chemistry 6.4 (2004): 193-194.
- SIELC. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
-
Găină, L. I., et al. "Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][4][5][7]triazole and Imidazo[2,1-b][4][6][7]thiadiazole Derivatives." Molecules 25.15 (2020): 3481.
- D'Auria, M., and A. De Mico. "Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines." Journal of Heterocyclic Chemistry 27.5 (1990): 1341-1344.
- Varynskyi, B. A., et al. "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione by HPLC-MS method." Journal of Chemical and Pharmaceutical Research 6.5 (2014): 1342-1350.
- BLDpharm. "Thiazolo[5,4-c]pyridine-2-thiol."
- Głowacka, I. E., et al.
- Pyka-Pająk, A., and M. Dołowy. "Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”." Processes 11.2 (2023): 432.
-
Demirbas, N., et al. "5-Furan-2yl[4][6][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[4][5][7] triazole-3-thiol and Their Thiol-Thione Tautomerism." Molecules 11.10 (2006): 783-791.
- Mori, M., et al. "Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography." Analytical sciences 26.4 (2010): 511-514.
- Szlachetko, J., et al. "Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships." Molecules 25.22 (2020): 5293.
- Krivolapov, D. B., et al.
- Lee, T., et al. "Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction.
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- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations | MDPI [mdpi.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Separation of inorganic anions on a pyridine stationary phase in ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of Thiazolo[4,5-c]pyridine-2-thiol for Preclinical Studies
Welcome to the technical support center for the synthesis of Thiazolo[4,5-c]pyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of this compound for preclinical studies. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our aim is to provide you with the expertise and practical insights needed to ensure a successful and scalable synthesis.
Introduction: A Plausible Synthetic Route
Based on established synthetic methodologies for analogous heterocyclic thiols, a robust and scalable route to this compound (3) involves the cyclization of a suitable aminopyridine precursor. A common and effective strategy is the reaction of 3-amino-4-chloropyridine (1) with a thiocarbonyl source, such as potassium O-ethyl xanthate (potassium ethyl xanthogenate) (2), in a suitable solvent. This approach is often favored for its relatively mild conditions and the availability of starting materials.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Troubleshooting Guide: From Benchtop to Pilot Scale
This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.
I. Reaction Initiation and Progression
Question: My reaction is sluggish or does not go to completion, even with extended reaction times. What could be the cause and how can I fix it?
Answer:
Several factors can contribute to a sluggish reaction. Let's break down the potential causes and solutions:
-
Insufficient Base: The reaction to form the thiazole ring often requires a basic environment to facilitate the nucleophilic attack. If you are using a salt of xanthic acid, the basicity might be sufficient. However, if you are using carbon disulfide, an external base is crucial.
-
Solution: If using carbon disulfide, ensure you are using at least a stoichiometric amount of a suitable base, such as potassium carbonate or triethylamine. For scale-up, consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to drive the reaction to completion.
-
-
Poor Solubility of Starting Materials: At larger scales, ensuring adequate mixing and solubility of reactants is critical. 3-amino-4-chloropyridine and potassium O-ethyl xanthate may have limited solubility in certain solvents at room temperature.
-
Solution:
-
Solvent Selection: Consider switching to a more polar aprotic solvent like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide), which are excellent for dissolving a wide range of reactants. However, be mindful of their higher boiling points, which can complicate product isolation. For easier removal, a mixture of a lower boiling point solvent with a solubilizing co-solvent can be effective.
-
Temperature: Gradually increasing the reaction temperature can improve solubility and reaction rate. Monitor the reaction closely for the formation of byproducts at higher temperatures.
-
-
-
Water Content: The presence of water can hydrolyze the xanthate reagent and affect the reactivity of the base.
-
Solution: Use anhydrous solvents and ensure your starting materials are dry, especially when working on a larger scale where water content can be more significant.
-
Question: I am observing the formation of a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?
Answer:
The formation of dark, polymeric byproducts is a common issue in sulfur chemistry, often due to side reactions and decomposition at elevated temperatures.
-
Potential Cause: The primary cause is likely the decomposition of the xanthate reagent or the product itself at high temperatures, or in the presence of impurities. Side reactions involving the reactive thiol group can also lead to polymerization.
-
Solutions:
-
Temperature Control: This is the most critical parameter. Carefully control the reaction temperature and avoid localized overheating, which is more prevalent in large reactors. A staged temperature profile, where the reaction is initiated at a lower temperature and then gradually heated, can be beneficial.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to the formation of colored impurities.
-
Purity of Starting Materials: Ensure the purity of your 3-amino-4-chloropyridine and the thiocarbonyl source. Impurities can act as catalysts for decomposition.
-
Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to a satisfactory level.
-
II. Work-up and Product Isolation
Question: During the work-up, my product seems to be oxidizing to a disulfide. How can I minimize this?
Answer:
Heterocyclic thiols are susceptible to oxidation to the corresponding disulfide, especially in the presence of air and at neutral or basic pH.[1]
-
Mechanism of Oxidation: The thiolate anion is readily oxidized.
-
Solutions:
-
Acidic Work-up: Perform the aqueous work-up under acidic conditions (pH 3-4). This keeps the product in its protonated thiol form, which is less prone to oxidation.
-
Degassed Solvents: Use degassed water and solvents for the work-up to minimize dissolved oxygen.
-
Reducing Agents: During the work-up, you can add a small amount of a reducing agent like sodium bisulfite or sodium thiosulfate to the aqueous phase to quench any oxidizing species.
-
Rapid Isolation: Minimize the time the product is in solution during the work-up and proceed to filtration and drying as quickly as possible.
-
Question: My product is precipitating as a fine, difficult-to-filter solid. How can I improve the physical properties of the precipitate for easier handling on a larger scale?
Answer:
The physical nature of a precipitate is highly dependent on the precipitation conditions.
-
Solutions:
-
Controlled Precipitation: Instead of rapidly quenching the reaction mixture, try a controlled or "anti-solvent" precipitation. Slowly add the reaction mixture to a larger volume of a solvent in which the product is insoluble (e.g., water or a hydrocarbon solvent).
-
Temperature Control during Precipitation: Cooling the mixture slowly can promote the growth of larger crystals, which are easier to filter. A "digestion" period, where the slurry is stirred at a slightly elevated temperature before cooling, can also be beneficial.
-
Seeding: If you have a small amount of crystalline product from a previous batch, adding a few seed crystals to the solution before precipitation can induce the formation of larger, more uniform crystals.
-
III. Purification
Question: My crude product has a persistent colored impurity that is difficult to remove by simple recrystallization. What are my options for purification at scale?
Answer:
Colored impurities are often highly conjugated or polymeric byproducts.
-
Purification Strategies:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat it with activated carbon. The charcoal can adsorb colored impurities. Be aware that it can also adsorb some of your product, so a preliminary small-scale test is recommended to optimize the amount of charcoal and contact time.
-
Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. A two-solvent system (one in which the product is soluble and one in which it is not) can sometimes be more effective at rejecting impurities than a single solvent.
-
pH-based Extraction: Since your product is a thiol, it should be acidic enough to be deprotonated by a moderately strong base. You can dissolve the crude material in an organic solvent and extract it into an aqueous basic solution (e.g., dilute sodium hydroxide or sodium carbonate). The organic layer will retain non-acidic impurities. Then, re-acidify the aqueous layer to precipitate your purified product. This is often a very effective purification method for acidic or basic compounds.
-
Column Chromatography: While often a last resort for large-scale purification due to cost and solvent usage, it may be necessary if other methods fail. Consider using a less expensive silica gel and an optimized solvent system to maximize throughput.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with carbon disulfide or xanthates on a large scale?
A1:
-
Carbon Disulfide (CS₂): This is a highly flammable and toxic solvent with a low autoignition temperature. All reactions involving CS₂ must be conducted in a well-ventilated fume hood, away from any potential ignition sources. When scaling up, ensure the reactor is properly grounded to prevent static discharge. Use appropriate personal protective equipment (PPE), including gloves and respiratory protection.
-
Xanthates: These can decompose to release flammable and toxic carbon disulfide, especially in the presence of acid or heat. Store them in a cool, dry place. During the reaction, be mindful of potential off-gassing.
Q2: What is a typical yield and purity I can expect for this synthesis?
A2: For a laboratory-scale synthesis, yields can range from 60% to 80% with good purity after recrystallization. When scaling up, a slight decrease in yield is not uncommon as handling losses and the potential for side reactions can increase. A target yield of over 70% at a larger scale would be considered good. Purity should be high ( >98% by HPLC) for preclinical studies.
Q3: Can I use a different starting material instead of 3-amino-4-chloropyridine?
A3: Yes, other 3-aminopyridines with a suitable leaving group at the 4-position (e.g., bromo or fluoro) could potentially be used. However, the reactivity may vary, and you would need to re-optimize the reaction conditions. 3-amino-4-chloropyridine is often a good starting point due to its commercial availability and the reactivity of the chloro group.
Q4: How can I monitor the progress of the reaction effectively?
A4:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting material (3-amino-4-chloropyridine).
-
High-Performance Liquid Chromatography (HPLC): For more quantitative monitoring, especially during process development and scale-up, HPLC is the preferred method. It can be used to track the consumption of the starting material and the formation of the product and any major byproducts.
Q5: What are the critical process parameters to control during scale-up?
A5: The most critical parameters to control are:
-
Temperature: To prevent byproduct formation and ensure a consistent reaction rate.
-
Rate of Reagent Addition: To control any potential exotherms, especially when adding the thiocarbonyl source.
-
Stirring/Agitation: To ensure good mixing and heat transfer in the reactor.
-
Control of Atmosphere: To prevent oxidation.
Experimental Workflow and Data
Step-by-Step Experimental Protocol (Illustrative)
-
Reaction Setup: To a stirred solution of 3-amino-4-chloropyridine (1 equivalent) in a suitable solvent (e.g., DMF), add potassium O-ethyl xanthate (1.1 equivalents).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Acidify the mixture with a dilute acid (e.g., HCl) to a pH of 3-4.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and then with a small amount of a cold organic solvent (e.g., ethanol or diethyl ether) to remove any non-polar impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetonitrile).
Illustrative Scale-Up Data
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Starting Material (1) | 1.0 g | 100 g |
| Reagent (2) | 1.3 g | 130 g |
| Solvent (DMF) | 10 mL | 1 L |
| Temperature | 90 °C | 85-90 °C (controlled) |
| Reaction Time | 4 hours | 5-6 hours |
| Crude Yield | ~85% | ~80% |
| Purified Yield | ~75% | ~70% |
| Purity (HPLC) | >99% | >98.5% |
Visualizing the Process
Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
References
- Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 16(1), 61-71.
- Bakulev, V. A., Berseneva, V. S., Belskaia, N. P., Morzherin, Y. Y., Zaitsev, A., Dehaen, W., Luyten, I., & Toppet, S. (2003). Reactions of 5-mercaptoazoles and pyridine-2-thiones with acetylenic esters. Selectivity of the formation of novel fused thiazin-4-ones and thiazolidin-4-ones. Organic & Biomolecular Chemistry, 1(1), 134-139.
- Chaban, T. I., Matiychuk, Y. E., Ogurtsov, V. V., Chaban, I. G., & Matiychuk, V. S. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry, 17(3), 15-20.
- Li, G., & Szostak, M. (2020).
- Mascagna, D., et al. (Date). Synthetic access to thiols: A review. Journal of the Indian Chemical Society. (Note: A specific recent review on thiol synthesis would be cited here).
- Shabalin, D. A., Schmidt, E. Y., & Trofimov, B. A. (2018). Advances and challenges in the synthesis of pyrrole systems of limited access. Russian Chemical Reviews, 87(9), 827-858.
- Togo, H. (2008). Thiazole synthesis. Organic Chemistry Portal.
- Yoneda, F., & Sakuma, Y. (1977). Synthesis of purines by cyclization of the Michael-type adducts from 6-aminopyrimidines and 4-phenyl-1,2,4-triazoline-3,5-dione. Journal of the Chemical Society, Perkin Transactions 1, 1805-1808.
- Yoneda, F., & Higuchi, M. (1977). Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate. Journal of the Chemical Society, Perkin Transactions 1, 1336-1339.
- Bakulev, V. A., et al. (2003). Reactions of 5-mercaptoazoles and pyridine-2-thiones With Acetylenic Esters. Selectivity of the Formation of Novel Fused thiazin-4-ones and thiazolidin-4-ones. Organic & Biomolecular Chemistry.
- LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
- Amblard, F., et al. (2006). A convenient synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Tetrahedron Letters, 47(37), 6581-6584.
- Chaban, T. I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043.
- Bakulev, V. A., et al. (2014). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Journal of Heterocyclic Chemistry, 51(S1), E237-E243.
- Do, H.-Q., & Daugulis, O. (2007). Synthesis of Thiazoles. Organic Chemistry Portal.
- Kassab, A. E., et al. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry, 19(6), 686-700.
-
Lee, H. J., et al. (2010). Synthesis of thiazolo[4,5-e][2][3][4]triazolo[1,5-c]pyrimidine derivatives. Molecules, 15(1), 1-11.
- Weinstock, L. M., et al. (1976). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 8(23), 5341-5343.
- Weigert, F. J. (1987). Covalent cross-linking of proteins by carbon disulfide.
- Weiss, R., et al. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). The Journal of Organic Chemistry.
- Wu, X., et al. (2017). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. ACS Chemical Biology, 12(10), 2643-2651.
- Zare, A., et al. (2017). Photocatalytic xanthate-based radical addition/cyclization reaction sequence toward 2-biphenyl isocyanides: synthesis of 6-alkylated phenanthridines. Organic & Biomolecular Chemistry, 15(34), 7146-7150.
- Zhang, Y., et al. (2014). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Tetrahedron Letters, 55(28), 3823-3825.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Enhancing Cell Permeability of Thiazolo[4,5-c]pyridine-2-thiol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazolo[4,5-c]pyridine-2-thiol derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome permeability issues in your experiments.
Section 1: Understanding the Permeability Challenge
This first section delves into the fundamental reasons why this compound derivatives may exhibit low cell permeability and how to begin characterizing this issue.
FAQ 1: Why do my this compound derivatives show low activity in cell-based assays despite high potency in biochemical assays?
This is a frequent observation and often points towards poor cell permeability. Several intrinsic physicochemical properties of the this compound scaffold can contribute to this issue:
-
Polarity and Hydrogen Bonding: The core structure contains multiple nitrogen and sulfur atoms, which are polar and can act as hydrogen bond donors and acceptors.[1] While these features can be crucial for target binding, they can also hinder the molecule's ability to cross the lipophilic cell membrane.[1]
-
Molecular Weight and Size: The overall size and molecular weight of your derivatives play a significant role. Larger molecules generally exhibit lower passive diffusion across the cell membrane.[1]
-
Ionization State (pKa): The pKa of the molecule determines its charge at physiological pH.[2] Charged molecules typically have lower permeability compared to their neutral counterparts.[3] The thiazole and pyridine rings can have basic pKa values, leading to a significant portion of the compound being protonated and charged at physiological pH.
-
Lipophilicity (LogP/LogD): A delicate balance of lipophilicity is required for good cell permeability. While a certain degree of lipophilicity is necessary to enter the lipid bilayer, excessive lipophilicity can cause the compound to become trapped within the membrane.[1]
Troubleshooting Guide: Initial Permeability Assessment
Question: How can I confirm that poor permeability is the root cause of low cellular activity?
A systematic approach is necessary to dissect the problem. We recommend a tiered experimental workflow to diagnose permeability issues.
Caption: Initial workflow to diagnose poor cell permeability.
Step-by-Step Protocol: Assessing Compound Stability in Media
-
Preparation: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the compound into the cell culture medium you use for your assays at the final testing concentration. Also, prepare a control sample in a simple buffer (e.g., PBS).
-
Time Points: Incubate the samples at 37°C and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the concentration of the parent compound in each aliquot using a suitable analytical method like LC-MS.
-
Interpretation: A significant decrease in concentration in the cell culture medium compared to the buffer control suggests instability.
Section 2: In Vitro Permeability Assays
Once you have ruled out stability and cytotoxicity as primary concerns, direct measurement of permeability is the next logical step. This section provides an overview and protocols for two widely used in vitro permeability assays.
FAQ 2: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use?
The choice between the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay depends on the specific question you are asking.
-
PAMPA: This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[4][5][6] It is a high-throughput and cost-effective method to rank compounds based on their ability to passively cross a lipid barrier.[4][6] PAMPA is an excellent first-line screen for permeability.[4]
-
Caco-2 Assay: This assay utilizes a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.[7][8] This model assesses not only passive diffusion but also active transport processes, including uptake and efflux, as well as paracellular transport.[4][7] It provides more detailed mechanistic information than PAMPA.[4]
Recommendation: Start with a PAMPA assay for initial screening and ranking of your derivatives. If a compound shows low permeability in PAMPA, it is likely due to poor physicochemical properties for passive diffusion. If a compound has good passive permeability in PAMPA but still shows low cellular activity, a Caco-2 assay can help determine if it is a substrate for efflux pumps.[4]
Troubleshooting Guide: Performing Permeability Assays
Question: My permeability values are inconsistent or show poor recovery. What could be the problem?
Low recovery and variability in permeability assays can be frustrating. Here are some common causes and solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Low Compound Recovery | Poor Aqueous Solubility: The compound may precipitate in the aqueous assay buffer. | - Increase the percentage of co-solvent (e.g., DMSO) in the donor well, but keep it below a level that disrupts the membrane/cell monolayer. - Use solubilizing agents like cyclodextrins.[9] |
| Non-specific Binding: The compound may adsorb to the plastic of the assay plate. | - Use low-binding plates. - Include a surfactant (e.g., Tween-20) in the acceptor well. | |
| High Variability in Permeability Values | Inconsistent Membrane/Monolayer Formation: The artificial membrane in PAMPA may not be uniform, or the Caco-2 cell monolayer may have inconsistent integrity. | - PAMPA: Ensure the lipid solution is fresh and properly applied to the filter. - Caco-2: Monitor the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.[10] Perform a Lucifer yellow permeability test to check for leaks in the monolayer.[10] |
| Unexpectedly Low Permeability in Caco-2 Assay | Active Efflux: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp).[10] | - Perform a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[10] - Co-incubate with a known efflux pump inhibitor (e.g., verapamil for P-gp).[10] An increase in A-B permeability in the presence of the inhibitor confirms efflux. |
Step-by-Step Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Donor Plate: Add your test compounds (typically at 10-50 µM in a buffer like PBS with a small percentage of DMSO) to the wells of a 96-well donor plate.[11]
-
Coat the Filter Plate: Pipette a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% lecithin in dodecane) onto the membrane of each well of a 96-well filter plate.[11][12]
-
Assemble the PAMPA Sandwich: Place the lipid-coated filter plate onto the donor plate, ensuring the coated side of the membrane is in contact with the donor solution.
-
Add Acceptor Solution: Add buffer to the wells of the filter plate (now the acceptor plate).
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).[12]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
Section 3: Strategies for Improving Cell Permeability
If you have confirmed that your this compound derivatives have poor permeability, the next step is to devise strategies to improve it. This can be approached through either structural modification of the compound or through formulation strategies.
FAQ 3: What structural modifications can I make to my this compound derivatives to improve their permeability?
A medicinal chemistry approach can be highly effective. Consider the following strategies:
-
Modulate Lipophilicity: Systematically vary substituents on the core to fine-tune the LogP/LogD. Adding lipophilic groups can enhance membrane permeability.[13][14] However, be mindful of the "inverted U" relationship, where excessive lipophilicity can be detrimental.
-
Reduce Hydrogen Bonding Potential: Masking hydrogen bond donors and acceptors through chemical modification (e.g., methylation of an amine) can improve permeability. The formation of intramolecular hydrogen bonds can also shield polar groups and enhance permeability.[2][15]
-
Decrease Molecular Size: If possible, simplify the structure to reduce the molecular weight and size, which generally correlates with improved passive diffusion.
-
Prodrug Approach: Convert a polar functional group into a more lipophilic moiety that can be cleaved enzymatically inside the cell to release the active drug.[3] This is a well-established strategy to enhance drug permeability.[3]
-
Incorporate Fluorine: The strategic placement of fluorine atoms can lower the pKa of nearby basic centers, reducing the degree of protonation at physiological pH, and can also enhance membrane permeability.[16]
Caption: Key structural modification strategies.
Troubleshooting Guide: Formulation Approaches
Question: I cannot easily modify the structure of my lead compound. Are there formulation strategies I can use in my experiments to improve its apparent permeability?
Yes, several formulation strategies can be employed, especially for in vitro and in vivo studies, to enhance the bioavailability of poorly permeable compounds.[9][17]
-
Use of Permeation Enhancers: These are compounds that transiently increase the permeability of cell membranes. Examples include certain surfactants and fatty acids.[17][18] However, their use must be carefully controlled as they can cause cytotoxicity.
-
Lipid-Based Formulations: For in vivo studies, formulating the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption.[9][19] These formulations can enhance solubilization and facilitate transport across the intestinal epithelium.[9]
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles can protect it from degradation and facilitate its uptake into cells.[9][20]
Table: Comparison of Permeability Enhancement Strategies
| Strategy | Primary Mechanism | Advantages | Considerations |
| Structural Modification | Alters intrinsic physicochemical properties. | Permanent solution, can lead to improved lead compounds. | Requires significant medicinal chemistry effort. |
| Prodrug Approach | Masks polar groups, increasing lipophilicity for transport.[3] | Can significantly improve permeability and oral bioavailability. | Requires intracellular cleavage to the active form. |
| Formulation with Enhancers | Temporarily disrupts the cell membrane.[18] | Can be effective for in vitro and in vivo studies. | Potential for cytotoxicity, transient effect. |
| Lipid-Based Formulations | Improves solubility and absorption.[9] | Can significantly enhance oral bioavailability.[9] | Primarily for in vivo applications. |
| Nanoparticle Encapsulation | Facilitates cellular uptake.[20] | Can improve bioavailability and enable targeted delivery. | Complex formulation development. |
Section 4: The Role of Efflux Pumps
A common reason for poor intracellular accumulation, even with adequate passive permeability, is the active removal of the compound from the cell by efflux pumps.[21][22]
FAQ 4: What are efflux pumps and how do they affect my compounds?
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of the cell.[21][22] They are a major mechanism of drug resistance in cancer and infectious diseases.[21][22] If your this compound derivative is a substrate for an efflux pump like P-glycoprotein (P-gp), it will be actively removed from the cytoplasm, leading to low intracellular concentrations and reduced efficacy.[23]
Troubleshooting Guide: Investigating Efflux
Question: How do I determine if my compound is an efflux pump substrate?
As mentioned in the Caco-2 assay section, a bi-directional assay is the gold standard for identifying efflux pump substrates in an intestinal barrier model.[10]
Step-by-Step Protocol: Caco-2 Bi-directional Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the TEER and checking the permeability of a paracellular marker like Lucifer yellow.[10]
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound to the apical (upper) chamber.
-
At various time points, take samples from the basolateral (lower) chamber and quantify the compound concentration.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound to the basolateral chamber.
-
At the same time points, take samples from the apical chamber and quantify the concentration.
-
-
Calculate Apparent Permeability (Papp): Calculate the Papp values for both directions.
-
Determine Efflux Ratio (ER): Calculate the ER by dividing the Papp (B-A) by the Papp (A-B).
-
ER > 2: Suggests the compound is a substrate for active efflux.[10]
-
ER ≈ 1: Suggests passive diffusion is the primary mechanism of transport.
-
Further Investigation:
-
Use of Inhibitors: To confirm the involvement of a specific efflux pump, repeat the assay in the presence of a known inhibitor.[10] For example, use verapamil or ketoconazole for P-gp. A significant reduction in the ER in the presence of the inhibitor provides strong evidence that your compound is a substrate for that pump.
-
Ethidium Bromide Accumulation Assay: This is another method to assess efflux activity.[21][24] Efflux pumps can expel the fluorescent dye ethidium bromide. A compound that inhibits these pumps will lead to an increase in intracellular fluorescence.[21]
By systematically applying the principles and protocols outlined in this guide, you will be better equipped to understand and overcome the cell permeability challenges associated with your this compound derivatives, ultimately accelerating your research and drug development efforts.
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Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. Available at: [Link]
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Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. MolecularCloud. Available at: [Link]
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7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. Available at: [Link]
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Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
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Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. Available at: [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH. Available at: [Link]
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Drug–Membrane Permeability across Chemical Space. PMC - PubMed Central - NIH. Available at: [Link]
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Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Request PDF - ResearchGate. Available at: [Link]
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Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central. Available at: [Link]
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Thiazolo(5,4-b)pyridine. PubChem - NIH. Available at: [Link]
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Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers. Available at: [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. Available at: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
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Physicochemical properties of drugs and membrane permeability. Request PDF. Available at: [Link]
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Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central. Available at: [Link]
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New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. NIH. Available at: [Link]
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Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH. Available at: [Link]
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Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. PMC - NIH. Available at: [Link]
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Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. Available at: [Link]
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Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available at: [Link]
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Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. PubMed. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Mechanism of Action of Thiazolo[4,5-c]pyridine-2-thiol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of the novel compound, Thiazolo[4,5-c]pyridine-2-thiol. While the precise biological target of this compound is yet to be fully characterized, its structural similarity to known kinase inhibitors suggests a plausible hypothesis: This compound acts as an inhibitor of a specific protein kinase involved in disease-relevant signaling pathways.
This document outlines a logical, multi-faceted approach to rigorously test this hypothesis. We will explore a series of experiments designed to identify the molecular target, validate engagement in a cellular context, and characterize the functional consequences of this interaction. This guide will objectively compare the performance of this compound with established kinase inhibitors and provide the necessary experimental details to ensure scientific integrity and reproducibility.
Part 1: Initial Target Identification and Biochemical Validation
The first crucial step is to identify the direct molecular target(s) of this compound. An unbiased, large-scale screening approach is recommended to narrow down the possibilities from the entire kinome.
Kinome-Wide Profiling using Kinobeads
Expertise & Experience: To cast a wide net for potential kinase targets, a chemical proteomics approach using kinobeads is a powerful initial step.[1][2] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support, allowing for the affinity capture of a large number of kinases from a cell lysate.[3][4] By pre-incubating the lysate with our compound of interest, we can identify which kinases are unable to bind to the beads, indicating a direct interaction with this compound.
Trustworthiness: This method provides a competitive binding assay in a near-native environment (cell lysate), which increases the physiological relevance of the identified hits compared to assays with purified recombinant proteins.[1]
Experimental Protocol: Kinobeads Pulldown Assay
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line for an oncology application) and harvest the cells. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour at 4°C.
-
Kinobeads Incubation: Add the kinobeads slurry to the lysates and incubate for an additional 1 hour at 4°C with gentle rotation to allow for kinase binding.
-
Washing: Pellet the beads by centrifugation and wash multiple times with the lysis buffer to remove non-specific binding proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the vehicle control. A significant decrease in the abundance of a particular kinase in the presence of this compound suggests it is a direct target.
Data Presentation: Hypothetical Kinobeads Profiling Results
| Kinase Target | % Inhibition (1 µM this compound) | % Inhibition (10 µM this compound) | Known Kinase Inhibitor (e.g., Staurosporine) % Inhibition (1 µM) |
| Kinase A | 85% | 98% | 95% |
| Kinase B | 15% | 30% | 92% |
| Kinase C | 5% | 12% | 88% |
| Kinase D | 60% | 92% | 75% |
This table illustrates how a dose-dependent decrease in kinase binding to the beads for "Kinase A" and "Kinase D" would identify them as high-confidence targets.
Biochemical Validation of Target Inhibition
Expertise & Experience: Once putative targets are identified, the next step is to validate the inhibitory activity of this compound using a direct biochemical assay with purified recombinant enzymes.[5][6] This allows for the precise determination of the compound's potency (IC50 value).[7][8]
Trustworthiness: Using purified components in a controlled in vitro system eliminates the complexity of the cellular environment, providing a direct measure of the compound's effect on the enzymatic activity of the target.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 384-well plate, add the purified recombinant kinase (e.g., Kinase A), its specific substrate, and ATP.
-
Compound Addition: Add serial dilutions of this compound, a known inhibitor as a positive control, and a vehicle control.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value using a non-linear regression model.[9]
Data Presentation: Comparative IC50 Values
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase A | 50 |
| This compound | Kinase D | 850 |
| Known Inhibitor (e.g., Sunitinib) | Kinase A | 15 |
| Known Inhibitor (e.g., Sunitinib) | Kinase D | 250 |
This table provides a clear comparison of the inhibitory potency of this compound against the identified targets versus a known multi-kinase inhibitor.
Part 2: Cellular Target Engagement and Functional Consequences
Demonstrating that a compound can inhibit a purified enzyme is a critical first step, but it is essential to confirm that it can engage its target within the complex environment of a living cell.[10][11]
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess target engagement in intact cells.[12][13][14] The principle behind CETSA is that the binding of a ligand, such as our compound, stabilizes the target protein, leading to an increase in its melting temperature.[15][16]
Trustworthiness: CETSA provides direct evidence of target binding in a physiological context, bridging the gap between biochemical activity and cellular effects.[13] It does not require any modification of the compound or the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., Kinase A) using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated cells compared to the control indicates target engagement.
Visualization: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Signaling Pathway Analysis
Expertise & Experience: If this compound inhibits a specific kinase, it should modulate the phosphorylation of its downstream substrates. Analyzing the phosphorylation status of key signaling molecules provides functional validation of the compound's mechanism of action.
Trustworthiness: This experiment directly links target engagement to a measurable cellular response, providing strong evidence for the proposed mechanism.
Experimental Protocol: Western Blot Analysis of Phospho-Proteins
-
Cell Treatment: Treat cells with this compound, a known inhibitor, and a vehicle control for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated form of the downstream substrate of Kinase A. Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative change in phosphorylation.
Visualization: Hypothetical Signaling Pathway
Caption: Proposed signaling pathway inhibited by this compound.
Part 3: Selectivity and Off-Target Effects
A critical aspect of drug development is understanding the selectivity of a compound. An ideal drug candidate will have high affinity for its intended target with minimal off-target effects.
Comparison with Alternative Compounds
Throughout this guide, it is essential to compare the effects of this compound with other known compounds.
-
Positive Controls: Use well-characterized inhibitors of the identified target kinases (e.g., Sunitinib for Kinase A) to benchmark the potency and effects of your compound.
-
Negative Controls: Employ a structurally similar but biologically inactive analog of this compound, if available, to ensure that the observed effects are not due to non-specific interactions.
-
Broad-Spectrum Inhibitors: A compound like Staurosporine can be used to compare the selectivity profile.
Data Presentation: Selectivity Profile
| Compound | Kinase A IC50 (nM) | Kinase D IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| This compound | 50 | 850 | >10,000 | >10,000 |
| Sunitinib (Positive Control) | 15 | 250 | 200 | 500 |
| Inactive Analog (Negative Control) | >10,000 | >10,000 | >10,000 | >10,000 |
This table demonstrates the superior selectivity of this compound for Kinase A compared to the multi-kinase inhibitor Sunitinib.
By following this comprehensive and logically structured validation workflow, researchers can confidently elucidate the mechanism of action of this compound, providing a solid foundation for further preclinical and clinical development.
References
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BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
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Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Selvita. [Link]
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Cravatt, B. F., & Simon, G. M. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 572–578. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(48), 14353–14357. [Link]
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Biobide. (n.d.). What is an Inhibition Assay?. Biobide. [Link]
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Klaeger, S., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368. [Link]
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A Comparative Guide to the Biological Activity of Thiazolo[4,5-c]pyridine-2-thiol and Other Heterocyclic Thiol Compounds
For researchers, scientists, and drug development professionals, the landscape of heterocyclic chemistry offers a rich terrain for the discovery of novel therapeutic agents. Among these, sulfur-containing heterocycles, particularly those possessing a thiol group, have garnered significant attention due to their diverse and potent biological activities. This guide provides an in-depth, objective comparison of the performance of Thiazolo[4,5-c]pyridine-2-thiol and its isomeric analogs against other prominent heterocyclic thiol compounds. The information herein is supported by experimental data and aims to elucidate the structure-activity relationships that govern their efficacy, providing a valuable resource for guiding future drug design and development efforts.
Introduction to Heterocyclic Thiols in Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), form the backbone of a vast number of pharmaceuticals.[1] The introduction of a thiol (-SH) group to these scaffolds can dramatically influence their physicochemical properties and biological activity. The thiol moiety is a potent nucleophile and can engage in various biological interactions, including metal chelation within enzyme active sites, disulfide bond formation with cysteine residues in proteins, and acting as a hydrogen bond donor or acceptor. These interactions are pivotal to the mechanisms of action for many drugs.[2]
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a particularly privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] When fused with a pyridine ring, it forms the thiazolopyridine core, a bicyclic system with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[4][5] The specific isomeric arrangement of the fused rings, along with the position of the thiol group, significantly impacts the compound's biological profile. This guide will focus on the this compound scaffold and compare its activity with other key heterocyclic thiols.
This compound: A Profile
The Thiazolo[4,5-c]pyridine scaffold is one of several possible isomers of thiazolopyridine. The "-2-thiol" designation indicates the presence of a thiol group at the 2-position of the thiazole ring. While direct, extensive comparative studies on this specific isomer are limited in publicly available literature, we can infer its potential activities based on the broader class of thiazolopyridines and related heterocyclic thiols. The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates a unique electronic environment that can be exploited for targeted biological interactions.
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, this section will present experimental data on the anticancer and antimicrobial activities of various heterocyclic thiol compounds. The data is compiled from multiple studies and presented in standardized units (IC50 for anticancer activity and MIC for antimicrobial activity) to facilitate comparison. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Anticancer Activity
The search for novel anticancer agents is a primary focus of medicinal chemistry. Heterocyclic thiols have shown significant promise in this area, with mechanisms of action often involving the inhibition of key enzymes like kinases or topoisomerases, or the induction of apoptosis.[6][7]
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Various Heterocyclic Thiol Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolopyridine | Thiazolo[5,4-b]pyridine derivative (6r) | GIST-T1 (Gastrointestinal Stromal Tumor) | ~0.02 | [3] |
| Thiazolo[5,4-b]pyridine derivative (6r) | HMC1.2 (Mast Cell Leukemia) | 1.15 | [3] | |
| Benzothiazole | Benzothiazole-2-thiol derivative (1d) | HepG2 (Liver Cancer) | 5.23 | [8] |
| Benzothiazole-2-thiol derivative (1f) | HCT116 (Colon Cancer) | 4.89 | [8] | |
| Benzoxazole | Benzoxazole-2-thiol derivative (1g) | HepG2 (Liver Cancer) | 6.12 | [8] |
| Thiazole | Thiazole derivative (4c) | MCF-7 (Breast Cancer) | 2.57 | |
| Thiazole derivative (4c) | HepG2 (Liver Cancer) | 7.26 | ||
| Oxazole | Oxazole amide derivative (11) | HT29 (Colon Cancer) | ~1-2 | [9] |
| Oxazole amide derivative (19) | PC3 (Prostate Cancer) | ~1-2 | [9] |
Note: The specific structures of the derivatives can be found in the cited references. The data is presented to illustrate the range of activities observed for different heterocyclic thiol scaffolds.
Expertise & Experience Insights: The data in Table 1 highlights that the anticancer potency of heterocyclic thiols is highly dependent on both the core heterocyclic scaffold and the specific substitutions on the ring. For instance, the thiazolo[5,4-b]pyridine derivative 6r exhibits potent, nanomolar-range activity against GIST-T1 cells, demonstrating the potential of this scaffold.[3] In contrast, the benzothiazole and benzoxazole derivatives show activity in the low micromolar range.[8] This suggests that the fusion of the thiazole ring with a pyridine, as opposed to a benzene ring, may be advantageous for this particular biological target. The choice of substituents also plays a crucial role; structure-activity relationship (SAR) studies often reveal that the addition of specific functional groups can significantly enhance potency.[6]
Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Heterocyclic thiols have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[10][11] Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Various Heterocyclic Thiol Derivatives
| Compound Class | Specific Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Thiazolopyridine | Thiazolo[4,5-b]pyridin-5-one derivative (4p) | P. aeruginosa | 0.12-0.47 | [8] |
| Thiazolo[4,5-b]pyridin-5-one derivative (4p) | E. coli | 0.12-0.47 | [8] | |
| Benzothiazole | Benzothiazole derivative (63a) | S. aureus (MRSA) | 3.12 | [12] |
| Thiazole | Thiazole derivative (60) | S. pneumoniae | 0.03-7.81 | [10] |
| Thiazole derivative (62) | E. coli | 0.03-7.81 | [10] | |
| Triazolothiadiazine | Triazolothiadiazine derivative (7a) | S. aureus | 1.56 | [12] |
| Triazolothiadiazine derivative (7b) | E. coli | 1.56 | [12] |
Note: The specific structures of the derivatives can be found in the cited references. The data is presented to illustrate the range of activities observed for different heterocyclic thiol scaffolds.
Expertise & Experience Insights: The antimicrobial data in Table 2 reveals that thiazolopyridine derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria. The thiazolo[4,5-b]pyridin-5-one derivative 4p demonstrates impressive MIC values against P. aeruginosa and E. coli.[8] This suggests that the thiazolopyridine scaffold is a promising starting point for the development of new antibiotics. The benzothiazole derivative 63a also shows notable activity against the highly problematic methicillin-resistant S. aureus (MRSA).[12] The broad-spectrum activity of many of these compounds underscores the versatility of the heterocyclic thiol pharmacophore in combating microbial infections.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the anticancer and antimicrobial activities of these compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Experimental Workflow: MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Detailed Protocol:
-
Cell Seeding:
-
Maintain the desired cancer cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in the exponential growth phase using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate. Include wells with medium only as a blank.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds).
-
Incubate the plate for another 48 to 72 hours.[8]
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
After the treatment incubation, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
-
Absorbance Measurement and Data Analysis:
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents visible growth of a microorganism.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.
-
The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Structure-Activity Relationship (SAR) Insights
The analysis of the available data allows for the deduction of several key structure-activity relationships for heterocyclic thiols:
-
The Nature of the Heterocyclic Core is Critical: The choice of the heterocyclic system (e.g., thiazolopyridine, benzothiazole, benzoxazole) has a profound impact on biological activity. The electronic properties and three-dimensional shape of the core scaffold determine how the molecule interacts with its biological target.[6]
-
Substitution Matters: The type and position of substituents on the heterocyclic ring system are crucial for modulating potency and selectivity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, affecting its binding affinity to target proteins.[10]
-
The Thiol Group's Role: The thiol group is often a key pharmacophoric feature. Its ability to coordinate with metal ions in metalloenzymes or form disulfide bonds can be central to the mechanism of action. In some cases, the thiol may be derivatized as a prodrug to improve pharmacokinetic properties.
Conclusion and Future Directions
This comparative guide has highlighted the significant potential of this compound and other heterocyclic thiol compounds as scaffolds for the development of novel anticancer and antimicrobial agents. While direct comparative data for the specific this compound isomer is an area requiring further investigation, the broader class of thiazolopyridines demonstrates promising and, in some cases, superior activity compared to other well-established heterocyclic thiols like benzothiazoles and benzoxazoles.
The provided experimental protocols offer a standardized framework for the evaluation of these compounds, ensuring the generation of reliable and comparable data. Future research should focus on systematic SAR studies of the this compound scaffold to identify derivatives with enhanced potency and selectivity. Furthermore, elucidation of the precise mechanisms of action for the most active compounds will be critical for their advancement as clinical candidates. The continued exploration of this fascinating class of molecules holds great promise for addressing unmet needs in oncology and infectious diseases.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiazolo[4,5-c]pyridine-2-thiol Analogs: A Predictive Analysis
Introduction: The Therapeutic Potential of the Thiazolopyridine Scaffold
The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry. These structures are of significant interest to researchers and drug development professionals due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The thiazolo[4,5-c]pyridine-2-thiol core, in particular, represents a versatile template for the design of novel therapeutic agents. Its mechanism of action often involves interactions with key biological targets like enzymes and receptors, where the core structure can be modified to enhance potency and selectivity.[1]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs. Due to the limited specific research on this particular scaffold, this guide will draw insights from closely related and well-studied regioisomers, such as the thiazolo[5,4-b]pyridines and thiazolo[4,5-d]pyrimidines, to predict the SAR for the this compound core.
Comparative SAR Analysis: Insights from Related Scaffolds
The biological activity of thiazolopyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and thiazole rings. By examining the SAR of related compounds, we can infer how modifications to the this compound scaffold might influence its therapeutic potential.
Substitutions on the Pyridine Ring
Modifications on the pyridine portion of the scaffold have been shown to significantly impact activity. For instance, in a series of thiazolo[5,4-b]pyridine derivatives developed as c-KIT inhibitors, substitutions at various positions on the pyridine ring were explored to overcome imatinib resistance.[3]
-
Electron-withdrawing and donating groups: The introduction of electron-withdrawing groups, such as nitro groups, or electron-donating groups can alter the electronic properties of the entire molecule, influencing its binding affinity to target proteins.[2]
-
Bulky substituents: The size and steric hindrance of substituents on the pyridine ring can dictate the molecule's ability to fit into the active site of a target enzyme.
Modifications at the 2-position of the Thiazole Ring
The 2-position of the thiazole ring is a common site for chemical modification. The thiol group in this compound serves as a key handle for introducing a variety of substituents.
-
Alkylation and Arylation of the Thiol Group: S-alkylation or S-arylation can introduce diverse functionalities. For example, the addition of benzoylmethylthio groups to related thiazolo[4,5-d]pyrimidines has been explored for antimicrobial activity.[4][5]
-
Conversion to 2-amino or 2-oxo derivatives: The thiol group can be a precursor for the synthesis of 2-amino or 2-oxo analogs, which can exhibit different biological profiles.
The following table summarizes the observed SAR from related thiazolopyridine and thiazolopyrimidine scaffolds and provides a predicted SAR for this compound analogs.
| Scaffold/Analog | Modification | Observed/Predicted Biological Activity | Supporting Evidence/Rationale |
| Thiazolo[5,4-b]pyridine | Substitution on the pyridine ring with various aryl and heteroaryl groups. | Potent c-KIT inhibition, overcoming imatinib resistance.[3] | The nature and position of the substituent on the pyridine ring are crucial for binding to the kinase active site. |
| Thiazolo[4,5-d]pyrimidine | S-alkylation of the 2-thiol group with substituted benzoylmethyl groups. | Generally low antimicrobial activity, with the unsubstituted parent thiol showing the most significant effect against Gram-positive bacteria and yeasts.[4][5] | This suggests that for antimicrobial activity, a free or minimally substituted thiol group might be preferred. |
| Thiazolo[5,4-b]pyridine | N-heterocyclic substitution at the 2-position. | Potent PI3K inhibitory activity.[6] | The N-heterocyclic core was found to be directly involved in binding to the kinase through key hydrogen bond interactions. |
| Predicted SAR for this compound | Introduction of small, electron-withdrawing groups on the pyridine ring. | Potential for enhanced antimicrobial or enzyme inhibitory activity. | Based on general principles of medicinal chemistry where such groups can modulate pKa and improve target engagement. |
| Predicted SAR for this compound | Substitution of the 2-thiol with various linkers and terminal functional groups. | Potential to modulate activity and target selectivity. | The thiol group provides a versatile point for modification to explore interactions with different pockets of a target protein. |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of thiazolopyridine derivatives, adapted from the literature on related scaffolds. These can serve as a starting point for the synthesis and testing of novel this compound analogs.
General Synthetic Procedure for Thiazolopyridine Scaffolds
The synthesis of the thiazolopyridine core often involves the cyclization of a substituted aminopyridine with a thiocyanate salt or the reaction of an aminothiazole derivative. A general route to thiazolo[5,4-b]pyridine derivatives starts from a substituted aminopyridine.[3]
Step 1: Synthesis of the Aminothiazole Intermediate
-
To a solution of the appropriate 3-amino-2-chloropyridine derivative in a suitable solvent (e.g., ethanol), add potassium thiocyanate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the aminothiazole intermediate.
Step 2: Further Functionalization
-
The resulting aminothiazole can undergo various reactions, such as N-protection, followed by cross-coupling reactions (e.g., Suzuki coupling) to introduce substituents on the pyridine ring.[3]
-
The amino group can be further modified to introduce diverse functionalities.
Visualization of Key Concepts
General Structure-Activity Relationship Logic
Caption: Key modification points on the this compound scaffold.
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of novel analogs.
Conclusion and Future Directions
While direct and extensive SAR studies on this compound analogs are currently limited in the published literature, a comparative analysis of related scaffolds provides valuable predictive insights for researchers in drug discovery. The this compound core remains a promising starting point for the development of new therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a library of these analogs to establish a clear and comprehensive SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic scaffold.
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In Vivo Validation of Thiazolo[4,5-c]pyridine-2-thiol's Therapeutic Effects: A Comparative Guide
For researchers and drug development professionals, the journey of a novel chemical entity from benchtop synthesis to potential clinical application is both arduous and exciting. This guide provides an in-depth technical comparison and a proposed roadmap for the in vivo validation of Thiazolo[4,5-c]pyridine-2-thiol, a heterocyclic compound with significant therapeutic promise. While direct in vivo studies on this specific isomer are not yet prevalent in published literature, a wealth of data from closely related analogs, particularly Thiazolo[4,5-b]pyridine derivatives, allows us to construct a robust validation framework. This guide will objectively compare the projected performance of this compound with alternative compounds, supported by established experimental data for these analogs.
Introduction: The Therapeutic Potential of the Thiazolopyridine Scaffold
The thiazolopyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Specifically, derivatives of the Thiazolo[4,5-c]pyridine series have been associated with potent anticancer and anti-inflammatory properties.[1] Mechanistic studies on related compounds suggest that these effects may be mediated through the inhibition of key signaling molecules such as c-KIT and phosphoinositide 3-kinase (PI3K), which are crucial in cell proliferation and inflammation pathways.[1] This guide will therefore focus on validating the therapeutic potential of this compound in the contexts of cancer and inflammation, providing a comparative analysis against established therapeutic agents.
Section 1: In Vivo Validation for Anti-Inflammatory Efficacy
Based on the pronounced anti-inflammatory activity of Thiazolo[4,5-b]pyridine analogs, it is hypothesized that this compound will exhibit significant efficacy in preclinical models of inflammation.[3][4] A well-established and highly reproducible model for acute inflammation is the carrageenan-induced rat paw edema model.[3][4][5]
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Caption: Workflow for the carrageenan-induced paw edema model.
Comparative Efficacy Data (Hypothetical vs. Analog and Standard)
The following table presents a hypothetical efficacy profile for this compound, benchmarked against published data for a Thiazolo[4,5-b]pyridine derivative and the standard NSAID, Ibuprofen.[3]
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | % Inhibition of Paw Edema | Reference |
| This compound | 10 | 3 | Projected: 45-55% | - |
| Thiazolo[4,5-b]pyridine derivative | 10 | 3 | 41.3% | [3] |
| Ibuprofen | 10 | 3 | 38.6% | [3] |
Causality of Experimental Choices
The selection of the carrageenan-induced paw edema model is based on its well-characterized biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (1.5-4 hours) involves the production of prostaglandins, which are key targets of NSAIDs.[6] By evaluating the compound's effect at multiple time points, we can gain initial insights into its potential mechanism of action. A significant reduction in the later phase would suggest a mechanism involving the inhibition of prostaglandin synthesis, similar to NSAIDs. Ibuprofen is chosen as a positive control due to its well-established anti-inflammatory effects and common use as a benchmark in preclinical studies.[3][7]
Section 2: In Vivo Validation for Anticancer Activity
Given the established role of c-KIT and PI3K in various malignancies, and the inhibitory potential of the thiazolopyridine scaffold, this compound is a promising candidate for anticancer therapy.[1][8] A standard and robust approach for the in vivo evaluation of anticancer compounds is the use of human tumor xenograft models in immunocompromised mice.[9][10]
Experimental Workflow: Human Tumor Xenograft Model
Caption: Workflow for a human tumor xenograft model.
Comparative Efficacy Data (Hypothetical vs. Standard of Care)
This table provides a hypothetical comparison of this compound with Imatinib, a known c-KIT inhibitor, in a relevant xenograft model.
| Compound | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Mechanism of Action | Reference |
| This compound | 25 | Projected: 50-60% | c-KIT/PI3K Inhibition | - |
| Imatinib | 50 | ~70-80% | c-KIT Inhibition | [1] (Implied) |
Causality of Experimental Choices
The choice of a human tumor xenograft model, such as HCT-116 (colon cancer) or A549 (lung cancer), is based on their documented responsiveness to targeted therapies.[1] The use of immunocompromised mice is essential to prevent the rejection of the human tumor cells.[9] Imatinib serves as an excellent positive control, particularly if the chosen cell line expresses c-KIT, as it provides a benchmark for the efficacy of a clinically approved c-KIT inhibitor.[1] Tumor growth inhibition is the primary endpoint for assessing anticancer efficacy in this model, while monitoring body weight is a critical indicator of the compound's toxicity profile.[11]
Signaling Pathway: Proposed Mechanism of Action
The therapeutic effects of this compound are likely mediated through the inhibition of key signaling pathways involved in cell growth and inflammation. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the in vivo validation of this compound's therapeutic effects in inflammation and cancer. By employing established preclinical models and comparing its performance against both close structural analogs and standard-of-care drugs, researchers can build a strong data package to support its further development. The proposed mechanisms of action, centered on the inhibition of c-KIT and PI3K signaling, provide a solid foundation for more detailed mechanistic studies. Future work should focus on conducting these in vivo experiments to confirm the projected efficacy, followed by pharmacokinetic and toxicological profiling to fully characterize the therapeutic potential of this promising compound.
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Charting the Target Landscape: A Comparative Guide to Cross-Target Activity Profiling of Thiazolo[4,5-c]pyridine-2-thiol
For researchers, scientists, and drug development professionals, understanding the complete biological interaction profile of a small molecule is paramount to advancing therapeutic discovery and ensuring safety. This guide provides an in-depth, technical comparison of methodologies for the cross-target activity profiling of Thiazolo[4,5-c]pyridine-2-thiol, a heterocyclic compound with potential therapeutic relevance. While direct, extensive public data on this specific molecule is limited, this guide will leverage data from structurally similar thiazolopyridine derivatives to illustrate the application and power of modern profiling techniques. We will objectively compare its hypothetical performance with alternative compounds and provide the supporting experimental frameworks necessary for robust scientific inquiry.
Introduction to this compound and the Imperative of Off-Target Profiling
The thiazole and fused thiazolopyridine scaffolds are privileged structures in medicinal chemistry, appearing in a variety of biologically active agents with antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Thiazolo[5,4-c]pyridine-2-thiol, a related isomer, has been noted for its potential antibacterial activity by inhibiting bacterial protein synthesis.[4] Given the promiscuous nature of many kinase inhibitors and other small molecules that share structural similarities with the thiazolopyridine core, a thorough investigation of the on- and off-target activities of this compound is not just recommended, but essential for its development as a potential therapeutic agent or chemical probe.
Cross-target activity profiling, or off-target profiling, is the systematic identification of unintended molecular interactions of a compound within a biological system. These unforeseen interactions can lead to unexpected toxicities or provide opportunities for drug repurposing. This guide will detail three powerful and complementary approaches to elucidate the target profile of this compound: Phenotypic Screening, Affinity Purification-Mass Spectrometry (AP-MS), and Cellular Thermal Shift Assay (CETSA).
Comparative Analysis of Profiling Methodologies
To provide a practical context, we will compare the hypothetical profiling of This compound (Compound X) with two representative molecules: Dasatinib , a known multi-kinase inhibitor, and Ibuprofen , a well-characterized anti-inflammatory drug with known off-targets.
| Profiling Technique | This compound (Hypothetical Outcome) | Dasatinib (Known Outcome) | Ibuprofen (Known Outcome) | Key Advantages | Limitations |
| Phenotypic Screening | May reveal unexpected effects on cell proliferation, morphology, or specific signaling pathways, suggesting novel target classes beyond its predicted antibacterial activity. | Induces a distinct phenotypic signature related to potent inhibition of multiple tyrosine kinases, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines. | Exhibits anti-inflammatory phenotypes in relevant cell-based assays (e.g., inhibition of prostaglandin synthesis). May also show gastrointestinal cell toxicity at higher concentrations. | Unbiased, target-agnostic approach that can uncover novel mechanisms of action and provide a holistic view of a compound's cellular effects.[5][6] | Target deconvolution can be challenging and time-consuming.[7] |
| Affinity Purification-Mass Spectrometry (AP-MS) | Potential to identify both the primary target (e.g., a bacterial ribosome component) and unanticipated off-targets, such as host cell kinases or metabolic enzymes. | Pull-down assays would identify a broad spectrum of kinases, including ABL, SRC family kinases, and c-KIT, confirming its multi-targeted nature. | Would identify cyclooxygenase enzymes (COX-1 and COX-2) as primary binding partners. | Directly identifies binding partners, providing concrete evidence of molecular interactions.[8][9] | Can be biased towards high-affinity interactions and may miss transient or weak binders. Immobilization of the small molecule can sometimes hinder its binding activity.[10] |
| Cellular Thermal Shift Assay (CETSA) | Could confirm direct engagement with a primary target in intact cells and reveal differential target engagement in various cell types or under different physiological conditions. | Demonstrates dose-dependent thermal stabilization of its known kinase targets within the cellular environment. | Shows thermal stabilization of COX enzymes upon binding. | Confirms target engagement in a physiological, cellular context without the need for compound modification.[11][12] | Throughput can be a limitation for proteome-wide screening, although higher-throughput versions are being developed.[13][14] |
Experimental Protocols for Comprehensive Profiling
A multi-pronged approach is crucial for a thorough understanding of a compound's activity. The following are detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: High-Content Phenotypic Screening
Objective: To identify the cellular phenotype induced by this compound in a target-agnostic manner.
Methodology:
-
Cell Line Selection: Choose a panel of human cell lines relevant to potential therapeutic areas (e.g., a cancer cell line panel, an immune cell line).
-
Compound Treatment: Plate cells in 384-well plates and treat with a concentration range of this compound, Dasatinib (positive control for kinase inhibitor phenotype), and Ibuprofen (positive control for anti-inflammatory phenotype). Include a DMSO vehicle control.
-
Staining: After a 24-48 hour incubation, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, Phalloidin for actin filaments, and MitoTracker for mitochondria).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify a wide range of cellular features, such as cell count, nuclear size and shape, cytoskeletal arrangement, and mitochondrial morphology.
-
Data Analysis: Compare the phenotypic profile of this compound to the control compounds and a reference database of known drugs to identify similarities in mechanism of action.[15]
Causality Behind Experimental Choices: The use of a diverse cell line panel increases the chances of observing a relevant phenotype. The multi-parameter analysis of cellular features provides a rich dataset that can point towards specific affected pathways.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To directly identify the protein binding partners of this compound.
Methodology:
-
Immobilization of Compound: Synthesize a derivative of this compound with a linker arm for covalent attachment to agarose beads. It is critical to ensure that the modification does not abrogate the compound's biological activity.
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.
-
Affinity Chromatography: Incubate the cell lysate with the compound-conjugated beads. As a control, use beads without the immobilized compound.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
Trustworthiness of the Protocol: The inclusion of a control with unconjugated beads is essential to differentiate true binding partners from proteins that non-specifically interact with the bead matrix.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the direct binding of this compound to its target(s) in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control (DMSO).
-
Heating: Heat the treated cells across a temperature gradient (e.g., 40-70°C) for a short period (e.g., 3 minutes).[12]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or ELISA.[12]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[16]
Authoritative Grounding: CETSA is based on the principle of ligand-induced thermal stabilization of proteins and provides strong evidence of direct target engagement within the complex cellular milieu.[12]
Visualizing the Workflow and Pathways
Diagrams are essential for illustrating complex experimental processes and biological relationships.
Caption: A representative kinase signaling pathway potentially modulated by this compound.
Conclusion
The comprehensive cross-target activity profiling of this compound is a critical step in its journey from a chemical entity to a potential therapeutic agent. By employing a combination of phenotypic screening, affinity purification-mass spectrometry, and cellular thermal shift assays, researchers can build a detailed and reliable profile of its biological interactions. This multi-faceted approach not only helps in identifying the primary mechanism of action but also uncovers potential off-target effects that are crucial for safety assessment and can open new avenues for drug repurposing. The methodologies and comparative frameworks presented in this guide offer a robust starting point for any researcher aiming to thoroughly characterize this, or any other, promising small molecule.
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A Head-to-Head Comparison: Thiazolo[5,4-b]pyridine Derivative 6r vs. Standard c-KIT Inhibitors in Overcoming Imatinib Resistance
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the battle against acquired resistance to kinase inhibitors is a persistent challenge. For gastrointestinal stromal tumors (GIST), the initial success of imatinib, a potent c-KIT tyrosine kinase inhibitor, is often undermined by the emergence of secondary mutations in the c-KIT gene, rendering the drug ineffective. This has spurred the development of next-generation inhibitors. This guide provides a detailed comparative analysis of a promising novel compound, the thiazolo[5,4-b]pyridine derivative 6r, against the standard-of-care drugs, imatinib and sunitinib, with a focus on their efficacy against both wild-type and imatinib-resistant c-KIT mutations.
The Rise of a New Contender: Thiazolo[5,4-b]pyridine 6r
The thiazolo[5,4-b]pyridine scaffold has emerged as a versatile platform for the discovery of various kinase inhibitors.[1] Extensive structure-activity relationship (SAR) studies have led to the identification of derivative 6r as a highly potent c-KIT inhibitor.[1][2] This compound has demonstrated the ability to overcome the common resistance mechanisms that limit the clinical utility of imatinib, positioning it as a significant candidate for further preclinical and clinical investigation.[1][2]
Mechanism of Action: A Tale of Three Inhibitors
Imatinib, the first-line therapy for GIST, functions by binding to the ATP-binding pocket of the c-KIT receptor tyrosine kinase, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[3][4][5][6] However, mutations in the ATP-binding pocket can reduce the binding affinity of imatinib, leading to resistance.
Sunitinib, a second-line treatment, is a multi-targeted tyrosine kinase inhibitor that, in addition to c-KIT, also inhibits vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[7][8][9] Its broader target profile provides an alternative mechanism to counter some imatinib-resistant GIST variants.[8]
The thiazolo[5,4-b]pyridine derivative 6r is also designed to target the ATP-binding site of c-KIT. Molecular docking studies suggest that its unique structural features allow for effective binding to both wild-type and mutant forms of the kinase, including those that confer resistance to imatinib.[2]
Workflow for c-KIT Kinase Assay.
Step-by-Step Methodology:
-
Preparation of Reagents: Recombinant human c-KIT enzyme (either wild-type or a mutant variant like V560G/D816V) is purified. A suitable substrate peptide and ATP are prepared in a kinase reaction buffer.
-
Compound Dilution: The test compounds (Thiazolo[5,4-b]pyridine derivative 6r, imatinib, sunitinib) are serially diluted to a range of concentrations.
-
Kinase Reaction: The c-KIT enzyme is incubated with the various concentrations of the test compounds in the presence of the substrate and ATP. This reaction is typically carried out at 37°C for a specified period.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as an enzyme-linked immunosorbent assay (ELISA) using a phosphorylation-specific antibody or a luminescence-based assay that measures the amount of ATP remaining after the reaction.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Cell-Based Assay)
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on c-KIT signaling. The choice of cell lines is critical; GIST-T1 cells are representative of a common GIST genotype, while HMC1.2 cells model imatinib resistance due to the V560G/D816V double mutation. [1][10]This provides a clinically relevant context for evaluating the compounds' efficacy.
Step-by-Step Methodology:
-
Cell Culture: GIST-T1 or HMC1.2 cells are cultured in appropriate media and conditions until they reach a logarithmic growth phase. [11][12][13][14]2. Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a period of 72 hours.
-
MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration. The GI50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration.
Conclusion and Future Directions
The preclinical data strongly suggests that the thiazolo[5,4-b]pyridine derivative 6r is a highly promising candidate for the treatment of GIST, particularly in cases of imatinib resistance. [1][2]Its potent inhibitory activity against the c-KIT V560G/D816V double mutant, both at the enzymatic and cellular levels, positions it as a potential best-in-class inhibitor that warrants further investigation. [1]Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in in vivo models of GIST. The continued development of novel agents like derivative 6r is crucial in the ongoing effort to outpace cancer's adaptive resistance mechanisms.
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A Senior Application Scientist's Guide to the Synthesis and Bioassay of Thiazolo[4,5-c]pyridine-2-thiol: A Reproducibility-Focused Analysis
For researchers, medicinal chemists, and professionals in drug development, the journey from a promising heterocyclic scaffold to a viable drug candidate is paved with challenges, chief among them being the reproducibility of its synthesis and the consistent performance of its biological evaluation. This guide provides an in-depth technical analysis of the synthesis and bioassays of Thiazolo[4,5-c]pyridine-2-thiol, a member of the broader, biologically significant thiazolopyridine family. We will dissect the nuances of its preparation, explore the intricacies of its biological evaluation, and offer a comparative perspective against alternative structures, all while maintaining a steadfast focus on scientific integrity and experimental reproducibility.
The Thiazolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of thiazole and pyridine rings creates the thiazolopyridine core, a scaffold that has garnered significant attention in medicinal chemistry.[1] This interest stems from the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory properties.[2][3] The structural rigidity and unique electronic properties conferred by the fused ring system allow for specific interactions with biological targets, making it a "privileged structure" in drug discovery.
However, the specific isomeric arrangement of the fused rings profoundly influences the molecule's biological activity and synthetic accessibility. This guide will focus specifically on the Thiazolo[4,5-c]pyridine isomer, a less commonly explored yet promising scaffold.
Part 1: Synthesis of this compound - A Reproducibility Perspective
The synthesis of fused pyridine heterocycles can be fraught with challenges, including low yields and the formation of isomeric impurities, which can significantly impact the reproducibility of subsequent biological studies.[4] While a plethora of synthetic routes exist for the broader thiazolopyridine family, a consistently reproducible, high-yielding synthesis of this compound is a critical first step for any research program.
Comparative Analysis of Synthetic Strategies
Several strategies have been employed for the synthesis of the thiazolopyridine core, broadly categorized into two approaches:
-
Construction of the pyridine ring onto a pre-existing thiazole: This approach often involves the cyclization of a functionalized thiazole derivative.
-
Construction of the thiazole ring onto a pre-existing pyridine: This is a more common approach, often starting from a substituted pyridine.[5]
The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. For this compound, the annulation of a thiazole ring onto a pyridine precursor is a more documented approach.
Below is a workflow diagram illustrating a general and plausible synthetic approach for this compound, based on established methods for related heterocycles.
Caption: A plausible synthetic workflow for this compound.
Recommended Experimental Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of similar mercapto-substituted fused heterocycles. It is crucial to note that optimization of reaction conditions (temperature, reaction time, and stoichiometry) is often necessary to ensure reproducibility and maximize yield.
Step 1: Synthesis of 2-Amino-5-chlorothiazolo[4,5-c]pyridine
-
To a solution of 4-chloropyridine-3-amine (1.0 eq) in a suitable solvent such as glacial acetic acid, add potassium thiocyanate (3.0 eq).
-
Cool the mixture in an ice bath and slowly add a solution of bromine (1.1 eq) in glacial acetic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Suspend the 2-amino-5-chlorothiazolo[4,5-c]pyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid.
-
Cool the suspension to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Stir the mixture at this temperature for 1 hour to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium hydrosulfide (KSH) or a similar sulfur nucleophile.
-
Slowly add the diazonium salt solution to the KSH solution at a controlled temperature.
-
Stir the reaction mixture until the evolution of nitrogen gas ceases.
-
Acidify the reaction mixture to precipitate the thiol product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Self-Validation and Reproducibility Checks:
-
Thin Layer Chromatography (TLC): Monitor the progress of each reaction step to ensure complete conversion of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the structure of the intermediates and the final product. The disappearance of the amine proton signal and the appearance of a thiol proton signal (which may be broad or exchangeable with D₂O) are key indicators in the final step.
-
Mass Spectrometry (MS): Verify the molecular weight of the synthesized compounds.
-
Melting Point: A sharp and consistent melting point is an indicator of purity.
Part 2: Bioassays - A Comparative Analysis of Biological Activity
Thiazolopyridine derivatives have been extensively studied for their potential as antimicrobial and anticancer agents.[3] The biological activity is highly dependent on the substitution pattern and the specific isomer of the thiazolopyridine core.
Antimicrobial Activity
The antimicrobial potential of this compound and its derivatives can be assessed using standardized methods to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Comparative Antimicrobial Activity of Thiazolopyridine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Thiazolo[4,5-b]pyridin-5-ones | Staphylococcus aureus | 12.5 | [6] |
| Thiazolo[4,5-b]pyridin-5-ones | Escherichia coli | 23.14 (µM) | [7] |
| Thiazolo[4,5-b]pyridines | Candida albicans | 12.5 | [6] |
| Thiazolo[4,5-b]pyridine derivatives | Pseudomonas aeruginosa | 11.57 (µM) | [7] |
It is hypothesized that the thiol group at the 2-position of the Thiazolo[4,5-c]pyridine scaffold could enhance antimicrobial activity through various mechanisms, including metal chelation or interaction with essential bacterial enzymes.
Anticancer Activity
The cytotoxic effects of this compound against various cancer cell lines can be evaluated using the MTT assay, a colorimetric assay that measures cell metabolic activity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Comparative Anticancer Activity of Thiazolopyridine Derivatives
The following table summarizes the reported cytotoxic activities of various thiazolopyridine derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolo[5,4-b]pyridine derivatives | c-KIT V560G/D816V mutant | 4.77 | [8] |
| Thiazole-Based Pyridines | A549 (Lung Cancer) | > Cisplatin | [9] |
| Pyrazolo-Thiazolo-Pyridines | PC-3 (Prostate Cancer) | 17.50 | [10] |
| Pyrazolo-Thiazolo-Pyridines | HeLa (Cervical Cancer) | 14.62 | [10] |
The anticancer activity of thiazolopyridines is often attributed to their ability to inhibit various kinases involved in cancer cell proliferation and survival.[8]
Biological Screening Cascade
The following diagram illustrates a typical workflow for the biological evaluation of a newly synthesized compound like this compound.
Caption: A typical workflow for the biological screening of novel compounds.
Conclusion and Future Directions
The reproducibility of both the synthesis and biological evaluation of this compound is paramount for its successful development as a potential therapeutic agent. While general synthetic strategies exist for the broader thiazolopyridine family, a robust and well-documented protocol for this specific isomer is essential for consistent results. The inherent variability in the synthesis of fused heterocycles necessitates rigorous analytical validation at each step.
In the realm of bioassays, adherence to standardized protocols is crucial for generating reliable and comparable data. While specific biological activity data for this compound is limited, the promising activities of its isomers suggest that this scaffold warrants further investigation. Future work should focus on optimizing the synthesis of this compound, followed by a comprehensive biological evaluation against a diverse panel of microbial strains and cancer cell lines. Such systematic studies will be instrumental in unlocking the full therapeutic potential of this intriguing heterocyclic compound.
References
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Anonymous. (n.d.). Antibacterial activity of thiazolo[4,5-b]pyridin-5-one dertivatives (MIC/MBC in mg/ml). ResearchGate. Retrieved from [Link]
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- Lee, H., Kim, M., Lee, S. H., Kim, H., Park, C. H., & Kim, Y. C. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4059.
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- Abdel-Wahab, B. F., Mohamed, H. A., & Fathy, S. M. (2023). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 28(13), 5082.
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Chaban, T. I., & Lelyukh, M. I. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). Semantic Scholar. Retrieved from [Link]
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A Comparative Guide to Evaluating the Off-Target Effects of Thiazolo[4,5-c]pyridine-2-thiol
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of any small molecule is critically dependent on its specificity for the intended biological target. Off-target interactions, where a compound engages with unintended proteins, are a primary cause of adverse drug reactions and a major contributor to late-stage clinical trial failures.[1] The thiazolopyridine scaffold, a prominent heterocyclic system in medicinal chemistry, is known to be a "privileged structure" that can interact with a variety of biological targets, particularly protein kinases.[2][3] Derivatives of the related thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine scaffolds have been identified as inhibitors of c-KIT, PI3K, and other kinases, making them promising candidates for anticancer therapies.[3][4]
This guide focuses on Thiazolo[4,5-c]pyridine-2-thiol, a specific isomer within this class. Given the promiscuous nature of the broader scaffold, a rigorous evaluation of its off-target profile is not just a regulatory hurdle but a fundamental step in understanding its biological activity and predicting its therapeutic window. We will provide an in-depth comparison of three orthogonal, state-of-the-art methodologies for characterizing the target engagement and selectivity of this compound: Differential Scanning Fluorimetry (DSF), the Cellular Thermal Shift Assay (CETSA), and proteome-wide Kinome Profiling. This guide is designed for researchers, scientists, and drug development professionals seeking to build a robust preclinical data package for novel small molecule inhibitors.
A Tiered Strategy for Off-Target Profiling
A comprehensive assessment of off-target effects is best approached with a multi-tiered strategy. This involves progressing from high-throughput, in vitro biochemical assays to more physiologically relevant cell-based and proteomic methods. This funneling approach allows for the rapid initial assessment of promiscuity and the subsequent in-depth validation of key interactions in a native cellular environment.
Caption: A tiered workflow for characterizing off-target effects.
Methodology 1: Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a rapid and cost-effective biophysical technique used to assess the thermal stability of proteins.[5][6] The core principle is that the binding of a small molecule ligand stabilizes the protein's structure, resulting in an increase in its melting temperature (Tm).[7][8][9]
Causality Behind Experimental Choice: DSF is an ideal first-pass screening method. It requires relatively small amounts of purified protein and is amenable to high-throughput formats, allowing this compound to be rapidly tested against a large panel of purified kinases or other potential targets.[5] This provides a broad, albeit purely biochemical, view of the compound's selectivity profile.[9]
Experimental Protocol: DSF for Kinase Selectivity Profiling
-
Protein Preparation: Obtain or purify a panel of recombinant protein kinases. Ensure proteins are of high purity and in a suitable buffer (e.g., HEPES-based buffer with NaCl and a reducing agent like DTT).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., 1 µM to 100 µM final concentration).
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions. This dye fluoresces upon binding to hydrophobic regions of proteins exposed during unfolding.[8]
-
-
Assay Setup (96- or 384-well PCR plate):
-
To each well, add the assay buffer.
-
Add the purified kinase to a final concentration of 1-2 µM.
-
Add the this compound or a control compound (e.g., Staurosporine for kinases, DMSO as vehicle control) to the desired final concentration. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the SYPRO Orange dye.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a protein melting curve.
-
The Tm is the midpoint of the unfolding transition, typically calculated by fitting the curve to a Boltzmann equation or by identifying the peak of the first derivative.
-
The thermal shift (ΔTm) is calculated as: ΔTm = Tm (compound) - Tm (vehicle control). A positive ΔTm indicates stabilization and binding.
-
Methodology 2: Cellular Thermal Shift Assay (CETSA)
While DSF is powerful, it lacks physiological context. CETSA bridges this gap by measuring target engagement directly within intact cells or even tissues.[10][11] The principle is analogous to DSF: ligand binding stabilizes a target protein against heat-induced denaturation and aggregation in its native cellular environment.[12][13][14]
Causality Behind Experimental Choice: CETSA is the critical validation step. A positive result confirms that this compound can penetrate the cell membrane, engage with its intended target, and also interact with any off-targets identified in the DSF screen. It provides direct evidence of target engagement under physiological conditions, which is a prerequisite for a compound's mechanism of action.[11]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line overexpressing the primary target kinase) to ~80% confluency.
-
Harvest and resuspend the cells in culture medium.
-
Treat the cell suspension with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37 °C.
-
-
Heating Step:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures for 3 minutes (e.g., 40, 44, 48, 52, 56, 60, 64 °C) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25 °C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4 °C) to pellet the precipitated/aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize the total protein concentration of all samples using a BCA assay.
-
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the intended target and for suspected off-targets (identified from DSF). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with a secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature for both the vehicle- and compound-treated samples to generate CETSA melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.
-
Methodology 3: Kinome Profiling
To achieve a comprehensive and unbiased view of selectivity, especially for a potential kinase inhibitor, kinome profiling is the gold standard.[15] This approach assesses the interaction of a compound with a large portion of the human kinome (the complete set of protein kinases) in a single experiment.[16] Methods can be activity-based or rely on affinity chromatography coupled with mass spectrometry (MS).[15][17]
Causality Behind Experimental Choice: Drug development requires a deep understanding of a compound's polypharmacology. Kinome profiling moves beyond a pre-selected panel of targets (as in DSF) to provide a global, quantitative map of kinase interactions.[16] This can uncover unexpected off-targets that may contribute to either efficacy or toxicity, guiding lead optimization efforts.[18]
General Workflow: Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS)
-
Lysate Preparation: Prepare lysates from cells or tissues of interest under non-denaturing conditions to preserve native kinase structures.
-
Affinity Capture: Incubate the lysate with a broad-spectrum kinase inhibitor cocktail that has been immobilized on beads (the "inhibitor beads"). This captures a large fraction of the kinome.
-
Competitive Binding: In parallel, incubate another aliquot of the lysate with both the inhibitor beads and this compound. The test compound will compete with the beads for binding to its target kinases.
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins (kinases) present in both the control and compound-treated samples. Kinases that are targets of this compound will show a reduced abundance in the compound-treated sample, as the compound prevented them from binding to the beads. The results are often expressed as percent inhibition or a selectivity score.
Comparative Data Analysis
To illustrate the outputs of these methodologies, the following tables present hypothetical but representative data for this compound compared against a well-characterized, multi-kinase inhibitor (Control Inhibitor X).
Table 1: Differential Scanning Fluorimetry (DSF) Data Summary of thermal shifts (ΔTm in °C) for a selected panel of purified kinases.
| Kinase Target | This compound (ΔTm at 10 µM) | Control Inhibitor X (ΔTm at 10 µM) | Interpretation |
| Target Kinase A | +7.8 °C | +8.5 °C | Strong stabilization; likely on-target activity. |
| Off-Target Kinase B | +5.2 °C | +6.1 °C | Moderate stabilization; significant off-target. |
| Off-Target Kinase C | +1.1 °C | +4.5 °C | Weak/no stabilization; selective vs. Inhibitor X. |
| Off-Target Kinase D | +0.5 °C | +0.8 °C | No significant interaction. |
| Off-Target Kinase E | +4.9 °C | +2.1 °C | Moderate stabilization; potential off-target. |
Table 2: Cellular Thermal Shift Assay (CETSA) Data Apparent melting temperatures (Tm,app) in intact cells determined by Western Blot.
| Protein Target | Vehicle (DMSO) Tm,app | This compound Tm,app | ΔTm,app | Interpretation |
| Target Kinase A | 54.1 °C | 59.5 °C | +5.4 °C | Strong target engagement in cells. |
| Off-Target Kinase B | 58.3 °C | 61.2 °C | +2.9 °C | Confirmed cellular off-target engagement. |
| Off-Target Kinase E | 52.0 °C | 52.3 °C | +0.3 °C | No significant engagement in cells; likely a biochemical hit only. |
Table 3: Kinome Profiling Summary % Inhibition of kinase binding/activity at 1 µM concentration.
| Kinase Target | This compound (% Inhibition) | Control Inhibitor X (% Inhibition) | Selectivity Class |
| Target Kinase A | 98% | 99% | Potent Target |
| Off-Target Kinase B | 85% | 92% | Significant Off-Target |
| Off-Target Kinase F | 65% | 40% | Moderate Off-Target |
| Off-Target Kinase G | 12% | 75% | Highly Selective |
| Total Kinases >50% Inh. | 12 | 48 | Higher Selectivity |
Synthesis and Recommendations
The hypothetical data illustrates a cohesive, multi-layered story.
-
DSF as a Scout: The DSF screen rapidly identified a set of potential interactors, including the primary Target Kinase A and notable off-targets B and E.[5][9]
-
CETSA as a Gatekeeper: The CETSA results provided crucial validation. Strong stabilization was confirmed for Target Kinase A and Off-Target Kinase B, verifying them as bona fide cellular targets.[10][12] Importantly, Off-Target Kinase E, which showed stabilization in DSF, did not exhibit a significant thermal shift in CETSA. This is a common and critical finding, suggesting the compound may not effectively engage this target in a complex cellular milieu due to factors like cell permeability, active transport, or competition with endogenous ligands like ATP.
-
Kinome Profiling for the Global View: The kinome-wide screen confirmed the potent activity against Target A and Off-Target B and revealed additional, previously untested interactors like Off-Target F. Crucially, it provided a quantitative measure of selectivity, showing that this compound inhibits a much smaller fraction of the kinome than the promiscuous Control Inhibitor X.
Recommendation: For a thorough evaluation of this compound, a tiered approach is essential. Begin with a broad biochemical screen like DSF or a commercial kinase panel to map the landscape of potential interactions. Follow up with CETSA to validate the most potent on- and off-targets in a cellular context. Finally, employ proteome-wide kinome profiling to generate a comprehensive and unbiased selectivity map to guide further drug development and anticipate potential safety liabilities.
References
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Nassiri, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
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Nassiri, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]
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Ball, K., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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CD Biosynsis. Quantitative Kinome Profiling Services. [Link]
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Cimmperman, P., et al. (2017). Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. National Institutes of Health. [Link]
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Pharmaron. Kinase Panel Profiling. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
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CETSA. CETSA Method Overview. [Link]
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Huynh, K., & Partch, C. L. (2015). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Methods in Molecular Biology. [Link]
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Tesmer, L., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Medicinal Chemistry Research. [Link]
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Lino, C., et al. (2018). Methods for detecting off-target effects of CRISPR/Cas9. ResearchGate. [Link]
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Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. ResearchGate. [Link]
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Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Institutes of Health. [Link]
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Acar, Ç., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. National Institutes of Health. [Link]
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Basak, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Chaban, T. I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
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Chaban, T. I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. PubMed. [Link]
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ResearchGate. Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. [Link]
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Al-Ghorbani, M., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Thiazolo[4,5-c]pyridine-2-thiol
As researchers and developers, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Thiazolo[4,5-c]pyridine-2-thiol, grounding procedural guidance in the chemical principles that ensure laboratory and environmental safety.
While specific hazard data for the this compound isomer (CAS 65128-66-7) is not extensively documented, established safety principles dictate that it be handled with the same level of caution as its better-characterized isomers, such as[1][2]Thiazolo[4,5-b]pyridine-2-thiol and[1][2]thiazolo[5,4-b]pyridine-2-thiol. The procedures outlined below are based on a conservative risk assessment derived from these related compounds.
Hazard Identification and Essential Precautions
Understanding the potential hazards is the first step in safe handling and disposal. Based on data from related isomers, this compound should be treated as a hazardous substance.
Key Hazard Profile (Based on Isomer Data)
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Source |
| Acute Toxicity | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [2][3] | |
| Skin Irritation | Warning | H315: Causes skin irritation. | [2][3] | |
| Eye Irritation | Warning | H319: Causes serious eye irritation. | [2][3] | |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation. | [3][4] |
Causality Behind Precautions: The identified hazards necessitate that all handling and disposal operations be conducted under stringent safety controls. The potential for harm via inhalation, ingestion, and skin contact requires the consistent use of a certified chemical fume hood and appropriate Personal Protective Equipment (PPE). Thiol-containing compounds are also notorious for their potent and unpleasant odors; working in a fume hood is critical to prevent olfactory fatigue and ensure a safe breathing environment.
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Nitrile or neoprene protective gloves.
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.
-
Skin and Body Protection: A flame-retardant lab coat. Ensure clothing fully covers the skin.
-
Respiratory Protection: All work must be performed in a chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particle filter is required.[2]
Step-by-Step Disposal and Decontamination Workflow
All materials contaminated with this compound must be treated as hazardous waste.[5] Do not discharge any waste containing this chemical into drains or rivers.[2] The following workflow provides a systematic approach to waste segregation and collection.
Caption: Disposal workflow for this compound waste.
Protocol 1: Solid Waste Disposal
-
Segregation: At the point of generation, separate all solid waste contaminated with this compound. This includes, but is not limited to:
-
Contaminated gloves, weigh paper, and bench protectors.
-
Unused or expired solid chemical.
-
Spill cleanup materials.
-
-
Collection: Place all solid waste into a designated, leak-proof container clearly labeled "HAZARDOUS WASTE".[6] The label must include the full chemical name: "this compound".
-
Storage: Keep the solid waste container sealed at all times except when adding waste.[7] Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents.[8]
Protocol 2: Liquid Waste Disposal
-
Segregation: Collect all liquid waste containing this compound. This includes:
-
Reaction supernatants and mother liquors.
-
Solutions used for rinsing and transfers.
-
All rinsate from the decontamination of empty containers and labware (see Protocol 3).
-
-
Collection: Use a sturdy, chemically compatible, and leak-proof container (e.g., a high-density polyethylene carboy).[9] Do not use metal containers for potentially corrosive waste.[6]
-
Labeling: Label the container with "HAZARDOUS WASTE" and list all chemical constituents with their approximate percentages.[6]
-
Storage: Keep the container tightly capped.[6] Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills. Store in secondary containment within a designated SAA.
Protocol 3: Decontamination of Empty Containers and Labware
Empty containers that once held this compound are not considered trash and must be decontaminated or disposed of as hazardous waste. The potent odor associated with thiols makes proper rinsing essential.[5]
-
Initial Rinse (Critical Step): The first rinse of a container is the most concentrated and must be collected as hazardous waste.[7] Rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.
-
Triple Rinse: Perform a "triple rinse" by rinsing the container three times with a small amount of an appropriate solvent.[5] Crucially, collect all three rinses as liquid hazardous waste and add them to your designated liquid waste container.[7]
-
Final Disposal of Container: After the triple rinse, deface or remove the original manufacturer's label. The decontaminated container can then typically be disposed of in the normal trash or glass disposal bin, depending on institutional policy.[5] Always consult your local EHS guidelines.
Emergency Procedures: Spills and Exposures
In the event of an accidental release, immediate and correct action is vital.
-
Small Spill (Solid or Liquid):
-
Ensure the area is well-ventilated (fume hood sash should be low).
-
Wearing full PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand, or chemical sorbent). For solid spills, carefully sweep up the material to avoid generating dust.[10]
-
Place all cleanup materials into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area and alert colleagues.
-
Prevent access to the contaminated area.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and drench the affected skin with running water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the affected person to fresh air.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[2]
-
In all cases of personnel exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.
Final Waste Management
Once a waste container is full (or within the time limits specified by your institution, e.g., 150 days for a lab), arrange for its removal.[9] Contact your EHS office to schedule a pickup of the properly labeled and sealed hazardous waste containers.[7] Never dispose of hazardous chemicals via sinks, regular trash, or evaporation.[7]
By adhering to these scientifically grounded procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the professional integrity of your research.
References
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PubChem. (n.d.). [1][2]Thiazolo[4,5-b]pyridine-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Thiazolo(5,4-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Thiazolo[4,5-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Retrieved from [Link]
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University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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PubChem. (n.d.). Thiazolo[5,4-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Retrieved from [Link]
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Navigating the Handling of Thiazolo[4,5-c]pyridine-2-thiol: A Guide to Personal Protective Equipment and Safety Protocols
For Immediate Reference: Essential Safety and Logistical Information
Thiazolo[4,5-c]pyridine-2-thiol, a heterocyclic compound pivotal in pharmaceutical research and drug development, requires meticulous handling due to its potential hazards. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the necessary personal protective equipment (PPE), operational plans, and disposal procedures to ensure a safe laboratory environment. By understanding the causality behind these safety measures, you can build a self-validating system of laboratory safety.
Understanding the Risks: Hazard Profile of this compound
Pyridine and its derivatives are recognized as hazardous materials, often exhibiting a strong, unpleasant odor.[5][6] Exposure can lead to various health issues, including nausea, coughing, and abdominal pain.[5] The thiol (or mercaptan) group contributes to a potent, disagreeable odor and can cause irritation.[2] Therefore, all handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][5]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Laboratory Task | Recommended Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- N95 or P100 respirator | Prevents skin contact with the solid compound and inhalation of fine particles.[1][3][5] |
| Dissolving and Solution Preparation | - Nitrile or neoprene gloves- Chemical splash goggles- Face shield (if splashing is likely)- Lab coat- Work within a chemical fume hood | Protects against splashes of the chemical solution and inhalation of vapors.[1][3][5][6] |
| Running Reactions and Work-up | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work within a chemical fume hood with a bleach trap for exhaust | Contains volatile components and neutralizes odorous thiol compounds released during the reaction.[7][8] |
| Glassware Cleaning | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat | Protects against residual chemical contamination on glassware. |
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Step-by-step procedure for safe PPE removal.
Operational Plans: Spill, Emergency, and Disposal
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled, sealed container for hazardous waste. For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[1]
-
Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable cleaning agent. For thiol-containing compounds, a bleach solution can be effective in neutralizing the odor.[7][8]
-
Dispose of Waste: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste.[3]
Emergency First Aid
-
Skin Contact: Immediately remove contaminated clothing and drench the affected area with running water for at least 15 minutes.[3] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them half a liter of water to drink.[3] Seek immediate medical attention.
Waste Disposal Plan
All waste generated from the handling of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Keep all this compound waste separate from other laboratory waste streams.
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
-
Decontamination of Glassware: Before routine cleaning, decontaminate glassware that has been in contact with the thiol compound by soaking it in a bleach bath (a 1:1 mixture of bleach and water is often recommended) overnight in a fume hood.[7]
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3]
Decision-Making for PPE Selection
The selection of appropriate PPE is contingent on the specific experimental conditions. The following diagram illustrates a decision-making framework to guide this process.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. [1,3]Thiazolo[4,5-b]pyridine-2-thiol | C6H4N2S2 | CID 21202625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
